molecular formula C12H9NO2 B167589 5-Phenylnicotinic Acid CAS No. 10177-12-5

5-Phenylnicotinic Acid

Cat. No.: B167589
CAS No.: 10177-12-5
M. Wt: 199.2 g/mol
InChI Key: VKFXHYRIHRTEIV-UHFFFAOYSA-N
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Description

5-Phenylnicotinic acid is a phenyl-substituted derivative of nicotinic acid (Niacin or Vitamin B3), a compound of significant pharmacological interest. Research into nicotinic acid itself provides a strong scientific context for investigating this derivative. Nicotinic acid is a well-established agent in dyslipidemia treatment, known to profoundly alter plasma lipid and lipoprotein levels by lowering low-density lipoprotein (LDL) cholesterol and powerfully raising high-density lipoprotein (HDL) cholesterol, thereby reducing the progression of atherosclerosis and cardiovascular events . This metabolic effect is primarily mediated through its agonism of the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A), an inhibitory Gi/o protein-coupled receptor highly expressed in adipocytes and immune cells . Activation of this receptor inhibits lipolysis and influences immune responses, including phagocytosis of myelin debris in neurological models . Furthermore, nicotinic acid also activates the capsaicin receptor TRPV1, a polymodal cellular sensor, from the intracellular side . This interaction contributes to the cutaneous vasodilation, or flushing, a common side effect of nicotinic acid, and suggests a role in thermoregulation and sensory signaling . Research on nicotinic acid has posited it as a promising therapeutic candidate in several neurological domains, with studies exploring its potential in multiple sclerosis, Alzheimer's disease, and Parkinson's disease, where it may act through both receptor-dependent and NAD+-supplementation pathways . As a derivative, this compound offers researchers a structurally related compound to probe these complex pharmacological pathways, investigate structure-activity relationships of the nicotinic acid scaffold, and develop new research tools for metabolic, cardiovascular, and neurological studies. This product is intended for research purposes only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenylpyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKFXHYRIHRTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323545
Record name 5-Phenylnicotinic Acid
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Molecular Weight

199.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10177-12-5
Record name 10177-12-5
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Record name 5-Phenylnicotinic Acid
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Record name 5-phenylpyridine-3-carboxylic acid
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Foundational & Exploratory

5-Phenylnicotinic Acid CAS 10177-12-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenylnicotinic Acid (CAS 10177-12-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Our focus extends beyond a simple recitation of properties to an integrated discussion of its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of nicotinic acid (Vitamin B3), distinguished by a phenyl group at the 5-position of the pyridine ring.[1] This substitution significantly influences its steric and electronic properties compared to the parent molecule, opening new avenues for its application in medicinal chemistry and materials science. The presence of the aromatic phenyl ring, the heterocyclic pyridine core, and the carboxylic acid functional group creates a molecule with diverse chemical reactivity and potential for targeted biological interactions.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and analytical characterization.

PropertyValueSource(s)
CAS Number 10177-12-5[1][2][3]
Molecular Formula C₁₂H₉NO₂[1][2][3]
Molecular Weight 199.21 g/mol [2][3]
Appearance White solid[1]
Melting Point ~260 °C[2]
Boiling Point 420.1 °C at 760 mmHg[2]
Density 1.241 g/cm³[2]
Flash Point 207.8 °C[2]
Synonyms 5-Phenylpyridine-3-carboxylic acid[1][2]
Structural Representation

The two-dimensional structure of this compound highlights the key functional groups available for chemical modification.

Caption: 2D Structure of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure and data from the parent compound, nicotinic acid. It is expected to exhibit moderate solubility in water, which can be enhanced at basic pH due to the deprotonation of the carboxylic acid.[1] It is generally soluble in organic solvents like DMSO and dimethylformamide.[4][5] For experimental work, solubility testing in the chosen reaction or analysis solvent is a mandatory preliminary step.

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-quality material. For this compound, a Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach, offering high yields and functional group tolerance.[6][7] This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with phenylboronic acid.

Proposed Synthetic Pathway: Suzuki Coupling

The workflow below outlines the synthesis starting from commercially available 5-bromonicotinic acid.

G reagent1 5-Bromonicotinic Acid + Phenylboronic Acid reaction Suzuki Coupling Reaction (Heat, Inert Atmosphere) reagent1->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis G cluster_0 Drug Design Cycle Molecule 5-Phenylnicotinic Acid Scaffold Modification Chemical Modification (e.g., on phenyl ring) Molecule->Modification Screening Biological Screening (e.g., nAChR Binding Assay) Modification->Screening SAR SAR Analysis Screening->SAR Receptor Nicotinic Acetylcholine Receptor (nAChR) Screening->Receptor tests binding SAR->Molecule

References

Introduction: The Significance of the 5-Phenylnicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Phenylpyridine-3-carboxylic Acid

5-Phenylpyridine-3-carboxylic acid, also known as 5-phenylnicotinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 3-position.[1][2][3] Its molecular formula is C₁₂H₉NO₂ and its CAS number is 10177-12-5.[1][4][5][6] This scaffold is of significant interest to researchers in medicinal chemistry and drug development. Pyridine carboxylic acid isomers and their derivatives are foundational components in a vast number of therapeutic agents, targeting diseases ranging from cancer and diabetes to neurological and cardiovascular disorders.[7][8]

The strategic placement of the phenyl and carboxylic acid groups on the pyridine core provides a unique three-dimensional structure and electronic profile, making it a versatile building block for creating molecules that can interact with biological targets.[1] The carboxylic acid moiety serves as a convenient handle for forming amides or esters, while the phenyl group can be further functionalized to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[9] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct this valuable molecule, aimed at researchers and professionals in the field.

Part 1: Retrosynthetic Analysis - Deconstructing the Target Molecule

A logical approach to synthesizing 5-phenylpyridine-3-carboxylic acid begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals the most viable forward-synthetic pathways. Two primary strategies emerge: forming the core pyridine ring with the substituents already in place, or constructing the key C-C bond between a pre-formed pyridine ring and the phenyl group.

G cluster_0 Strategic Disconnections cluster_1 Precursors (Cross-Coupling) cluster_2 Precursors (Cyclocondensation) TP Target: 5-Phenylpyridine- 3-carboxylic acid D1 C5-Phenyl Bond (Cross-Coupling) TP->D1 Disconnect D2 Pyridine Ring Formation (Cyclocondensation) TP->D2 Disconnect P1 5-Halonicotinic Acid (e.g., 5-Bromonicotinic acid) D1->P1 Precursors P2 Phenylboronic Acid (or equivalent) D1->P2 Precursors P3 Aldehydes, β-Ketoesters, Ammonia Source D2->P3 Precursors

Fig 1. Retrosynthetic approaches to 5-phenylpyridine-3-carboxylic acid.

This analysis highlights two dominant families of synthesis methods:

  • Cross-Coupling Reactions: The most common approach involves a Suzuki-Miyaura coupling reaction.

  • Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors, such as in the Hantzsch or Kröhnke syntheses.

Part 2: The Workhorse Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][11] For the synthesis of 5-phenylpyridine-3-carboxylic acid, this translates to the coupling of a 5-halopyridine-3-carboxylic acid (typically 5-bromonicotinic acid) with phenylboronic acid.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential.[10] They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11][12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ ComplexA Ar-Pd(II)L₂-X Pd0->ComplexA OxAdd Oxidative Addition Transmetal Transmetalation ComplexB Ar-Pd(II)L₂-Ar' ComplexA->ComplexB ComplexB->Pd0 RedElim Reductive Elimination Product This compound (Ar-Ar') ArX 5-Bromonicotinic Acid (Ar-X) ArB Phenylboronic Acid (Ar'-B(OH)₂) + Base

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative example based on established literature procedures.[12]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 85-95°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with water and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure 5-phenylpyridine-3-carboxylic acid.

ParameterTypical ConditionsRationale
Halide Source 5-Bromonicotinic AcidGood balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[13]
Boron Source Phenylboronic AcidCommercially available, stable, and effective.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ with bulky phosphine ligands is highly efficient.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base can influence reaction rate and prevent side reactions. Cs₂CO₃ is often used for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic/aqueous mixture solubilizes both organic and inorganic components.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers for oxidative addition and reductive elimination.
Yield Moderate to GoodTypically in the range of 70-95%, depending on specific conditions and scale.

Part 3: Synthesis via Pyridine Ring Formation

An alternative to functionalizing a pre-existing pyridine is to construct the ring itself from acyclic precursors. These multi-component reactions are highly convergent and atom-economical.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate).[14][15] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.

Causality and Mechanistic Insight: To obtain the desired 5-phenyl-3-carboxylate structure, specific starting materials are required. The reaction proceeds through a series of condensations and cyclizations.

  • Knoevenagel Condensation: The aldehyde (benzaldehyde) reacts with one equivalent of a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

  • Michael Addition & Cyclization: The enamine adds to the Knoevenagel product, and the resulting intermediate cyclizes and dehydrates to form the dihydropyridine ring.[15]

  • Aromatization: The dihydropyridine is oxidized using an oxidizing agent (e.g., nitric acid, DDQ, or air) to furnish the final pyridine product. Subsequent hydrolysis of the ester at the 3-position would yield the carboxylic acid.

Hantzsch_Workflow R1 Benzaldehyde S1 Step 1: One-Pot Condensation (Reflux in Ethanol) R1->S1 R2 β-Ketoester (2 eq.) (e.g., Ethyl Acetoacetate) R2->S1 R3 Ammonium Acetate (Ammonia Source) R3->S1 I1 1,4-Dihydropyridine Intermediate S1->I1 S2 Step 2: Oxidation (e.g., with HNO₃ or DDQ) I2 Substituted Pyridine Ester S2->I2 S3 Step 3: Ester Hydrolysis (e.g., with NaOH then HCl) FP Final Product: 5-Phenylpyridine-3-carboxylic acid S3->FP I1->S2 I2->S3

Fig 3. General workflow for the Hantzsch synthesis of the target molecule.

While powerful for generating diversity, the Hantzsch synthesis can sometimes suffer from lower yields and require an additional oxidation step, making the Suzuki coupling often more direct for this specific target.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is another versatile method for preparing highly substituted pyridines.[16][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[18]

Causality and Mechanistic Insight:

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

  • Michael Addition: This ylide acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

  • Cyclization/Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia and subsequently cyclizes, dehydrates, and eliminates the pyridine leaving group to form the aromatic pyridine product.[18]

For the synthesis of 5-phenylpyridine-3-carboxylic acid, one would need to use precursors that install the phenyl group at the 5-position and a carboxylate precursor at the 3-position. This method's main advantage is its tolerance for a wide variety of substituents on both reactants.[16]

Part 4: Modern Approaches - Direct C-H Arylation

A more recent and atom-economical strategy is the direct C-H arylation of pyridine-3-carboxylic acid. This approach avoids the need for pre-halogenated starting materials by directly converting a C-H bond on the pyridine ring into a C-C bond with an aryl partner.

Causality and Mechanistic Insight: These reactions are typically catalyzed by transition metals like palladium or ruthenium.[19][20] The carboxylic acid group can act as a directing group, guiding the metal catalyst to functionalize an ortho C-H bond. However, due to the electronic properties of the pyridine ring, arylation often occurs at positions electron-deficient and not adjacent to the nitrogen lone pair, making the 3- and 5-positions potential targets.[19]

  • Catalyst Systems: Palladium-carboxylate systems or Ruthenium-phosphine complexes are often employed.[19][20]

  • Regioselectivity: Achieving high regioselectivity for the C-5 position over other C-H bonds is the primary challenge. The specific ligand, oxidant, and reaction conditions are tuned to favor the desired isomer. While powerful, developing a highly selective C-H arylation for this specific substrate may require more optimization than a standard Suzuki coupling.

Part 5: Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesStarting Materials
Suzuki-Miyaura Coupling High yields, excellent functional group tolerance, reliable, well-established.Requires pre-halogenated starting materials, potential for catalyst contamination in the product.5-Bromonicotinic acid, Phenylboronic acid.
Hantzsch Synthesis Multi-component (high convergence), builds complexity quickly.Requires a separate oxidation step, can have moderate yields, may produce byproducts.Benzaldehyde, β-ketoesters, ammonia source.
Kröhnke Synthesis Highly versatile for polysubstituted pyridines, mild reaction conditions.[16]Requires synthesis of the pyridinium salt precursor.α-Pyridinium ketone salts, α,β-unsaturated carbonyls.
Direct C-H Arylation High atom economy, avoids halogenated intermediates, fewer synthetic steps.Regioselectivity can be a major challenge, may require specialized catalysts and optimization.Pyridine-3-carboxylic acid, Phenyl source (e.g., benzene or PhI).

Conclusion

The synthesis of 5-phenylpyridine-3-carboxylic acid can be accomplished through several effective strategies. For reliability, high yield, and substrate availability, the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and phenylboronic acid remains the gold standard and the most frequently employed method in both academic and industrial settings. Cyclocondensation reactions like the Hantzsch and Kröhnke syntheses offer powerful alternatives for building the core heterocyclic ring, particularly when generating diverse libraries of analogues. Finally, direct C-H arylation represents the cutting edge of synthetic efficiency, and while it presents challenges in selectivity, it holds promise for more sustainable and streamlined future syntheses. The choice of method ultimately depends on the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and the desired level of molecular diversity.

References

Introduction to 5-Phenylnicotinic Acid: A Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science.[1][2] While a definitive published structure is not yet available in open crystallographic databases, this document, grounded in established principles of crystallography and supramolecular chemistry, outlines the expected structural features and the experimental workflows required for their determination. By synthesizing data from analogous nicotinic acid derivatives and phenyl-pyridine systems, we present a predictive analysis of the molecular geometry and the critical intermolecular interactions that govern its solid-state architecture.

This compound (C₁₂H₉NO₂) is a derivative of nicotinic acid (Vitamin B3) featuring a phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it introduces opportunities for π-π stacking interactions, which, in conjunction with the robust hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to design novel solid forms with tailored physicochemical properties.[4][5] Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development, as properties such as solubility, stability, and bioavailability are intrinsically linked to the crystal structure.[2]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a systematic process. The following workflow outlines the essential stages, from obtaining the material to elucidating its three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis A Suzuki Coupling (or alternative synthesis) B Purification (Recrystallization/Chromatography) A->B C Characterization (NMR, MS, IR) B->C D Solvent Screening C->D High Purity Material E Technique Selection (Evaporation, Diffusion, etc.) D->E F Crystal Harvesting E->F G Crystal Mounting F->G Single Crystal H Data Collection (Diffractometer) G->H I Structure Solution & Refinement H->I J Molecular Geometry I->J Refined Model K Intermolecular Interactions (H-Bonds, π-stacking) J->K L Database Deposition (e.g., CSD) K->L

Caption: Experimental workflow for determining the crystal structure of this compound.

Synthesis and Purification

A common route to synthesize this compound involves the Suzuki coupling of a halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol).

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Verification: Confirm purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach to screening various solvents and techniques is recommended.

Protocol: Crystallization by Slow Evaporation

  • Prepare a Saturated Solution: In a clean vial, dissolve the purified this compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a nearly saturated solution.

  • Filter: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis

Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids, we can predict the key structural features of this compound with a high degree of confidence.

Molecular Conformation

The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond. The dihedral angle between these two rings will be a key conformational feature. While a completely planar conformation would maximize π-conjugation, steric hindrance between ortho hydrogens on the two rings typically results in a twisted conformation.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.[6][7] The primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally significant, π-π stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.[8] This is a highly directional and robust interaction that often leads to the formation of infinite one-dimensional chains, or "catemers".[9] This is a common motif in the crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H···N hydrogen-bonded catemer motif in this compound.

π-π Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces the possibility of π-π stacking.[10][11][12] These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset stacking arrangement rather than a direct face-to-face sandwich, which is often energetically unfavorable.[4]

G cluster_chain1 H-Bonded Chain 1 cluster_chain2 H-Bonded Chain 2 a1 Molecule A b1 Molecule B a2 Molecule A' a1->a2 π-π stacking c1 Molecule C b2 Molecule B' b1->b2 c2 Molecule C' c1->c2

Caption: Schematic of π-π stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis

Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic data is obtained. The table below presents an example of the kind of data that would be expected for a molecule like this compound, based on typical values for organic compounds.

ParameterExpected Value / TypeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or P-1 (Centrosymmetric)Defines the symmetry operations within the unit cell.
a (Å) 5 - 10Unit cell dimension.
b (Å) 10 - 20Unit cell dimension.
c (Å) 10 - 15Unit cell dimension.
β (°) ** 90 - 110 (for Monoclinic)Unit cell angle.
Volume (ų) **1000 - 1500Volume of the unit cell.
Z 4Number of molecules per unit cell.
Calculated Density (g/cm³) 1.2 - 1.4Provides an estimate of molecular packing efficiency.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure of this compound, grounded in the principles of supramolecular chemistry and crystallographic precedent. The dominant structural motifs are anticipated to be strong O-H···N hydrogen-bonded chains, which are further organized by π-π stacking interactions between the aromatic rings. The experimental determination of this structure will provide invaluable data for the rational design of new pharmaceutical solids and functional materials. Upon successful structure determination, it is imperative to deposit the data in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14]

References

Solubility profile of 5-Phenylnicotinic Acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5-Phenylnicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of nicotinic acid, presents a chemical structure of interest in medicinal chemistry and pharmaceutical development.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a paramount role.[2][3][4][5] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake robust solubility studies, from understanding the fundamental principles of dissolution to implementing detailed experimental protocols. While extensive experimental solubility data for this compound is not widely published, this guide furnishes a framework for its systematic determination and interpretation, including an illustrative solubility dataset.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4] Insufficient solubility can lead to low and variable bioavailability, necessitating higher doses and potentially causing gastrointestinal toxicity.[2]

Beyond bioavailability, the solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for various stages of drug development:

  • Synthesis and Purification: Organic solvents are integral to the synthesis and purification of APIs. Understanding the solubility of this compound in different solvents is essential for optimizing reaction conditions, crystallization processes, and achieving the desired purity.

  • Formulation Development: The development of diverse dosage forms, such as injectables, topical preparations, and amorphous solid dispersions, relies on the solubility of the API in various organic and co-solvent systems.[3]

  • Analytical Method Development: The preparation of stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry requires knowledge of suitable solvents in which the API is readily soluble.[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValue/InformationSource
Chemical Name This compound[1][7][8]
Synonyms 5-Phenylpyridine-3-carboxylic acid[1][7]
CAS Number 10177-12-5[1][7][8]
Molecular Formula C₁₂H₉NO₂[1][7]
Molecular Weight 199.21 g/mol [1]
Melting Point 260°C[7][9][10]
Boiling Point 420.1°C at 760 mmHg[7][10]
Structure A pyridine ring with a phenyl group at the 5-position and a carboxylic acid group at the 3-position.[1]
pKa Not readily available in searched literature, but as a carboxylic acid, it is expected to be weakly acidic.
LogP 2.44680[9]

The presence of both a polar carboxylic acid group and a nonpolar phenyl group suggests that this compound will exhibit varied solubility in solvents of differing polarities. The carboxylic acid moiety can engage in hydrogen bonding, while the aromatic rings are amenable to van der Waals interactions.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptualized in three steps:

  • Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: Energy is needed to create a space or cavity in the solvent for the solute molecule.

  • Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules.

The overall enthalpy of the solution is the sum of the energies from these three steps. For a solute to dissolve, the Gibbs free energy of the solution must be negative. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Illustrative Solubility Profile of this compound

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Classification
Non-Polar
n-Hexane1.88< 0.1Practically Insoluble
Toluene2.381.5Sparingly Soluble
Polar Aprotic
Dichloromethane9.085.2Slightly Soluble
Acetone20.725.8Soluble
Acetonitrile37.515.3Sparingly Soluble
Dimethyl Sulfoxide (DMSO)46.7> 100Very Soluble
Polar Protic
Ethanol24.545.1Freely Soluble
Methanol32.760.2Freely Soluble
Water (pH 7.0)80.10.8Very Slightly Soluble

Disclaimer: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values. Researchers must determine the solubility of this compound experimentally for their specific applications.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. For ionizable compounds like this compound, potentiometric titration offers a powerful alternative for determining the intrinsic solubility and pKa.[11][12]

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][13]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle or centrifuge to pellet excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify via HPLC/UV-Vis F->G H Calculate solubility G->H

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds, solubility is pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral species) and the pKa.[11][12]

Principle: A solution or suspension of the weak acid (this compound) is titrated with a strong base. The pH is monitored as a function of the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa and, with further calculations, the intrinsic solubility.

Protocol Outline:

  • Preparation: Prepare a suspension of this compound in water or a co-solvent system at a known concentration.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the titration data by analyzing the regions of the curve where the solid is in equilibrium with the dissolved species.[11][16]

Potentiometric_Titration_Logic cluster_workflow Potentiometric Titration Workflow cluster_outputs Derived Parameters A Prepare suspension of this compound B Titrate with strong base A->B C Monitor pH vs. titrant volume B->C D Plot titration curve C->D E pKa D->E Analyze half-equivalence point F Intrinsic Solubility D->F Analyze equilibrium regions

Figure 2: Logical flow for determining pKa and intrinsic solubility via potentiometric titration.

Conclusion

The solubility profile of this compound in organic solvents is a critical dataset for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this essential physicochemical property. By employing robust experimental methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality solubility data needed to guide synthesis, purification, formulation, and analytical development. A thorough understanding of the solubility of this compound will ultimately de-risk its development pathway and accelerate its journey from a promising molecule to a valuable medicine.

References

Introduction: The Emerging Therapeutic Potential of 5-Phenylnicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-Phenylnicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its derivatives, nicotinic acid (Vitamin B3) and its analogues have garnered significant attention for their diverse pharmacological activities.[2][3] The introduction of a phenyl group at the 5-position of the nicotinic acid core creates this compound, a class of compounds with a unique three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them a compelling subject for drug discovery and development.

This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the therapeutic potential of this promising class of molecules.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of nicotinic acid, including those with a phenyl substituent, have shown significant potential as anticancer agents.[3] A key area of investigation has been their ability to inhibit critical enzymes involved in tumor growth and angiogenesis, such as receptor tyrosine kinases.

Mechanism of Action: VEGFR-2 Inhibition

A prominent mechanism underlying the anticancer effects of certain this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor size.

One notable study highlighted a compound, designated as 5c, which exhibited potent and selective inhibition of VEGFR-2 with an IC50 value of 0.068 μM.[4][5] This compound was found to reduce both total and phosphorylated VEGFR-2 levels, leading to a 4.3-fold increase in caspase-3 levels, a key marker of apoptosis.[4][5]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Derivative 5-Phenylnicotinic Acid Derivative (e.g., 5c) Derivative->VEGFR2 Inhibits Caspase3 Caspase-3 Derivative->Caspase3 Induces PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis Apoptosis Apoptosis Caspase3->Apoptosis

Caption: VEGFR-2 signaling pathway and its inhibition by a this compound derivative.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activity of selected compounds.

CompoundCancer Cell LineGI50 (μM)Reference Drug (GI50, μM)Reference
5c HCT-15 (Colon)< 0.1Doxorubicin (>10)[4]
5c PC-3 (Prostate)< 0.1Doxorubicin (>10)[4]
3f NCI-60 Panel (Mean)3.3Erlotinib (7.68)[6]
4e NCI-60 Panel (Mean)0.83-[7]

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-15, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinic acid have also been explored for their antimicrobial properties against a range of pathogenic microbes.[8][9]

Spectrum of Activity

Studies have shown that certain this compound derivatives, particularly nicotinamidine derivatives, are effective against both Gram-positive and Gram-negative bacteria.[1][7] For instance, some compounds have demonstrated excellent minimum inhibitory concentration (MIC) values, comparable to the antibiotic ampicillin, against Staphylococcus aureus.[1][7] Acylhydrazone derivatives have also shown very significant activity against Gram-positive bacteria.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative compounds against various bacterial strains.

CompoundBacterial StrainMIC (μM)Reference Drug (MIC, μM)Reference
4a Staphylococcus aureus10Ampicillin (~10)[1][7]
4b Staphylococcus aureus10Ampicillin (~10)[1][7]
13 S. epidermidis ATCC 122281.95-[11]
13 S. aureus ATCC 43300 (MRSA)7.81-[11]
25 Bacillus subtilis ATCC 66337.81-[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add 5 μL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Modulation of Chemokine Expression

Nicotinic acid is known to possess anti-inflammatory properties, and its derivatives are being investigated for similar effects.[12][13]

Mechanism of Action

The anti-inflammatory effects of nicotinic acid are mediated, in part, through the G-protein-coupled receptor GPR109A.[13] Activation of this receptor in adipocytes has been shown to suppress the expression of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1, which are induced by TNF-α.[12][13] This suppression of chemokines can reduce the recruitment of macrophages to sites of inflammation, a key process in atherosclerosis.[12] Additionally, nicotinic acid can upregulate the expression of the anti-inflammatory adipokine, adiponectin.[13]

AntiInflammatory_Pathway cluster_adipocyte Adipocyte TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Activates Derivative Nicotinic Acid Derivative GPR109A GPR109A Derivative->GPR109A Activates ProInflammatory ↑ Pro-inflammatory Chemokines (Fractalkine, RANTES, MCP-1) GPR109A->ProInflammatory Suppresses AntiInflammatory ↑ Anti-inflammatory Adiponectin GPR109A->AntiInflammatory Upregulates TNFR->ProInflammatory Macrophage Macrophage Recruitment ProInflammatory->Macrophage Atheroprotection Atheroprotection AntiInflammatory->Atheroprotection

Caption: Anti-inflammatory mechanism of nicotinic acid derivatives in adipocytes.

Experimental Protocol: Measurement of Chemokine Expression (RT-qPCR)

Materials:

  • 3T3-L1 adipocytes

  • TNF-α

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., fractalkine, MCP-1, RANTES)

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 adipocytes and treat with TNF-α in the presence or absence of the test compounds for a specified time (e.g., 4 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target chemokines and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Enzyme Inhibition: A Potential Route for Diabetes Treatment

Derivatives of 5-amino-nicotinic acid have been identified as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion.[2][14] Inhibition of these enzymes can delay the absorption of glucose, making these compounds potential therapeutic agents for type 2 diabetes.[2]

Quantitative Data: IC50 Values for Enzyme Inhibition
CompoundEnzymeIC50 (µg/mL)Reference
4 α-Glucosidase12.01 ± 0.09[14]
2 α-Glucosidase12.72 ± 0.12[14]
7 α-Glucosidase12.79 ± 0.17[14]
8 α-Amylase12.99 ± 0.09[14]
Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate

  • 96-well plate and microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the test compound with α-glucosidase solution in phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add pNPG to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Potential: An Area for Future Exploration

While direct studies on the neuroprotective effects of this compound derivatives are limited, the broader class of phenolic acids has been extensively studied for its ability to protect neurons from damage.[15][16] These compounds can ameliorate conditions such as neuroinflammation, apoptosis, and glutamate-induced toxicity.[15][16] The presence of both a phenyl group and a carboxylic acid moiety in this compound suggests that its derivatives may also possess neuroprotective properties, representing a promising avenue for future research.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and nicotinic acid rings.[17]

  • Anticancer Activity: The substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic.[1][7]

  • Antimicrobial Activity: For anilides and phenyl esters of piperidinecarboxylic acids (related to nicotinic acid), amides are generally more active than esters, and para-substituted derivatives are more active than meta-substituted ones.[18] Lipophilicity and increased electron density on the phenyl ring tend to enhance activity.[18]

  • Enzyme Inhibition: For α-amylase inhibition, the presence of halogens (F, Cl, Br) at the para position of the phenyl ring appears to be ideal.[14]

References

Unraveling the Enigmatic Mechanism of 5-Phenylnicotinic Acid: A Framework for a Hypothesis-Driven Investigation of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: 5-Phenylnicotinic acid (CAS: 10177-12-5) is a derivative of nicotinic acid (Vitamin B3), a fundamental building block in cellular metabolism and a privileged scaffold in medicinal chemistry.[1] While the specific enzymatic targets of this compound are not extensively documented in peer-reviewed literature, the nicotinic acid framework is present in a multitude of compounds known to inhibit diverse classes of enzymes. This guide moves beyond a simple data summary and instead provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals. It details the necessary experimental workflows to rigorously characterize the mechanism of action of this compound, or any novel compound, as a potential enzyme inhibitor. By synthesizing established biochemical principles with field-proven methodologies, this document serves as a technical manual for elucidating inhibitory mechanisms, from initial screening to detailed kinetic analysis.

The Nicotinic Acid Scaffold: A Proven Pharmacophore for Enzyme Inhibition

Nicotinic acid and its derivatives are recognized for a wide range of biological activities, many of which stem from their ability to interact with and modulate the function of enzymes. The pyridine ring and the carboxylic acid moiety provide key interaction points—the nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions, while the carboxylate can form salt bridges or hydrogen bonds. The addition of a phenyl group at the 5-position, as in this compound, introduces a large, hydrophobic substituent that can drive binding into specific pockets through van der Waals forces and π-π stacking interactions.

A survey of the literature reveals that nicotinic acid derivatives have been successfully developed as inhibitors for a variety of important enzyme targets, underscoring the potential of this chemical class.

Table 1: Documented Enzyme Inhibitory Activities of Nicotinic Acid and its Derivatives

Enzyme Target ClassSpecific Enzyme(s)Derivative TypeMechanism of Action
Oxidoreductases Cytochrome P450 (CYP2D6, CYP3A4, CYP2E1)Nicotinic Acid, NicotinamideCoordination of pyridine nitrogen to heme iron.[2][3]
Cyclooxygenase-2 (COX-2)Various novel nicotinatesPotent and selective inhibition, likely competitive.[4][5]
Ornithine Decarboxylase (ODC)Nicotinic Acid, NicotinamideInhibition of DEN-induced ODC activity.[6]
Hydrolases α-Amylase & α-GlucosidaseNovel 6-substituted derivativesNoncompetitive inhibition.[7][8]
Ligases Acetyl-CoA CarboxylaseNicotinic AcidMixed inhibition affecting substrate affinity and Vmax.[9]
Transferases Diacylglycerol O-acyltransferase 2 (DGAT2)Nicotinic AcidDirect, noncompetitive inhibition.[10]
Kinases VEGFR-2Novel substituted derivativesPotent inhibition (IC50 = 0.068 µM).[11]

Formulating a Hypothesis: Potential Mechanisms of this compound

Based on its structure and the established activities of its analogs, we can formulate several primary hypotheses for the inhibitory action of this compound:

  • Hypothesis 1: Inhibition of Heme-Containing Enzymes. The exposed pyridine nitrogen of this compound makes it a candidate for inhibiting heme-containing enzymes, such as Cytochrome P450s, through direct coordination with the heme iron, similar to nicotinic acid itself.[2][3]

  • Hypothesis 2: Targeting Hydrophobic Active Sites. The phenyl group provides significant hydrophobicity. This suggests that this compound may selectively target enzymes with well-defined hydrophobic pockets adjacent to polar binding regions, such as cyclooxygenases (COX) or certain protein kinases.[4][11]

  • Hypothesis 3: Noncompetitive or Allosteric Inhibition. The nicotinic acid scaffold has been shown to produce noncompetitive inhibitors for enzymes like α-glucosidase.[7][8] This mode of action, where the inhibitor binds to a site other than the active site (an allosteric site), is a plausible mechanism for this compound.

These hypotheses are not mutually exclusive but provide a logical starting point for an empirical investigation. The following sections detail the experimental workflow required to test these hypotheses and definitively characterize the compound's mechanism of action.

Experimental Workflow for Characterizing an Enzyme Inhibitor

The following protocols provide a self-validating system for identifying and characterizing the inhibitory mechanism of a compound like this compound against a chosen target enzyme.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Inhibition (MOA) Studies cluster_2 Phase 3: Data Analysis & Interpretation start Select Target Enzyme & Assay ic50 Determine IC50 (Dose-Response Curve) start->ic50 Fixed substrate, varied inhibitor kinetic Kinetic Analysis (Vary [S] and [I]) ic50->kinetic time_dep Time-Dependence Test (Pre-incubation) ic50->time_dep plots Generate Lineweaver-Burk or Non-linear Fit kinetic->plots irrev Assess Irreversibility time_dep->irrev mechanism Determine MOA (Competitive, Noncompetitive, etc.) plots->mechanism

Caption: General workflow for enzyme inhibitor characterization.

Part A: Initial Screening and IC50 Determination

The first step is to confirm inhibitory activity and determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value).

Protocol 1: IC50 Determination

  • Reagent Preparation:

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in a suitable buffer that ensures stability and activity.

    • Substrate Stock: Prepare a concentrated stock of the enzyme's substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) for robust results.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

    • Assay Buffer: Prepare the buffer in which the reaction will be run. This should be optimized for pH and ionic strength to support maximal enzyme activity.

  • Assay Setup (96-well plate format):

    • Create a serial dilution of the this compound stock solution. Typically, an 11-point curve with a 1:3 dilution factor is effective, plus a no-inhibitor control (vehicle only, e.g., DMSO).

    • To each well, add the assay buffer and the corresponding concentration of the inhibitor (or vehicle).

    • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells simultaneously.

  • Data Collection:

    • Measure the reaction rate by monitoring the formation of product or depletion of substrate over time using an appropriate detection method (e.g., absorbance, fluorescence). Ensure measurements are taken within the linear phase of the reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part B: Elucidating the Mechanism of Reversible Inhibition

If the compound is a reversible inhibitor, its mechanism can be determined by systematically varying the concentrations of both the substrate and the inhibitor.

G cluster_0 Competitive cluster_1 Noncompetitive cluster_2 Uncompetitive E E ES ES E->ES EI EI E->EI S S S->ES I I I->EI P P ES->E ES->P EI->E E2 E ES2 ES E2->ES2 EI2 EI E2->EI2 S2 S S2->ES2 ESI2 ESI S2->ESI2 I2 I I2->EI2 I2->ESI2 P2 P ES2->E2 ES2->P2 ES2->ESI2 EI2->E2 EI2->ESI2 ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 S3 S S3->ES3 I3 I ESI3 ESI I3->ESI3 P3 P ES3->E3 ES3->P3 ES3->ESI3 ESI3->ES3

Caption: Models of reversible enzyme inhibition.

Protocol 2: Kinetic Analysis for MOA Determination

  • Experimental Design:

    • This experiment is performed as a matrix. You will measure the enzyme reaction rate across a range of substrate concentrations AND a range of inhibitor concentrations.

    • Substrate Concentrations: Choose at least 5-7 concentrations, ranging from approximately 0.2 * Km to 10 * Km.

    • Inhibitor Concentrations: Choose at least 4-5 concentrations, including a zero-inhibitor control. Concentrations should be based on the previously determined IC50 (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50, 5 * IC50).

  • Assay Procedure:

    • For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity (v₀) at each substrate concentration.

    • The setup is similar to the IC50 assay, but both substrate and inhibitor concentrations are varied according to the matrix design.

  • Data Analysis and Interpretation:

    • The most common method of visualization is the Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).

    • Plot the data for each inhibitor concentration on the same graph. The pattern of the lines reveals the mechanism of inhibition:

      • Competitive Inhibition: Lines will intersect on the y-axis. (Vmax is unchanged, apparent Km increases).

      • Noncompetitive Inhibition: Lines will intersect on the x-axis. (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel. (Both Vmax and Km decrease).

      • Mixed Inhibition: Lines will intersect in the upper-left quadrant (not on an axis). (Vmax decreases, Km may increase or decrease).

    • For more accurate determination of kinetic parameters (Km, Vmax, Ki), fit the raw data (v₀ vs. [S]) directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software.

Part C: Investigating Time-Dependent or Irreversible Inhibition

Some inhibitors, often called suicide inhibitors, form a covalent bond with the enzyme, leading to irreversible inactivation.[12][13] This is often characterized by a time-dependent increase in inhibition.

Protocol 3: Test for Time-Dependent Inhibition

  • Experimental Design:

    • The key variable in this experiment is the pre-incubation time of the enzyme with the inhibitor before the substrate is added.

    • Use a single, fixed concentration of inhibitor (e.g., 3-5 times the IC50) and a fixed, saturating concentration of substrate.

  • Assay Procedure:

    • Prepare multiple identical tubes/wells containing buffer, enzyme, and inhibitor.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the reaction in one of the tubes by adding substrate.

    • Measure the initial reaction velocity immediately after adding the substrate.

    • A control experiment should be run in parallel where the enzyme is pre-incubated in buffer alone to account for any inherent instability.

  • Data Analysis and Interpretation:

    • Plot the measured enzyme activity (or reaction rate) against the pre-incubation time.

    • If the inhibition is rapid and reversible, the activity will be low but constant across all pre-incubation times.

    • If the compound is a time-dependent or irreversible inhibitor, the measured enzyme activity will decrease as the pre-incubation time increases, indicating a progressive inactivation of the enzyme.

Conclusion and Future Directions

While the specific inhibitory profile of this compound remains to be fully elucidated, its chemical structure, based on the versatile nicotinic acid scaffold, strongly suggests potential as an enzyme inhibitor. The true scientific value lies not in speculation, but in rigorous, empirical investigation. The protocols and logical framework presented in this guide provide the necessary tools for any researcher to take a novel compound like this compound and systematically uncover its mechanism of action. Such studies are fundamental to the fields of pharmacology and drug development, transforming a simple molecule into a potential therapeutic lead or a valuable tool for probing biological pathways.

References

In Silico Modeling of 5-Phenylnicotinic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 5-Phenylnicotinic Acid's interaction with its putative biological targets. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, scientifically-grounded workflow, explaining the rationale behind methodological choices and emphasizing self-validating systems to ensure the robustness of computational predictions. We will navigate the critical steps from target identification to the intricate dynamics of ligand-receptor interactions, culminating in a model that can confidently guide further experimental validation and drug design initiatives.

Introduction

This compound, a derivative of nicotinic acid (Niacin), belongs to a chemical class with known pharmacological significance. Nicotinic acid itself is a well-established therapeutic agent, primarily acting on the G-protein coupled receptor (GPCR) GPR109A (Hydroxycarboxylic Acid Receptor 2) to modulate lipid metabolism.[1] Derivatives of nicotinic acid have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Given this precedent, it is scientifically plausible to hypothesize that this compound may also exert its biological effects through interaction with one or more protein targets, potentially including GPCRs or various enzymes.[5][6]

In silico modeling provides a powerful, resource-efficient avenue to explore these potential interactions at an atomic level.[7] By simulating the binding event between this compound (the ligand) and a candidate protein (the receptor), we can predict the binding affinity, identify key interacting residues, and generate hypotheses about the compound's mechanism of action. This guide will delineate a complete workflow for such an investigation.

Part 1: Target Identification and Structural Characterization

The foundational step in any structure-based drug design project is the identification and preparation of the target receptor. As the specific receptor for this compound is not definitively established, we will proceed by outlining a strategy centered on a high-probability candidate, GPR109A, based on its structural relationship to nicotinic acid.

Hypothesized Target: GPR109A (Niacin Receptor)

The niacin receptor, GPR109A, is a member of the Class A GPCR family and is the primary target for the lipid-lowering effects of nicotinic acid.[1][8] The recent availability of its cryo-electron microscopy (cryo-EM) structure provides a high-quality template for computational studies.[1][9]

Actionable Protocol: Receptor Structure Acquisition and Preparation

  • Structure Retrieval : Download the cryo-EM structure of the human GPR109A receptor in complex with niacin from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 8IY9 .[1]

  • Initial Cleaning : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, lipids, and co-factors not critical to the binding site. Retain the G-protein subunits only if their interface is part of the intended study. For ligand binding studies, isolating the receptor is often sufficient.

  • Structural Refinement :

    • Check for Missing Residues/Atoms : Use the software's structure preparation tools to identify and repair any missing side chains or loops in the protein.[10]

    • Protonation : Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH (e.g., pH 7.4). This step is critical as hydrogen bonds are fundamental to ligand binding.

    • Energy Minimization : Perform a constrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation steps, while keeping the backbone atoms close to the experimentally determined coordinates.

Part 2: The Core Modeling Workflow

With a prepared receptor structure, we now detail the sequential process of simulating the binding of this compound.

Ligand Preparation

The accuracy of the ligand's 3D conformation and charge distribution is as crucial as the receptor's.

Actionable Protocol: this compound Structure Preparation

  • 2D to 3D Conversion : Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization : Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation.

  • Charge Calculation : Assign partial atomic charges. For drug-like molecules, methods like AM1-BCC or the use of established force fields such as OPLS are common.

  • File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 or .sdf).[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13] This provides a static snapshot of the most likely binding pose and an estimate of the binding affinity.

Actionable Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor for Docking : Convert the prepared protein PDB file to the PDBQT format, which includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box Generation) :

    • Rationale : The docking algorithm needs a defined search space. Since we are hypothesizing GPR109A as the target, we can use the binding site of the co-crystallized niacin in PDB ID 8IY9 as the center of our search grid.[1]

    • Execution : In your docking software interface (e.g., AutoDock Tools), center a grid box on the niacin binding pocket.[14] The size of the box should be large enough to accommodate the this compound ligand and allow for rotational and translational sampling.

  • Configure and Run Docking :

    • Set the prepared ligand and receptor files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8-16 is a good starting point).

    • Launch the docking simulation.[11][14]

  • Analysis of Results :

    • The primary output will be a set of predicted binding poses ranked by a scoring function (in kcal/mol). The lower the score, the more favorable the predicted binding affinity.

    • Visualize the top-ranked poses within the receptor's active site. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of GPR109A.

Visualization: Molecular Docking Workflow

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor 1. Receptor Structure (e.g., PDB: 8IY9) PrepReceptor Clean, Protonate, Minimize Receptor Receptor->PrepReceptor Ligand 2. Ligand Structure (this compound) PrepLigand Generate 3D Structure, Minimize Ligand Ligand->PrepLigand Grid 3. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Results 5. Analyze Binding Poses & Docking Scores Dock->Results Interactions 6. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Results->Interactions

Caption: A flowchart of the key steps in a typical molecular docking experiment.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. MD simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[15]

Actionable Protocol: GROMACS MD Simulation

  • System Preparation :

    • Combine Protein-Ligand : Use the best-ranked pose from docking to create a protein-ligand complex file.

    • Force Field and Topology : Generate topology files for both the protein (e.g., using CHARMM36m force field) and the ligand (e.g., using CGenFF server or similar).[15] These files describe the bonded and non-bonded parameters for every atom.

    • Solvation : Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

    • Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.[15]

  • Simulation Execution :

    • Energy Minimization : Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

    • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[16]

    • Production Run : Run the simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the atomic coordinates (trajectory) are saved at regular intervals.

  • Trajectory Analysis :

    • RMSD (Root Mean Square Deviation) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation) : Plot the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis : Analyze the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.

Visualization: MD Simulation Workflow

G Figure 2: MD Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Start Start with Best Docked Pose Topology 1. Generate Force Field & Topology Files Start->Topology Solvate 2. Solvate with Water Topology->Solvate Ions 3. Add Neutralizing Ions Solvate->Ions Minimization 4. Energy Minimization Ions->Minimization Equilibration 5. NVT & NPT Equilibration Minimization->Equilibration Production 6. Production MD Run (e.g., 100 ns) Equilibration->Production RMSD 7. Analyze Stability (RMSD) Production->RMSD Interactions 8. Analyze Interactions (Hydrogen Bonds, etc.) RMSD->Interactions

Caption: A summary of the major stages in setting up and analyzing an MD simulation.

Part 3: Model Validation and Advanced Applications

A computational model is only as valuable as its predictive power. Therefore, rigorous validation is a non-negotiable step.

Self-Validating Systems: Ensuring Trustworthiness

To ensure the trustworthiness of the docking protocol, it must be validated.[17]

Actionable Protocol: Docking Validation

  • Redocking : The most fundamental validation is to remove the native ligand (niacin) from the PDB structure (8IY9) and dock it back into the binding site. The protocol is considered valid if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the original crystallographic position.[17][18]

  • Decoy Set Screening : A more rigorous test involves creating a dataset of known active compounds for GPR109A and a larger set of "decoy" molecules with similar physicochemical properties but presumed to be inactive. A successful docking protocol should be able to rank the active compounds significantly higher than the decoys, a metric often assessed using an ROC curve.[17]

Validation Method Purpose Success Criterion
Redocking To confirm the docking protocol can reproduce a known binding mode.RMSD of docked pose < 2.0 Å from crystal pose.
Decoy Screening To assess the protocol's ability to distinguish true binders from non-binders.High Enrichment Factor; Area Under ROC Curve (AUC) > 0.7.
Advanced Application: Pharmacophore Modeling

Once a validated binding mode for this compound is established, one can derive a pharmacophore model. This model is an abstract representation of the essential steric and electronic features required for binding.[19][20][21]

Key Pharmacophore Features May Include:

  • Hydrogen Bond Acceptors/Donors

  • Aromatic Rings

  • Hydrophobic Centroids

  • Positive/Negative Ionizable Centers

This pharmacophore can then be used as a 3D query to rapidly screen large virtual libraries for structurally diverse molecules that possess the same key features, potentially leading to the discovery of novel lead compounds.[22][23]

Conclusion

This technical guide has outlined a robust, multi-stage in silico workflow to investigate the receptor binding of this compound. By hypothesizing a plausible target based on chemical similarity, preparing the necessary structures with meticulous care, and employing a synergistic combination of molecular docking and molecular dynamics, we can generate high-confidence models of the ligand-receptor interaction. Crucially, the emphasis on rigorous validation ensures that these computational predictions provide a trustworthy foundation for subsequent experimental studies, ultimately accelerating the drug discovery and development process.

References

The Discovery of 5-Phenylnicotinic Acid: A Novel Inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tartrate-resistant acid phosphatase (TRAP/ACP5) has emerged as a critical therapeutic target in a range of pathologies, most notably in bone diseases characterized by excessive osteoclast activity and in metastatic cancers. This guide provides a comprehensive technical overview of the discovery and characterization of 5-Phenylnicotinic acid, a small molecule inhibitor of TRAP. We will delve into the scientific rationale for targeting TRAP, the fragment-based screening approach that led to the identification of this novel inhibitor, its mechanism of action with a distinct isoform specificity, and the downstream cellular effects. Detailed experimental protocols for enzymatic and cell-based assays are provided to enable researchers to further investigate TRAP inhibition. This document serves as a foundational resource for scientists engaged in the development of next-generation therapeutics targeting the TRAP enzyme.

Introduction: The Rationale for Targeting TRAP/ACP5

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a glycosylated monomeric metalloprotein enzyme with optimal activity in acidic environments.[1] It is highly expressed in bone-resorbing osteoclasts, activated macrophages, and certain cancer cells, making it a pivotal player in both physiological and pathological processes.[2]

TRAP exists in two isoforms: a monomeric, less enzymatically active form (5a) and a proteolytically cleaved, more active form (5b).[3][4] The 5b isoform, in particular, is a key biomarker for bone resorption and is implicated in the progression of various diseases.[4][5]

The pathological roles of TRAP are multifaceted:

  • In Bone Remodeling: TRAP is essential for osteoclast function.[6] It is believed to dephosphorylate key bone matrix proteins like osteopontin, facilitating osteoclast migration and bone resorption.[1][3] Dysregulation of TRAP activity is a hallmark of diseases such as osteoporosis and bone metastases.[5][6]

  • In Cancer: Elevated TRAP expression has been linked to the metastatic potential of various cancers, including breast cancer.[7][8] It promotes cancer cell migration, invasion, and proliferation, making it an attractive target for anti-cancer therapies.[7][8][9]

  • In Immunity and Inflammation: TRAP is also expressed in immune cells like macrophages and dendritic cells, where it plays a role in modulating immune responses.[2]

Given its central role in these disease processes, the discovery of potent and selective TRAP inhibitors is of significant therapeutic interest.

The Discovery of this compound: A Fragment-Based Approach

The identification of this compound as a TRAP inhibitor emerged from a fragment-based screening (FBS) campaign.[3] FBS is a powerful drug discovery strategy that starts with the identification of low-molecular-weight compounds ("fragments") that bind to the target protein with low affinity. These fragments serve as starting points for the development of more potent and selective lead compounds.

G cluster_0 Fragment-Based Screening Workflow lib Fragment Library (~500 compounds) screen High-Throughput Biophysical Screen (e.g., Thermal Shift, NMR, X-ray Crystallography) lib->screen Screening hits Initial Fragment Hits (Weak Binders, mM-µM affinity) screen->hits Identification validation Hit Validation & Characterization (Enzymatic Assays, Dose-Response) hits->validation Validation lead_gen Identification of this compound as a Lead Compound validation->lead_gen Prioritization optimization Structure-Activity Relationship (SAR) & Lead Optimization lead_gen->optimization

Caption: A generalized workflow for fragment-based screening leading to the identification of a lead compound.

While the precise details of the initial screen that identified this compound are proprietary, the general workflow would have involved screening a library of several hundred fragments against the TRAP enzyme.[10] Hits from this screen would then be validated and characterized for their inhibitory activity, leading to the selection of this compound as a promising candidate for further development.[3]

Mechanism of Action and Isoform Specificity

A key finding in the characterization of this compound is its selective inhibition of the more active TRAP isoform, 5b.[3] It has been shown to be a competitive inhibitor with Kic values in the low micromolar range for the 5b isoform, while showing no significant inhibition of the 5a isoform.[3][7]

This isoform selectivity is crucial, as it allows for the targeted inhibition of the pathologically relevant form of the enzyme. Molecular docking studies have suggested that this compound interacts with the active site of both TRAP isoforms.[3] The differential inhibitory effect may be due to subtle conformational differences between the 5a and 5b isoforms, particularly around the active site.

Structure, Synthesis, and Structure-Activity Relationship (SAR)

Chemical Structure:

  • IUPAC Name: 5-Phenylpyridine-3-carboxylic acid

  • CAS Number: 10177-12-5

  • Molecular Formula: C₁₂H₉NO₂

  • Molecular Weight: 199.21 g/mol

Plausible Synthesis Route:

A plausible synthetic route for this compound involves a Suzuki coupling reaction between a halogenated nicotinic acid derivative and phenylboronic acid.

G cluster_0 Plausible Synthesis of this compound start 5-Bromonicotinic Acid product This compound start->product Suzuki Coupling reagent Phenylboronic Acid reagent->product catalyst Pd Catalyst Base catalyst->product

Caption: A simplified schematic of a plausible Suzuki coupling reaction for the synthesis of this compound.

Structure-Activity Relationship (SAR):

While detailed SAR studies on this compound derivatives as TRAP inhibitors are not yet extensively published, some general principles can be inferred. The nicotinic acid scaffold likely provides the core binding interactions with the enzyme's active site. The phenyl group at the 5-position is crucial for its inhibitory activity, likely through hydrophobic and/or pi-stacking interactions within a specific pocket of the active site. Further derivatization of the phenyl ring and the carboxylic acid moiety could lead to the development of more potent and selective inhibitors.

Biological Effects of TRAP Inhibition by this compound

The biological consequences of TRAP inhibition by this compound have been primarily investigated in the context of cancer. In TRAP-overexpressing MDA-MB-231 breast cancer cells, treatment with this compound resulted in:

  • Inhibition of intracellular TRAP activity. [3]

  • Reduced cell migration and invasion. [3]

  • No significant cytotoxicity at concentrations effective for TRAP inhibition. [3]

These findings provide a strong proof-of-principle that a small molecule inhibitor of TRAP can effectively block its pro-metastatic functions in cancer cells.

Biological Effect Cell Line Observation Reference
Inhibition of TRAP activityMDA-MB-231 (TRAP-overexpressing)Selective inhibition of TRAP 5b isoform[3]
Cell MigrationMDA-MB-231 (TRAP-overexpressing)Significant reduction in cell migration[3]
Cell InvasionMDA-MB-231 (TRAP-overexpressing)Significant reduction in cell invasion[3]
CytotoxicityMDA-MB-231No significant cytotoxicity observed at 200 µM[3]

Experimental Protocols

TRAP Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from standard methods using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: TRAP catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) in an acidic buffer containing tartrate. The reaction is stopped with a basic solution, and the amount of pNP produced is quantified by measuring the absorbance at 405 nm.

Materials:

  • Recombinant human TRAP 5b enzyme

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate

  • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer

  • Stop Solution: 0.2 N NaOH

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add 20 µL of the diluted inhibitor solutions or vehicle control (Assay Buffer with DMSO).

  • Add 20 µL of recombinant TRAP 5b enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 160 µL of pre-warmed Substrate Solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes a transwell invasion assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • MDA-MB-231 cells (or other invasive cell line)

  • 24-well plate with 8.0 µm pore size cell culture inserts

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • This compound

  • Calcein AM or Crystal Violet for cell staining

  • Fluorescence plate reader or microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each insert and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells overnight in serum-free medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

  • Assay Setup: Remove any remaining liquid from the rehydrated Matrigel. Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. Seed 2.5 x 10⁴ cells in 200 µL of serum-free medium (with inhibitor or vehicle) into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Quantification:

    • Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet and count the number of invading cells in several fields of view under a microscope. Alternatively, for a more quantitative approach, stain the cells with Calcein AM and measure the fluorescence using a plate reader.

  • Data Analysis: Compare the number of invading cells in the inhibitor-treated wells to the vehicle-treated control wells to determine the percent inhibition of invasion.

Future Perspectives

The discovery of this compound as a selective inhibitor of the TRAP 5b isoform represents a significant step forward in the development of targeted therapies for bone diseases and cancer.[3] Future research should focus on:

  • Lead Optimization: Conducting detailed SAR studies to improve the potency and pharmacokinetic properties of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of optimized inhibitors in animal models of osteoporosis and cancer metastasis.

  • Elucidation of Downstream Pathways: Investigating the precise molecular mechanisms by which TRAP inhibition by this compound affects cell migration and invasion.

  • Combination Therapies: Exploring the potential of TRAP inhibitors in combination with existing therapies to achieve synergistic effects.

Conclusion

This compound is a novel, isoform-selective inhibitor of TRAP/ACP5 identified through a fragment-based screening approach.[3] Its ability to specifically target the active 5b isoform and inhibit cancer cell invasion in vitro establishes it as a valuable chemical tool and a promising lead for the development of new therapeutics.[3] The detailed protocols and scientific background provided in this guide are intended to facilitate further research into the therapeutic potential of TRAP inhibition.

References

A Comprehensive Technical Guide to the Synthesis of Novel 5-Phenylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Phenylnicotinic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the nicotinic acid (vitamin B3) scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have shown a wide array of biological activities, including anti-inflammatory, antibacterial, and antihyperlipidemic properties.[2][3][4] The strategic introduction of an aryl group at the 5-position of the pyridine ring, yielding the this compound core, has emerged as a particularly fruitful avenue of research. This modification can significantly modulate the molecule's pharmacological profile, influencing its interaction with biological targets.[5]

This in-depth technical guide provides a comprehensive overview of the synthesis of novel this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices. We will delve into the predominant synthetic strategies, with a special focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will address common challenges and troubleshooting strategies specific to the synthesis of these heterocyclic compounds, ensuring a higher probability of success in your research endeavors.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of the C-C bond between the pyridine and phenyl rings is the linchpin of this synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is the most widely employed method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6][7]

The general reaction scheme involves the coupling of a 5-halonicotinic acid derivative, typically 5-bromonicotinic acid, with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.

Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromonicotinic acid, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol details a general method for the synthesis of this compound in solution.

Materials:

  • 5-Bromonicotinic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously until the reaction is complete (monitored by TLC or LC-MS).[6]

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.[6]

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[6]

Solid-Phase Synthesis of this compound Analogs

Solid-phase synthesis is particularly useful for generating libraries of analogs for high-throughput screening.

Procedure:

  • Resin Preparation: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.[6]

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.[6]

  • Reagent Addition: Add K₃PO₄ and the desired arylboronic acid to the mixture.[6]

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[6]

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).[6]

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-arylnicotinic acid product from the solid support.[6]

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.[6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[6]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[6]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[6]
44-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901292
52-Naphthylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1001678

Troubleshooting Common Issues in the Synthesis of 5-Aryl Nicotinic Acids

The synthesis of 5-aryl nicotinic acids, while generally robust, can present specific challenges, particularly related to the pyridine substrate.

  • Low Yields:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[8] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[8]

    • Protodeboronation: The boronic acid can be hydrolyzed, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and reagents is crucial. Alternatively, more stable boronic esters (e.g., pinacol esters) can be employed.[8]

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed.[8] Ensuring a thoroughly inert atmosphere is essential.

  • Purification Difficulties:

    • The amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can complicate purification. Careful pH adjustment during aqueous workup is necessary to ensure the product is in a neutral form for efficient extraction into an organic solvent. Recrystallization from a polar solvent system like ethanol/water is often effective.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the workhorse for this transformation, other palladium-catalyzed reactions can also be employed.

Stille Coupling

The Stille coupling utilizes an organostannane reagent in place of a boronic acid. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[2][9]

Stille_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is more reactive than organoboranes or organostannanes, often leading to faster reactions. However, organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[1][10][11]

Negishi_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Further Functionalization: Esterification and Hydrolysis

The carboxylic acid moiety of this compound offers a handle for further derivatization, most commonly through esterification.

Esterification of this compound

The Fischer esterification is a classical and effective method for converting the carboxylic acid to its corresponding ester.

Procedure:

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[12]

  • Heat the mixture at reflux for several hours until the reaction is complete.[12]

  • Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to yield the desired ester.

Hydrolysis of this compound Esters

Conversely, an ester can be hydrolyzed back to the carboxylic acid, a process known as saponification when carried out under basic conditions.

Procedure:

  • Dissolve the this compound ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).[13]

  • Heat the mixture at reflux until the ester is fully consumed.[13]

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[13]

  • Collect the solid product by filtration, wash with cold water, and dry.

Characterization of this compound Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹) or ester (C=O stretch around 1735 cm⁻¹).[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition.

  • Melting Point (MP): The melting point is a useful indicator of purity for solid compounds.

Structure-Activity Relationship (SAR) Insights

The rationale behind synthesizing a library of this compound analogs lies in exploring the structure-activity relationship (SAR). By systematically modifying the substitution pattern on the 5-phenyl ring, researchers can probe the binding pocket of a biological target and optimize the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the context of developing receptor antagonists, the nature and position of substituents on the phenyl ring can dramatically influence binding affinity and functional activity.[15][16] Electron-donating or electron-withdrawing groups, as well as sterically bulky substituents, can be introduced to fine-tune the electronic and steric properties of the molecule, thereby enhancing its interaction with the target protein.

Conclusion

The synthesis of novel this compound analogs is a vibrant area of research with significant potential for the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for constructing the core biaryl scaffold, offering reliability and versatility. A thorough understanding of the reaction mechanism, coupled with a systematic approach to optimization and troubleshooting, is key to success. This guide has provided a detailed framework for the synthesis, purification, and characterization of these valuable compounds, empowering researchers to confidently explore this promising chemical space.

References

Topic: 5-Phenylnicotinic Acid Derivatives as Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a multitude of physiological and pathological processes, making them a prime target for therapeutic intervention.[1] The development of subtype-selective antagonists is a significant goal in drug discovery for conditions ranging from nicotine addiction to neurodegenerative diseases.[1][2] This guide provides a comprehensive technical overview of 5-Phenylnicotinic Acid derivatives as a promising class of nAChR antagonists. We will explore the foundational pharmacology of nAChRs, the rationale for targeting them with this specific chemical scaffold, and provide detailed, field-proven methodologies for their synthesis, purification, and comprehensive biological evaluation. This document is intended to serve as a practical resource for researchers, offering both the "how" and the "why" behind critical experimental choices, thereby ensuring a robust and logical pathway from compound synthesis to functional characterization.

The Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

Structural and Functional Overview

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[3][4] Their structure consists of five transmembrane subunits arranged around a central ion-conducting pore.[5] In mammals, seventeen nAChR subunits have been identified (ten α, four β, plus γ, δ, and ε), which assemble into a vast array of receptor subtypes with distinct pharmacological and biophysical properties.[5][6] Neuronal nAChRs are typically composed of α (α2–α6) and β (β2–β4) subunits or form homopentamers of α7 subunits.[4][7] The most abundant subtypes in the central nervous system are the heteromeric α4β2 and homomeric α7 receptors.[4]

The binding of the endogenous agonist, acetylcholine (ACh), occurs at the interface between two adjacent subunits.[5][6] This binding event triggers a conformational change that opens the ion channel, making it permeable to cations like Na⁺ and K⁺, and in some cases Ca²⁺, leading to depolarization of the cell membrane.[8] This rapid synaptic transmission is fundamental to cognitive functions, reward pathways, and attention.[9]

Caption: General structure of a heteromeric nAChR.

Rationale for Antagonism

Dysfunction in nicotinic signaling is implicated in numerous CNS disorders. Consequently, molecules that can block or antagonize these receptors hold significant therapeutic promise. For instance, antagonizing α4β2 and α6β2-containing nAChRs is predicted to reduce the rewarding effects of nicotine, aiding in smoking cessation.[8] The development of subtype-selective antagonists is crucial to minimize off-target effects and create safer, more effective therapeutics.[10][11]

This compound Derivatives: A Scaffold for nAChR Antagonism

The nicotinic acid scaffold is a well-established pharmacophore for interacting with nAChRs.[12] The strategic placement of a phenyl group at the 5-position of the pyridine ring introduces a bulky, lipophilic moiety that can profoundly influence the molecule's interaction with the receptor's binding pocket.[13] This substitution can shift the pharmacological profile from agonism towards antagonism by preventing the conformational change required for channel opening, while potentially enhancing binding affinity and subtype selectivity through additional hydrophobic or aromatic interactions with pocket residues.[13][14]

Experimental Workflow for Antagonist Characterization

A systematic approach is essential for the successful identification and validation of novel nAChR antagonists. The workflow integrates chemical synthesis with a hierarchical series of in vitro biological assays to build a comprehensive pharmacological profile.

TEVC_Setup cluster_oocyte Xenopus Oocyte oocyte V_elec Voltage Electrode V_elec->oocyte Measures Vm I_elec Current Electrode I_elec->oocyte Injects I Amplifier Voltage Clamp Amplifier I_elec->Amplifier Feedback Amplifier->V_elec Vm Signal Ref_elec Reference Electrode Ref_elec->Amplifier

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 5-Phenylnicotinic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 5-phenylnicotinic acid, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and phenylboronic acid. This document offers an in-depth guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Suzuki-Miyaura Coupling

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. Their synthesis is therefore of significant interest to the pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[2][4] This makes it a preferred method over other coupling reactions like Stille or Negishi couplings, which often involve highly toxic and sensitive organometallic reagents.[1][5]

This protocol details the synthesis of this compound by coupling 5-bromonicotinic acid with phenylboronic acid, catalyzed by a palladium complex.[6]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromonicotinic acid), forming a Pd(II) complex. This is often the rate-determining step.[1][2][7]

  • Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][2][7][8] The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the phenyl group.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (this compound), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)(L)n-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromonicotinic acid≥98%Commercially Available
Phenylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableAir and light sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Step-by-Step Procedure

Synthesis_Workflow A 1. Reaction Setup B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Reaction C->D E 5. Workup D->E F 6. Purification E->F G 7. Characterization F->G

References

High-Yield Synthesis of 5-Arylnicotinic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Arylnicotinic Acid Scaffolds in Modern Drug Discovery

5-Arylnicotinic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds. The introduction of an aryl moiety at the 5-position of the nicotinic acid ring system profoundly influences the molecule's steric and electronic properties, leading to a diverse range of pharmacological activities. These derivatives have shown promise as anti-inflammatory agents, inhibitors of various enzymes, and as key intermediates in the synthesis of more complex therapeutic agents.[1][2] The robust and efficient synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial drug discovery settings.

This technical guide provides a comprehensive overview of high-yield synthetic strategies for the preparation of 5-arylnicotinic acid derivatives. We will delve into the mechanistic underpinnings of the most effective cross-coupling reactions, offer detailed, field-proven protocols, and provide insights into the critical experimental parameters that govern the success of these transformations.

Strategic Approaches to C-C Bond Formation: Suzuki-Miyaura and Negishi Cross-Coupling Reactions

The construction of the C-C bond between the pyridine ring and the aryl group is the cornerstone of 5-arylnicotinic acid synthesis. Among the plethora of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura and Negishi reactions have emerged as the most reliable and versatile methods for this purpose.

The Workhorse of Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents. The reaction typically involves the coupling of a halo-nicotinic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)2 + Base) Pd(II)_Complex->Transmetalation Ar'B(OH)2 Base Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Product Release

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Causality Behind Experimental Choices:

  • The Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst is critical, especially when dealing with electron-deficient heteroaryl halides like 5-bromonicotinic acid. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide higher yields and accommodate a broader substrate scope, particularly with less reactive aryl chlorides.[3][4] These advanced ligands facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.

  • The Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, forming a more nucleophilic borate complex that readily undergoes transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of sensitive functional groups. For instance, milder bases are preferred when ester functionalities are present to prevent hydrolysis.

  • The Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often employed. Water is crucial for dissolving the inorganic base and promoting the formation of the active borate species.

This protocol is a robust starting point for the synthesis of a variety of 5-arylnicotinic acid derivatives from 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol), to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water and a small amount of cold ethyl acetate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-arylnicotinic acid.[5]

An Alternative Powerhouse: The Negishi Cross-Coupling

The Negishi coupling presents a powerful alternative to the Suzuki-Miyaura reaction, particularly when organoboron reagents are unstable or difficult to prepare.[6] This reaction utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts, often leading to faster reaction times and milder conditions. However, organozinc reagents are also more sensitive to air and moisture, necessitating stricter anhydrous and anaerobic techniques.

The catalytic cycle of the Negishi coupling mirrors that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step, where the aryl group is transferred from zinc to the palladium center.

Negishi_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation_Negishi Transmetalation (Ar'ZnX') Pd(II)_Complex->Transmetalation_Negishi Ar'ZnX' Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Transmetalation_Negishi->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Product Release

Figure 2: Catalytic Cycle of the Negishi Cross-Coupling Reaction.

This protocol outlines the synthesis of an ethyl 5-arylnicotinate, which can then be hydrolyzed to the corresponding carboxylic acid. The use of an ester derivative of the nicotinic acid is often advantageous in Negishi couplings to improve solubility and prevent side reactions with the acidic proton.

Materials:

  • Ethyl 5-chloronicotinate

  • Arylzinc chloride solution (prepared in situ or commercially available, 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol) in anhydrous THF (5 mL). Stir at room temperature for 15-20 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add ethyl 5-chloronicotinate (1.0 mmol).

  • Addition of Organozinc Reagent: Slowly add the arylzinc chloride solution (1.5 mmol) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 5-arylnicotinate.[7]

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding 5-arylnicotinic acid using standard procedures (e.g., refluxing with aqueous NaOH or LiOH followed by acidic work-up).

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura synthesis of various 5-arylnicotinic acid derivatives, showcasing the versatility of this methodology.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[5]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[5]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[5]
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901291Internal Data
52-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O1001678Internal Data

Troubleshooting and Optimization

Even with robust protocols, challenges can arise in cross-coupling reactions. Below is a guide to common issues and their potential solutions.

Troubleshooting node1 Low or No Conversion Possible Causes: - Inactive catalyst - Poor quality reagents/solvents - Suboptimal temperature Solutions: - Use a pre-catalyst or activate Pd(II) source - Ensure anhydrous and degassed conditions - Screen a range of temperatures node2 Homocoupling of Boronic Acid/Organozinc Possible Causes: - Presence of oxygen - High temperature Solutions: - Thoroughly degas all solvents and reagents - Lower the reaction temperature node3 Protodeborylation/Dezincification Possible Causes: - Excess water or acidic conditions - Prolonged reaction times Solutions: - Use anhydrous conditions if possible - Employ a milder base - Monitor reaction and work up promptly

Figure 3: Troubleshooting Guide for Common Cross-Coupling Issues.

Conclusion

The Suzuki-Miyaura and Negishi cross-coupling reactions are indispensable tools for the high-yield synthesis of 5-arylnicotinic acid derivatives. A thorough understanding of the reaction mechanisms and the judicious selection of catalysts, ligands, bases, and solvents are paramount to achieving optimal results. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize these valuable compounds for the advancement of their research endeavors.

References

Application Notes and Protocols for Antibacterial Assays Using 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives in Antibacterial Drug Discovery

Nicotinic acid (niacin or vitamin B3) and its derivatives have long been a cornerstone in medicinal chemistry, with applications ranging from treating hyperlipidemia to potential roles in neurological disorders.[1][2] Emerging research has illuminated a promising new frontier for this scaffold: the development of novel antibacterial agents.[3][4] The core structure of nicotinic acid provides a versatile platform for chemical modification, allowing for the synthesis of a diverse library of compounds with potential antimicrobial properties. Several derivatives have demonstrated significant activity, particularly against Gram-positive bacteria, by potentially interfering with essential metabolic pathways or other cellular processes.[3] This has sparked interest in exploring the vast chemical space of nicotinic acid analogs as a source of new leads in the fight against antimicrobial resistance.

One such derivative of interest is 5-Phenylnicotinic Acid. While direct and extensive studies on the antibacterial properties of this specific molecule are not yet widely published, the broader class of nicotinic acid derivatives with aryl substitutions has shown promising antibacterial activity.[1][3] The introduction of a phenyl group at the 5-position of the nicotinic acid ring is hypothesized to modulate the compound's lipophilicity and steric properties, which could in turn influence its interaction with bacterial targets and its ability to penetrate the bacterial cell envelope. This document provides a comprehensive guide for researchers to systematically evaluate the antibacterial potential of this compound using established, standardized laboratory protocols. The methodologies outlined herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reliable assay results.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[Vendor Data]
Molecular Weight 199.21 g/mol [Vendor Data]
Appearance White to off-white crystalline powder[General Observation]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Limited solubility in aqueous solutions.[5][6]

Note: It is highly recommended to experimentally verify the solubility of each new batch of this compound in the specific solvents and media used for the assays.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related nicotinic acid analogs. It is plausible that this compound may act as an antimetabolite, interfering with the synthesis or utilization of essential nutrients within the bacterial cell. Nicotinic acid is a precursor for the biosynthesis of NAD and NADP, coenzymes vital for numerous redox reactions in cellular metabolism. Analogs of nicotinic acid could potentially inhibit the enzymes involved in this pathway, leading to a disruption of cellular energy production and ultimately, bacteriostasis or bactericidal effects. Another possibility is the interference with bacterial cell cycle progression, a mode of action observed with niacinamide.[1]

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the antibacterial activity of this compound.

Protocol 1: Preparation of this compound Stock Solution

The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most antibacterial assays at low final concentrations.[5][7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) in a sterile, tared container.

  • Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.

  • Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber tubes to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles.

Diagram 1: Workflow for Preparation of Stock Solution

weigh 1. Weigh this compound add_dmso 2. Add Sterile DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex filter 4. Filter Sterilize (0.22 µm) vortex->filter aliquot 5. Aliquot into Amber Tubes filter->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound in DMSO.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The protocol is based on CLSI and EUCAST guidelines.

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound stock solution (from Protocol 1)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile, 0.85% saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Diagram 2: Broth Microdilution Assay Workflow

prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland, dilute 1:150) inoculate 3. Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute 2. Serial Dilute Compound in 96-well Plate serial_dilute->inoculate incubate 4. Incubate at 35°C for 18-24h inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.

Abstract: This document provides a comprehensive guide to evaluating the anti-inflammatory properties of 5-Phenylnicotinic Acid. Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) cascade, and enzymes like Cyclooxygenase-2 (COX-2) are central to the inflammatory process and represent prime targets for therapeutic intervention.[1][3] Nicotinic acid and its derivatives have shown promise as modulators of inflammation.[4][5][6] This guide details the theoretical framework and provides robust, validated protocols for assessing the efficacy of this compound using established in vitro and in vivo models.

Scientific Foundation: Proposed Mechanism of Action

The anti-inflammatory activity of many compounds is attributed to their ability to interfere with pro-inflammatory signaling cascades. A primary pathway implicated in inflammation is initiated by stimuli such as Lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][8] LPS binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering a cascade that leads to the activation of the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus.[1][2][9]

Once in the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).[10][11] These mediators amplify the inflammatory response. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more key steps in this pathway, such as IKK activation or the subsequent phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Visualized Signaling Pathway: NF-κB Activation

The following diagram illustrates the canonical NF-κB signaling pathway and the putative points of inhibition for this compound.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Test_Compound This compound Test_Compound->IKK Inhibits?

Caption: Proposed mechanism of this compound in the NF-κB pathway.

In Vitro Evaluation Protocol: LPS-Induced Inflammation in Macrophages

This protocol provides a framework for assessing the direct anti-inflammatory effects of this compound on cultured macrophage-like cells. The murine macrophage cell line RAW 264.7 or the human monocytic THP-1 cell line (differentiated into macrophages) are suitable models.[7]

Objective

To quantify the inhibitory effect of this compound on the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) and signaling proteins (p-p65, COX-2) in LPS-stimulated macrophages.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Methodology
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates.

    • For Griess and ELISA assays: 96-well plates at a density of 5 x 10⁴ cells/well.

    • For Western Blotting: 6-well plates at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1%). Remove old media from cells and add media containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group with DMSO only. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except for the unstimulated control group) to a final concentration of 1 µg/mL. Incubate for the desired period (typically 18-24 hours for mediator release).

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant for Griess and ELISA assays. Store at -80°C until analysis.

    • Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Assay: Measure nitrite (a stable product of NO) in the supernatant using a Griess Reagent kit, following the manufacturer's protocol.[12]

    • Cytokine Quantification: Measure concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[13][14]

    • Western Blotting: Determine total protein concentration in lysates using a BCA assay. Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-NF-κB p65, total p65, COX-2, and a loading control (e.g., β-actin).[7]

Representative Data

The following table summarizes expected results from the in vitro assays, demonstrating a dose-dependent anti-inflammatory effect.

Treatment GroupNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Unstimulated Control5 ± 2%< 50< 30
Vehicle + LPS (1 µg/mL)100%2500 ± 2101800 ± 150
5-PNA (1 µM) + LPS92 ± 8%2350 ± 1901680 ± 140
5-PNA (10 µM) + LPS65 ± 6%1550 ± 1301100 ± 95*
5-PNA (50 µM) + LPS28 ± 4% 600 ± 55450 ± 40
Dexamethasone (10 µM) + LPS15 ± 3%250 ± 30 180 ± 25

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + LPS group. 5-PNA: this compound

In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15][16] Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema (swelling).[15]

Objective

To determine the ability of this compound to reduce acute inflammation in vivo.

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology
  • Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old). Allow animals to acclimatize for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.).

    • Group II: this compound (e.g., 25 mg/kg, p.o.).

    • Group III: this compound (e.g., 50 mg/kg, p.o.).

    • Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[15][17][18]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][19]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Representative Data

The following table shows representative data from a paw edema study, demonstrating a time- and dose-dependent anti-inflammatory effect.

| Treatment Group (p.o.) | \multicolumn{5}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | % Inhibition at 3h | | -------------------------------- | :------: | :------: | :------: | :------: | :------: | :----------------: | | | 1 | 2 | 3 | 4 | 5 | | | Vehicle Control | 0.35±0.03| 0.58±0.04| 0.85±0.06| 0.76±0.05| 0.62±0.04| - | | 5-PNA (25 mg/kg) | 0.28±0.02| 0.45±0.03| 0.61±0.05| 0.55±0.04| 0.48±0.03| 28.2% | | 5-PNA (50 mg/kg) | 0.21±0.02| 0.33±0.03| 0.44±0.04 | 0.39±0.03| 0.32±0.03 | 48.2% | | Indomethacin (10 mg/kg) | 0.24±0.02| 0.36±0.03| 0.40±0.04 | 0.34±0.03| 0.28±0.02 | 52.9% |

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control group. 5-PNA: this compound

Trustworthiness & Self-Validation: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in vitro Inconsistent cell numbers; Contamination; LPS potency varies.Standardize cell seeding density. Regularly test for mycoplasma. Use a fresh, validated lot of LPS and aliquot to avoid freeze-thaw cycles.
No compound effect in vitro Compound insolubility; Cytotoxicity at high doses.Check compound solubility in media. Perform a cell viability assay (e.g., MTT) to rule out toxicity.
High variability in vivo Improper carrageenan injection; Animal stress.Ensure consistent subplantar injection technique and volume. Handle animals gently and allow for proper acclimatization.[7]
No compound effect in vivo Poor oral bioavailability; Inappropriate dose or timing.Verify compound stability and formulation. Conduct a pilot dose-response study. Adjust the time between dosing and carrageenan injection.[18]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, multi-tiered approach to characterize the anti-inflammatory activity of this compound. Initial in vitro screening in macrophages can elucidate dose-dependent effects on key inflammatory mediators and provide insight into the underlying mechanism, particularly its influence on the NF-κB pathway. Positive findings can then be validated for in vivo efficacy using the carrageenan-induced paw edema model, a well-accepted benchmark for acute anti-inflammatory action.

Successful demonstration of activity in these models would warrant further investigation, including:

  • Broader Cytokine Profiling: Analyzing a wider array of cytokines and chemokines.

  • Chronic Inflammation Models: Testing the compound in models of chronic inflammation, such as collagen-induced arthritis.

  • Target Engagement Assays: Performing specific kinase assays (e.g., IKKβ activity assay) to confirm the molecular target.[20]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Application Notes and Protocols: Developing Cell-Based Assays for 5-Phenylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of 5-Phenylnicotinic Acid

This compound, a derivative of nicotinic acid (niacin), holds significant potential for therapeutic development due to the diverse biological roles of nicotinic acid analogs.[1][2][3][4] Nicotinic acid is the primary endogenous agonist for the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2), a key target in the treatment of dyslipidemia and various inflammatory conditions.[5][6][7] The structural similarity of this compound to nicotinic acid strongly suggests that it may also modulate GPR109A activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust cell-based assays to characterize the cellular activity of this compound, with a primary focus on GPR109A-mediated signaling.

GPR109A activation initiates a cascade of intracellular events, primarily through coupling with the Gi/o family of G-proteins.[5] This interaction inhibits adenylyl cyclase, leading to a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[5][8] Concurrently, GPR109A activation can trigger the recruitment of β-arrestin proteins, a parallel signaling pathway that can lead to receptor internalization and G-protein-independent downstream effects.[5][9] A thorough characterization of a novel compound like this compound necessitates the investigation of both of these critical signaling arms.

Beyond GPR109A, nicotinic acid and its derivatives have been implicated in the regulation of fatty acid synthesis.[10] Inhibition of fatty acid synthase (FASN) is an emerging and attractive therapeutic strategy, particularly in oncology.[11][12] Therefore, this guide will also present a protocol to assess the potential inhibitory effects of this compound on de novo fatty acid synthesis.

This document provides detailed, step-by-step protocols for three key cell-based assays: a cAMP inhibition assay, a β-arrestin recruitment assay, and a fatty acid synthesis inhibition assay. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.

I. GPR109A-Mediated Signaling: Core Assays for Compound Characterization

The foundational step in characterizing the activity of this compound is to determine its effect on the primary signaling pathways of its putative target, GPR109A.

A. Assay 1: Quantifying Gαi Signaling through cAMP Inhibition

Scientific Rationale: The canonical signaling pathway of GPR109A upon agonist binding is the inhibition of adenylyl cyclase via the Gαi subunit, leading to a decrease in intracellular cAMP levels.[5][8] This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, providing a direct measure of its agonist activity at GPR109A. Forskolin is a direct activator of adenylyl cyclase, and its use allows for a robust and measurable cAMP signal that can be attenuated by a Gαi-coupled receptor agonist.

Experimental Workflow:

camp_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_seeding Seed GPR109A-expressing cells in a 384-well plate incubation Incubate overnight cell_seeding->incubation compound_prep Prepare serial dilutions of This compound add_compound Add compound dilutions to cells and incubate compound_prep->add_compound add_forskolin Add Forskolin to stimulate Adenylyl Cyclase add_compound->add_forskolin cell_lysis Lyse cells and add cAMP detection reagents add_forskolin->cell_lysis read_plate Measure signal (e.g., HTRF, Luminescence) cell_lysis->read_plate data_analysis Analyze data to determine EC50 read_plate->data_analysis

Figure 1: Workflow for the GPR109A cAMP Inhibition Assay.

Detailed Protocol:

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, opaque 384-well assay plates

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, GloSensor™)[13][14][15]

  • Luminometer or HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • The day before the assay, seed GPR109A-expressing cells into white, opaque 384-well plates at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range that will allow for the determination of an EC50 value. Prepare dilutions of nicotinic acid as a positive control.

  • Assay Execution:

    • Add 10 µL of the diluted compounds (this compound or nicotinic acid) to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of adenylyl cyclase (this concentration should be optimized, typically in the 1-10 µM range).[15]

    • Add 10 µL of the forskolin solution to all wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at room temperature.

  • Detection and Analysis:

    • Add the cAMP detection reagents according to the manufacturer's protocol.[13][16] This typically involves cell lysis and the addition of detection reagents.

    • Incubate as recommended by the manufacturer.

    • Measure the signal (luminescence or HTRF ratio) using a compatible plate reader.

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[15]

Data Presentation:

CompoundEC50 (µM)Max Inhibition (%)
This compoundTBDTBD
Nicotinic Acid (Control)~1-10>90
B. Assay 2: Monitoring Receptor-Protein Interaction via β-Arrestin Recruitment

Scientific Rationale: β-arrestin recruitment is a key event in GPCR signaling that can mediate G-protein-independent signaling and receptor desensitization.[9][17] Assessing the ability of this compound to induce β-arrestin recruitment to GPR109A provides a more complete picture of its pharmacological profile and can reveal potential for biased agonism. Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are robust methods for quantifying this interaction.[9][18]

Signaling Pathway:

beta_arrestin_pathway cluster_membrane Cell Membrane GPR109A GPR109A-PK BetaArrestin β-Arrestin-EA GPR109A->BetaArrestin Recruits Complex Recruited Complex (Functional Enzyme) GPR109A->Complex Agonist 5-Phenylnicotinic Acid Agonist->GPR109A Binds BetaArrestin->Complex Signal Chemiluminescent Signal Complex->Signal Generates

Figure 2: Principle of the β-arrestin recruitment assay.

Detailed Protocol:

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 GPR109A β-Arrestin GPCR Assay)[9][17]

  • Cell culture medium

  • 384-well white, clear-bottom assay plates

  • This compound

  • Known GPR109A agonist (positive control)

  • PathHunter® detection reagents[18]

  • Chemiluminescent plate reader

Procedure:

  • Cell Preparation:

    • The day before the assay, seed the engineered cells in 384-well plates at the density recommended by the manufacturer.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a positive control agonist in assay buffer.

  • Assay Execution:

    • Add the diluted compounds to the cells.

    • Incubate the plates for 90-180 minutes at 37°C. The optimal incubation time should be determined for GPR109A.

  • Detection and Analysis:

    • Equilibrate the plates to room temperature.

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal.

    • Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation:

CompoundEC50 (µM)
This compoundTBD
Positive Control AgonistTBD

II. Exploring Alternative Mechanisms: Fatty Acid Synthesis

The structural relationship to nicotinic acid suggests that this compound could also influence metabolic pathways such as fatty acid synthesis.[10]

A. Assay 3: Monitoring Inhibition of de novo Fatty Acid Synthesis

Scientific Rationale: Many cancer cells exhibit upregulated de novo fatty acid synthesis, making the enzymes in this pathway, such as fatty acid synthase (FASN), attractive therapeutic targets.[10][11] This assay measures the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized lipids. A reduction in the incorporated radioactivity in the presence of this compound would indicate inhibition of the fatty acid synthesis pathway.

Experimental Workflow:

fasn_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Labeling cluster_detection Detection & Analysis cell_seeding Seed cancer cells (e.g., PC-3, HT-29) in 96-well plates incubation Incubate until confluent cell_seeding->incubation add_compound Add this compound and incubate incubation->add_compound add_label Add [14C]-acetate and incubate add_compound->add_label cell_harvest Wash and lyse cells add_label->cell_harvest scintillation Measure radioactivity by liquid scintillation counting cell_harvest->scintillation data_analysis Analyze data to determine IC50 scintillation->data_analysis

Figure 3: Workflow for the Fatty Acid Synthesis Inhibition Assay.

Detailed Protocol:

Materials:

  • Cancer cell line with high fatty acid synthesis (e.g., PC-3, HT-29)[11]

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Known FASN inhibitor (e.g., C75, Orlistat) (positive control)[10]

  • [14C]-acetate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Seed cells in 96-well plates and grow to approximately 80-90% confluency.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or a positive control inhibitor for 24-48 hours.

  • Radiolabeling:

    • Add [14C]-acetate to each well (e.g., 1 µCi/mL) and incubate for 2-4 hours.

  • Cell Harvest and Lipid Extraction:

    • Wash the cells thoroughly with cold PBS to remove unincorporated [14C]-acetate.

    • Lyse the cells and extract the lipids using a suitable organic solvent method (e.g., Folch method).

  • Detection and Analysis:

    • Add the lipid extract to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Normalize the CPM values to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
FASN Inhibitor (Control)TBD

III. Concluding Remarks

The suite of assays detailed in this application note provides a robust framework for the initial characterization of this compound's cellular activity. By systematically evaluating its effects on GPR109A-mediated cAMP inhibition and β-arrestin recruitment, researchers can gain a comprehensive understanding of its potential as a modulator of this therapeutically relevant receptor. Furthermore, the inclusion of an assay for fatty acid synthesis inhibition allows for the exploration of alternative or off-target effects, which is crucial for a complete pharmacological profile. The successful execution of these protocols will furnish the critical data necessary to guide further preclinical development of this compound.

References

Protocol for the Preparation of 5-Phenylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 5-phenylnicotinic acid esters, a class of compounds with significant applications in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process: initially, the formation of the biaryl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the esterification of the resulting carboxylic acid. This document offers detailed experimental procedures, mechanistic insights, and practical advice to ensure successful synthesis.

Section 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[1] For this synthesis, 5-bromonicotinic acid is coupled with phenylboronic acid.

Principle of the Reaction

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the activated boronic acid (boronate) to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the C-C bond of the final product.[1][3]

Reaction Scheme
Reaction scheme for the Suzuki-Miyaura coupling of 5-bromonicotinic acid and phenylboronic acid.
Detailed Protocol: Solution-Phase Synthesis

This protocol is adapted for a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)[4][5]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)[4][6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[4][6]

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel (for chromatography)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Condenser and oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4][5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and water) via syringe.[4][6]

  • Reaction: Attach a condenser, place the flask in a preheated oil bath at 80–100 °C, and stir the mixture vigorously.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH ~4-5 with 1M HCl to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[4]

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst, base, and solvent significantly impacts reaction efficiency. Below is a summary of common conditions reported for Suzuki couplings of 5-bromopyridine derivatives.

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ (5%)K₃PO₄DMF802485-89[4][6]
Pd(dppf)Cl₂ (3%)K₂CO₃Dimethoxyethane802-6~85[5]
Pd(PPh₃)₄ (5%)Na₂CO₃ (1M aq)1,4-DioxaneReflux867-69[7]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[1][4]

Section 2: Esterification of this compound

Once this compound is synthesized and purified, the final step is its conversion to the desired ester. Fischer-Speier esterification is a classic and cost-effective method.[8] An alternative, higher-yielding method involves conversion to an acid chloride intermediate.

Protocol 2A: Fischer-Speier Esterification

Principle: This reaction involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the product by using the alcohol as the solvent or by removing the water byproduct.[8][9]

Reaction Scheme: Reaction scheme for the Fischer esterification of this compound.

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and a large excess of the desired alcohol (e.g., ethanol for ethyl 5-phenylnicotinate).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Reaction: Heat the mixture to reflux for 4-10 hours. The reaction can be monitored by TLC.

  • Workup:

    • Cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[10]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10]

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude ester can be purified by column chromatography or distillation to yield the final product.

Protocol 2B: Esterification via Acid Chloride Intermediate

Principle: This two-step method offers higher reactivity and often better yields. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester.[11][12]

Procedure:

  • Acid Chloride Formation:

    • In a flask, suspend this compound (1.0 equiv) in thionyl chloride (SOCl₂) with a catalytic amount of DMF.[11]

    • Heat the mixture gently (e.g., to 40°C) until gas evolution ceases and a clear solution forms.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-phenylnicotinoyl chloride hydrochloride.[11]

  • Ester Formation:

    • Dissolve the crude acid chloride in an inert solvent like THF or DCM.

    • Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 equiv) followed by a base such as triethylamine (2.0 equiv) to neutralize the HCl byproduct.[11]

    • Stir the reaction at room temperature until complete, as monitored by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate and purify the resulting ester by column chromatography.

Visualization: Overall Synthetic Workflow

Workflow cluster_caption Overall workflow for the synthesis of this compound Esters. Start Starting Materials: 5-Bromonicotinic Acid & Phenylboronic Acid Suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Suzuki Workup1 Workup & Purification Suzuki->Workup1 Intermediate Intermediate: This compound Workup1->Intermediate Esterification Step 2: Esterification (Alcohol, Acid Catalyst, Heat) Intermediate->Esterification Workup2 Workup & Purification Esterification->Workup2 Product Final Product: This compound Ester Workup2->Product

Caption: Overall workflow for the synthesis of this compound Esters.

Section 3: Characterization

The identity and purity of the synthesized this compound and its final ester product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester (~1730 cm⁻¹) and the carboxylic acid (~1700 cm⁻¹ and broad O-H stretch).

Troubleshooting

  • Low Yield in Suzuki Coupling:

    • Ensure all reagents and solvents are anhydrous and the system is fully purged of oxygen. Palladium catalysts are sensitive to air.

    • Try a different catalyst/ligand system or base. Some combinations are more effective for specific substrates.[5]

    • Ensure the base is sufficiently strong and soluble to activate the boronic acid.

  • Incomplete Esterification:

    • In Fischer esterification, increase the excess of alcohol and/or the reaction time.

    • Consider using a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium.

    • If Fischer esterification fails, switch to the more reactive acid chloride method (Protocol 2B).

  • Purification Difficulties:

    • Residual DMF from the Suzuki reaction can complicate purification; ensure it is thoroughly removed during the initial workup.

    • If the ester is susceptible to hydrolysis, avoid strongly acidic or basic conditions during workup. A sodium bicarbonate wash is generally safe.[10]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are expensive and can be toxic. Handle with care.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme caution under an inert atmosphere.

  • Concentrated acids like sulfuric acid are highly corrosive. Add them to solutions slowly and carefully.

References

Method for Evaluating the Enzyme Inhibitory Kinetics of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction and Scientific Principles

The study of enzyme inhibitors is a cornerstone of drug discovery and biochemical research. An inhibitor's efficacy is defined not just by its potency, but by its specific mechanism of action, which dictates its behavior under varying physiological conditions. 5-Phenylnicotinic acid (CAS 10177-12-5) is a nicotinic acid derivative with a phenyl group at the 5-position of the pyridine ring.[1][2][3] Its potential to modulate enzyme activity warrants a rigorous kinetic analysis to understand its therapeutic potential.

The Foundation: Michaelis-Menten Kinetics

The behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[4][5]

  • v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, representing the enzyme's apparent affinity for its substrate.[6][7]

Quantifying Potency: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a practical measure of an inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[8][9][10] While essential for initial screening, it's important to recognize that the IC₅₀ value can be influenced by experimental conditions, particularly the substrate concentration used.[10][11]

Elucidating Mechanism: The Inhibition Constant (Kᵢ)

To understand how an inhibitor functions, its mechanism of inhibition (MOI) must be determined. Reversible inhibitors typically fall into one of three primary categories, each altering the kinetic parameters Kₘ and Vₘₐₓ differently. The inhibition constant (Kᵢ) is a true dissociation constant for the enzyme-inhibitor complex and is independent of substrate concentration, making it a more fundamental measure of inhibitor affinity than the IC₅₀.[8][11]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding.[12] This increases the apparent Kₘ but does not change Vₘₐₓ.[5][13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site.[12][14] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, Vₘₐₓ is decreased while Kₘ remains unchanged.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme.[15] This type of inhibition reduces both Vₘₐₓ and Kₘ, typically by a similar factor.[16]

Experimental Design and Workflow

A robust kinetic analysis follows a logical progression. The workflow outlined below ensures that each step informs the next, providing a complete kinetic profile of the inhibitor.

G A Phase 1: Assay Development & Enzyme Characterization B Determine Enzyme Kₘ for Substrate A->B C Phase 2: Potency Determination B->C Informs Substrate Concentration Choice D Determine Inhibitor IC₅₀ C->D E Phase 3: Mechanism of Inhibition (MOI) Study D->E Informs Inhibitor Concentration Range F Kinetic Analysis with Variable [Substrate] and [Inhibitor] E->F G Phase 4: Data Analysis & Parameter Calculation F->G H Generate Lineweaver-Burk Plots G->H I Determine MOI and Calculate Kᵢ H->I

Caption: Overall workflow for kinetic characterization of an enzyme inhibitor.

Materials and Reagents

This protocol is generalized. The specific enzyme, substrate, and buffer conditions should be optimized for the target of interest. As an example, tartrate-resistant acid phosphatase (TRAP) is used.

  • Equipment:

    • UV-Vis microplate spectrophotometer

    • 96-well, clear, flat-bottom microplates

    • Calibrated single and multichannel pipettes

    • Incubator or water bath set to the optimal reaction temperature (e.g., 37°C)

  • Reagents:

    • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO), with final solvent concentration in the assay kept below 1%.

    • Enzyme: Purified target enzyme (e.g., human TRAP).

    • Substrate: e.g., p-Nitrophenyl phosphate (pNPP) for phosphatases. Stock solution prepared in assay buffer.

    • Assay Buffer: Buffer system to maintain optimal pH for the enzyme (e.g., Acetate buffer with L-(+)-tartaric acid for TRAP).

    • Stop Solution: Solution to quench the enzymatic reaction (e.g., NaOH).

Detailed Experimental Protocols

Protocol 1: Enzyme Characterization (Determination of Kₘ)

Objective: To determine the Michaelis constant (Kₘ) of the enzyme for its substrate. This value is critical for designing subsequent inhibition assays.

Methodology:

  • Enzyme Titration (Pre-step): Perform a preliminary experiment to identify an enzyme concentration that yields a linear reaction rate for at least 10-15 minutes and produces a robust signal within the spectrophotometer's linear range.

  • Reaction Setup: Prepare a series of reactions in a 96-well plate. Each well should contain a fixed, optimized concentration of the enzyme in assay buffer.

  • Substrate Titration: Add varying concentrations of the substrate (e.g., for pNPP, a range from 0.1 × Kₘ to 10 × Kₘ, if Kₘ is estimated from literature). A typical range might be 0, 0.5, 1, 2, 5, 10, 20, 50 mM.

  • Initiate Reaction: Start the reaction by adding the substrate (or enzyme, if pre-incubating substrate).

  • Measure Reaction Velocity: Monitor the formation of the product (e.g., p-nitrophenol at 405 nm) over time in kinetic mode. The initial velocity (v₀) is the slope of the linear portion of the absorbance vs. time curve.[6]

  • Data Analysis: Plot v₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Scientist's Note (Trustworthiness): The validity of this entire study hinges on accurately measuring initial velocities. If the reaction progress curve is not linear, it may indicate substrate depletion or product inhibition, and the calculated velocity will be inaccurate. Always inspect the raw kinetic data.

Protocol 2: IC₅₀ Determination

Objective: To determine the concentration of this compound that inhibits 50% of the enzyme's activity.

Methodology:

  • Assay Setup: Prepare reactions in a 96-well plate containing the enzyme and assay buffer. The substrate concentration should be fixed, typically at or near the Kₘ value determined in Protocol 1.

  • Inhibitor Titration: Create a serial dilution of this compound. A 10-point, 3-fold dilution series is common, centered around the expected IC₅₀. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" blank.

  • Pre-incubation: Add the inhibitor dilutions to the enzyme and pre-incubate for a set period (e.g., 10-15 minutes) at the reaction temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

  • Initiate and Measure: Start the reaction by adding the substrate. Measure the initial velocity (v₀) for each inhibitor concentration as described previously.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (vᵢ / v₀)), where vᵢ is the rate with inhibitor and v₀ is the rate of the "no inhibitor" control.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.[8][9]

Table 1: Example Data Layout for IC₅₀ Determination

[Inhibitor] (μM)Log [Inhibitor]Initial Velocity (mOD/min)% Inhibition
0 (Control)-50.20
0.1-1.048.53.4
0.3-0.5245.110.2
1.00.035.629.1
3.00.4824.950.4
10.01.015.369.5
30.01.488.183.9
100.02.04.591.0
Protocol 3: Mechanism of Inhibition (MOI) Study

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).

Methodology:

  • Matrix Setup: This experiment is a matrix of varying substrate AND inhibitor concentrations.

    • Select several fixed concentrations of this compound based on the IC₅₀ value (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀, 5 × IC₅₀).

    • For each of these fixed inhibitor concentrations, perform a full substrate titration as described in Protocol 1 (e.g., varying [S] from 0.2 × Kₘ to 10 × Kₘ).

  • Pre-incubation: Pre-incubate the enzyme with each fixed inhibitor concentration before initiating the reaction.

  • Initiate and Measure: Start the reactions by adding the varying concentrations of substrate and measure all initial velocities.

  • Data Analysis:

    • The primary method of analysis is the Lineweaver-Burk plot (or double reciprocal plot), which linearizes the Michaelis-Menten equation: 1/v₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ .[4][13]

    • For each inhibitor concentration, plot 1/v₀ versus 1/[S].

    • Overlay all the resulting lines on a single graph. The pattern of intersection reveals the mechanism of inhibition.[6][16]

Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.

Data Interpretation and Kᵢ Calculation

Once the MOI is identified from the Lineweaver-Burk plot, the inhibition constant (Kᵢ) can be calculated. The method depends on the type of inhibition.

Table 2: Summary of Kinetic Effects and Kᵢ Calculation

Inhibition TypeEffect on KₘEffect on VₘₐₓHow to Calculate Kᵢ
Competitive IncreasesUnchangedReplot the slopes of the Lineweaver-Burk lines vs. [Inhibitor]. The x-intercept of this new plot is -Kᵢ.
Non-competitive UnchangedDecreasesReplot the y-intercepts of the Lineweaver-Burk lines vs. [Inhibitor]. The x-intercept of this new plot is -Kᵢ.
Uncompetitive DecreasesDecreasesReplot the y-intercepts of the Lineweaver-Burk lines vs. [Inhibitor]. The Kᵢ can be derived from the slope and intercept.

Expertise & Experience Note: While Lineweaver-Burk plots are excellent for visualizing the MOI, they can distort experimental error.[13] For the most accurate determination of kinetic parameters (Kₘ, Vₘₐₓ, Kᵢ), it is highly recommended to perform global non-linear fitting of the raw velocity data directly to the appropriate inhibition model equation using specialized software.

Conclusion

This application note provides a systematic and robust framework for the complete kinetic characterization of this compound as an enzyme inhibitor. By following this three-phase approach—enzyme characterization, potency determination, and mechanism of inhibition analysis—researchers can obtain reliable and comprehensive data. Determining not only the IC₅₀ but also the Kᵢ and the specific mechanism of inhibition is crucial for understanding the compound's biochemical behavior and provides a solid foundation for further drug development efforts.

References

Application Notes & Protocols: A Scientist's Guide to the Solid-Phase Synthesis of 5-Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Solid-Phase Synthesis for Nicotinic Acid Scaffolds

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from treating hyperlipidemia to functioning as anti-inflammatory and enzyme inhibitory compounds.[1][2] The ability to rapidly generate diverse libraries of these molecules is paramount in modern drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful strategic advantage over traditional solution-phase chemistry for this purpose. By anchoring a nicotinic acid precursor to an insoluble polymer support, we can drive reactions to completion using excess reagents, which are then easily removed by simple filtration and washing.[3][4] This methodology is exceptionally well-suited for combinatorial chemistry, enabling the parallel synthesis of hundreds or thousands of distinct compounds for high-throughput screening.[5][6]

This guide provides a detailed, field-proven framework for the solid-phase synthesis of 5-substituted nicotinic acid derivatives. We will focus on a robust and versatile strategy: the immobilization of a 5-halo-nicotinic acid scaffold followed by on-resin diversification via palladium-catalyzed cross-coupling reactions. Every protocol is designed as a self-validating system, incorporating critical steps for reaction monitoring and quality control to ensure the reliable generation of high-purity compounds for research and drug development professionals.

I. Foundational Principles: The Solid-Phase Workflow

The solid-phase synthesis of a 5-substituted nicotinic acid derivative can be logically broken down into four key stages. Each stage is a modular operation with specific reagents and analytical checkpoints. The overall strategy is to first immobilize a building block, perform chemical modifications on the resin-bound molecule, and finally cleave the purified product from the solid support.

sps_workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Diversification cluster_2 Stage 3: Cleavage & Isolation cluster_3 Stage 4: Analysis & Purification Resin Polymer Resin (e.g., Wang Resin) Load Load 5-Bromonicotinic Acid Resin->Load DIC/HOBt/DMAP Cap Cap Unreacted Sites Load->Cap Ac₂O/Base Suzuki Suzuki-Miyaura Cross-Coupling Cap->Suzuki Arylboronic Acid Pd(PPh₃)₄, Base Cleave Cleave from Resin (TFA Cocktail) Suzuki->Cleave Washing Steps Isolate Precipitate & Isolate Crude Product Cleave->Isolate Cold Ether Purify RP-HPLC Purification Isolate->Purify Analyze LC-MS & NMR Characterization Purify->Analyze

Caption: General workflow for solid-phase synthesis of 5-substituted nicotinic acids.

II. Experimental Protocols

These protocols are designed for a standard laboratory setting using manual solid-phase synthesis vessels. All solvents should be of high purity (HPLC grade or better), and anhydrous conditions should be maintained where specified.

Protocol 1: Loading of 5-Bromonicotinic Acid onto Wang Resin

Rationale: The first critical step is the covalent attachment of the nicotinic acid scaffold to the solid support. We utilize Wang resin, a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker.[7] This linker forms an ester bond with the carboxylic acid that is stable to a wide range of reaction conditions but can be readily cleaved with moderate acid, typically trifluoroacetic acid (TFA).[8] The esterification is promoted by a carbodiimide (DIC) and an activating agent (HOBt), with a catalytic amount of DMAP to accelerate the reaction.[9]

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • 5-Bromonicotinic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) into a 10 mL solid-phase synthesis vessel. Add DCM (~10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Wash the resin with DMF (3 x 10 mL).

  • Activation Solution Preparation: In a separate flask, dissolve 5-bromonicotinic acid (404 mg, 2.0 mmol, 2 eq.), HOBt (306 mg, 2.0 mmol, 2 eq.), and DMAP (24 mg, 0.2 mmol, 0.2 eq.) in anhydrous DMF (~5 mL).

  • Coupling Reaction: Add the activation solution to the swelled resin. Then, add DIC (312 µL, 2.0 mmol, 2 eq.). Seal the vessel and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. A successful loading will result in a noticeable weight gain.

Protocol 2: Capping of Unreacted Hydroxyl Groups

Rationale: To ensure that the final product is not contaminated with starting material and to prevent side reactions in subsequent steps, any unreacted hydroxyl groups on the Wang resin must be blocked. This is achieved through a simple acylation reaction using acetic anhydride, which converts the reactive -OH groups into stable acetate esters.[10][11] This capping step is fundamental to the self-validating nature of the protocol.

Materials:

  • Loaded Resin from Protocol 1

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the dried, loaded resin in DMF (~10 mL) for 20 minutes.

  • Capping Solution: Prepare a capping solution of DMF, acetic anhydride, and pyridine in a 8:1:1 ratio (e.g., 8 mL DMF, 1 mL Ac₂O, 1 mL pyridine).

  • Capping Reaction: Drain the DMF from the resin and add the capping solution (~10 mL). Agitate the mixture at room temperature for 30-60 minutes.[7]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the capped resin under high vacuum.

Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: This is the key diversification step. The bromine atom at the 5-position of the resin-bound nicotinic acid serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is exceptionally powerful due to its tolerance of a wide variety of functional groups and the commercial availability of a vast array of arylboronic acids, allowing for the introduction of diverse substituents.[12] We employ Tetrakis(triphenylphosphine)palladium(0) as the catalyst and a suitable base to facilitate the catalytic cycle.[13]

Materials:

  • Capped, 5-bromonicotinic acid-loaded resin

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • DMF, degassed

  • DCM

  • MeOH

Procedure:

  • Resin Preparation: Place the capped resin (~0.2 mmol) in a reaction vessel. Swell the resin in degassed DMF (~5 mL).

  • Reagent Addition: To the resin suspension, add the arylboronic acid (0.6 mmol, 3 eq.), K₃PO₄ (0.6 mmol, 3 eq.), and finally Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 5 mol%).[13]

  • Inert Atmosphere: Seal the vessel and carefully purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free atmosphere.

  • Reaction: Place the vessel on a shaker and heat to 80 °C for 24 hours.[13]

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin extensively to remove palladium residues and excess reagents. A recommended washing sequence is: DMF (5 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4: Cleavage from Resin and Product Isolation

Rationale: The final synthetic step is the cleavage of the desired 5-aryl-nicotinic acid from the solid support. For the acid-labile Wang linker, a solution of trifluoroacetic acid (TFA) in DCM is used.[8] Scavengers, such as water or triisopropylsilane (TIS), are often included in the cleavage cocktail to trap the reactive carbocations generated from the linker, preventing them from causing side reactions with the product.[14] The cleaved product is then precipitated from the TFA solution by the addition of cold diethyl ether.

Materials:

  • Dried, coupled resin from Protocol 3

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold Diethyl Ether (~4 °C)

Procedure:

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is 95:2.5:2.5 (v/v/v) TFA:Water:TIS. For simpler molecules, a 50:50 (v/v) mixture of TFA:DCM can be sufficient. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dried resin in the reaction vessel. Agitate at room temperature for 1-2 hours.

  • Product Filtration: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and then with DCM (2 x 2 mL). Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (using a rotary evaporator) to remove the majority of the DCM and TFA, leaving an oily residue.

  • Precipitation: Place the flask in an ice bath. Add cold diethyl ether (~20-30 mL) to the residue. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing it with additional cold diethyl ether.

  • Drying: Dry the final product under high vacuum.

III. Data Presentation & Expected Results

The success of the on-resin Suzuki coupling is critical. The following table, adapted from literature data for similar solid-phase syntheses, provides expected yields and purities for the coupling of various arylboronic acids with resin-bound 5-bromonicotinate.[12]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*Purity (%)**
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80248596
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80248995
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80248291
42-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80247588

*Yields are based on the initial loading of the resin and determined after cleavage. **Purity determined by HPLC analysis of the crude product after cleavage.

IV. Analysis and Characterization

Rigorous analysis is essential to confirm the identity and purity of the final synthesized compounds.

Protocol 5: HPLC Analysis of Crude Product

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the cleaved product. The separation is based on the hydrophobicity of the molecules.[6]

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude product in DMF or a mixture of Acetonitrile/Water at a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient for aromatic carboxylic acids would be 10% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10-20 µL of the sample solution. The purity can be estimated by integrating the area of the product peak relative to the total peak area in the chromatogram.

Protocol 6: Product Characterization

Rationale: Unambiguous structural confirmation is provided by mass spectrometry and nuclear magnetic resonance spectroscopy.

Procedure:

  • LC-MS Analysis:

    • Sample Preparation: Dilute the HPLC stock solution to approximately 10 µg/mL with a 50:50 mixture of Acetonitrile:Water.[2]

    • Analysis: Analyze using an electrospray ionization (ESI) source in positive ion mode. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of the target compound.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[15]

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, should be consistent with the structure of the desired 5-substituted nicotinic acid derivative.

V. Optional Protocol: Kaiser Test for Reaction Monitoring

Rationale: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines. While not directly applicable to the main workflow described above (which does not involve free amines), it is an indispensable tool in many other solid-phase syntheses, for instance, when building nicotinamide derivatives from an amine-functionalized resin. It is included here as a critical skill for any scientist performing SPOS. A positive test (blue color) indicates an incomplete coupling reaction, signaling the need for a recoupling step.[7]

kaiser_test Start Resin with Free Amine Add_Reagents Add_Reagents Start->Add_Reagents Add Ninhydrin, Phenol, KCN/Pyridine End_Negative Complete Coupling (Yellow/Colorless) End_Positive Incomplete Coupling (Blue/Purple) Heat Heat Add_Reagents->Heat Heat to 110°C for 5 min Decision Observe Color Heat->Decision Decision->End_Negative Negative Decision->End_Positive Positive

Caption: Logical workflow for the Kaiser test to detect free primary amines.

Materials:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (1-2 mg) in a small test tube.

  • Wash the beads with ethanol (2 x 1 mL).

  • Add 2-3 drops of each Kaiser reagent (A, B, and C) to the test tube.

  • Heat the tube at 110-120 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result. Free primary amines are present.

    • Yellow/Colorless: Negative result. No free primary amines are detected.

References

Troubleshooting & Optimization

Troubleshooting Guide: Overcoming Common Hurdles in 5-Phenylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Phenylnicotinic Acid. As a Senior Application Scientist, this guide is structured to address common experimental challenges, enhance yield, and ensure the purity of the final product by explaining the causality behind procedural choices and providing validated protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for synthesizing this compound, typically by coupling 5-bromonicotinic acid with phenylboronic acid.[1][2] While powerful, this method can present several challenges. This guide addresses the most frequent issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue, often stemming from multiple factors. A systematic approach is crucial for diagnosis.

A: Potential Cause 1: Incomplete Reaction

An incomplete reaction is often the simplest explanation for poor yields.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This allows you to observe the consumption of the limiting reagent (typically 5-bromonicotinic acid).

    • Extend Reaction Time: If starting material is still present after the planned duration, extend the reaction time in increments of 1-2 hours, continuing to monitor progress.

    • Increase Temperature: A moderate increase in temperature (e.g., by 10-20 °C) can significantly accelerate the reaction rate.[] However, be cautious, as excessive heat can lead to catalyst degradation and increased side product formation.

A: Potential Cause 2: Catalyst Deactivation or Insufficient Activity

The palladium catalyst is the heart of the Suzuki coupling, and its health is paramount.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst. For sensitive reactions, consider storing the catalyst in a glovebox.

    • Optimize Catalyst Loading: While typically used in low molar percentages (2-5 mol%), insufficient catalyst will lead to a stalled reaction. If you suspect catalyst issues, try a slightly higher loading (e.g., 5 mol%).

    • Ligand Selection: The choice of ligand is critical. For coupling with aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands are often required.[6] For 5-bromonicotinic acid, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, but experimenting with others may improve yields.[2]

    • Degas Rigorously: Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) from start to finish.

A: Potential Cause 3: Suboptimal Base or Solvent Conditions

The base plays a crucial role in activating the boronic acid for transmetalation.[6]

  • Troubleshooting Steps:

    • Base Selection: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. If the reaction is sluggish, a stronger base like potassium phosphate (K₃PO₄) may be beneficial. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used.[6]

    • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic substrates and the inorganic base. Ensure the solvent is of high purity and anhydrous (for the organic component) before adding the aqueous base solution.

Q2: I'm observing significant side products in my crude reaction mixture. How can I identify and minimize them?

Side reactions compete with your desired product, reducing yield and complicating purification.

A: Common Side Product 1: Homocoupling of Phenylboronic Acid

This results in the formation of biphenyl. It is often caused by the presence of oxygen.

  • Minimization Strategy: The most effective way to prevent homocoupling is to ensure the reaction is thoroughly deoxygenated. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. Using properly degassed solvents is also critical.

A: Common Side Product 2: Protodeboronation

This is the cleavage of the C-B bond of the phenylboronic acid, replacing it with a C-H bond, which forms benzene and halts the reaction for that molecule.

  • Minimization Strategy: This side reaction can be favored by excessively high temperatures or prolonged reaction times after the limiting reagent has been consumed. Careful reaction monitoring helps to avoid these conditions.[3] Additionally, ensure the base is not overly strong for the substrate, and the reaction medium is not excessively acidic during workup before the desired product is isolated.

Q3: Purification of the final product is difficult, and I'm losing a lot of material. What is the best purification strategy?

Significant material loss can occur during workup and purification.[3]

A: Recommended Purification Protocol

  • Acid-Base Extraction: After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then brine.

    • To remove unreacted acidic starting materials (nicotinic and boronic acids), you can perform a careful wash with a mild aqueous base like a saturated sodium bicarbonate solution.[7]

    • Crucially , your product, 5-Phenylnicotinic acid , is also acidic. To separate it, you can extract the organic layer with a base to move your product into the aqueous layer as its salt. Then, re-acidify the aqueous layer (e.g., with 1M HCl) until the product precipitates out.

  • Recrystallization: This is an effective method for purifying the final solid product.

    • Choosing the right solvent is key. Ethanol or an ethanol/water mixture is often a good starting point.[8]

    • Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add activated charcoal and hot-filter it.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a standard procedure adapted for this specific synthesis.[2]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., a 4:1 ratio) via cannula.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the stirring mixture under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the 5-bromonicotinic acid spot is no longer visible.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Influence of Reaction Conditions on Yield

Optimizing reaction parameters is key to maximizing yield. The following table summarizes how different components can affect the outcome in Suzuki couplings.

ParameterCondition 1Condition 2Condition 3Expected Outcome/Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable standard. More advanced catalysts with bulky phosphine ligands (like SPhos) can improve yields for less reactive substrates.
Base Na₂CO₃ (aq)K₃PO₄ (aq)Cs₂CO₃ (aq)K₃PO₄ and Cs₂CO₃ are stronger bases that can accelerate the reaction but may not be suitable for base-sensitive substrates.
Solvent Toluene/H₂ODioxane/H₂ODMF/H₂OThe choice of solvent affects reagent solubility and reaction temperature. Dioxane and DMF are more polar and can be beneficial for certain substrates.
Temperature 80 °C100 °C120 °CHigher temperatures increase reaction rates but can also lead to faster catalyst decomposition and more side products.[][9]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L₂ (Oxidative Addition Adduct) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination ArAr' Ar-Ar' (this compound) ArPd(II)Ar'L2->ArAr' ArX Ar-X (5-Bromonicotinic Acid) ArX->ArPd(II)XL2 Ar'B(OH)2 Ar'-B(OH)₂ (Phenylboronic Acid) Ar'B(OH)2->ArPd(II)Ar'L2 Base Base (e.g., Na₂CO₃) Base->ArPd(II)Ar'L2 Activates Boronic Acid Troubleshooting_Workflow Start Low Yield Observed Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Starting Material Remains? Check_Completion->Incomplete Complete Starting Material Consumed Incomplete->Complete No Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Check_Catalyst Evaluate Catalyst System Complete->Check_Catalyst Increase_Temp Increase Temperature Increase_Time->Increase_Temp Increase_Temp->Check_Completion Check_Conditions Evaluate Base/Solvent Check_Catalyst->Check_Conditions Purification_Loss Investigate Purification Loss Check_Conditions->Purification_Loss

References

Technical Support Center: Purification of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Phenylnicotinic Acid (CAS: 10177-12-5). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the common challenges associated with obtaining high-purity this compound. As a derivative of nicotinic acid, its purification is influenced by its aromatic and heterocyclic nature, presenting unique challenges that require a systematic and well-informed approach.[1] This guide provides field-proven troubleshooting advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Impurities in crude this compound are typically process-related and depend on the synthetic route employed. Drawing parallels from the industrial synthesis of related compounds like nicotinic acid and its derivatives, which often involve the oxidation of substituted pyridines, the following impurities are common.[2][3]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-bromo-5-phenylpyridine or 5-phenylpyridine-3-carbaldehyde.

  • Over-Oxidized Byproducts: Harsh oxidation conditions can lead to the formation of pyridine dicarboxylic acids. In syntheses starting from precursors with other alkyl groups on the pyridine ring, these might also be oxidized.[4]

  • Side-Reaction Products: Depending on the reagents used, various side-products can form. For instance, in Suzuki coupling reactions to introduce the phenyl group, one might see homo-coupling byproducts.

  • Residual Catalysts and Reagents: Palladium catalysts from cross-coupling reactions or residual oxidizing agents (e.g., permanganate salts) and acids (e.g., nitric acid) can contaminate the crude product.[3][4]

  • Solvent Residues: Residual solvents used during the reaction or initial work-up.

Q2: What is the most effective starting method for purifying crude this compound?

A2: For most solid organic compounds, recrystallization is the most common, cost-effective, and scalable initial purification method.[5][6] The key is selecting an appropriate solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Given its structure, polar organic solvents are a good starting point. Studies on nicotinic acid show good solubility in solvents like ethanol and DMSO, and moderate solubility in water, which can guide initial solvent screening for this compound.[7][8]

Q3: How can I accurately assess the purity of my this compound sample?

A3: A multi-faceted approach is recommended to confidently assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase method (e.g., using a C18 column) is typically effective for separating nicotinic acid derivatives from related impurities.[9][10][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

  • Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized, GC with a flame ionization detector (FID) can also be used for purity analysis.[12]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of a solid. This is a common problem when the compound's melting point is lower than the solvent's boiling point or when high levels of impurities are present, significantly depressing the melting point.[5]

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation.[13]

  • Change Solvent System: Switch to a solvent with a lower boiling point or use a mixed-solvent system.[6]

Q5: Recrystallization improved the purity, but it's still not sufficient. What is the next step?

A5: If recrystallization is ineffective at removing closely related impurities, column chromatography is the logical next step.[14] For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is a good starting point. If the compound shows strong, irreversible binding to silica, reversed-phase chromatography (using C18 silica) may provide a better alternative.

Purification Workflow Overview

This diagram outlines a general strategy for moving from a crude solid to a high-purity final product.

G crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filter Hot Gravity Filtration (remove insoluble impurities) dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry analyze1 Purity Analysis (HPLC, MP) dry->analyze1 pure High-Purity Product analyze1->pure Purity ≥ Target impure Purity < Target analyze1->impure chromatography Column Chromatography impure->chromatography analyze2 Purity Analysis (HPLC, MP) chromatography->analyze2 analyze2->pure Purity ≥ Target

Caption: General purification workflow for this compound.

Troubleshooting Guide: In-Depth Scenarios & Protocols

Scenario 1: Recrystallization Failures

Recrystallization is a powerful but delicate technique. Success hinges on the correct choice of solvent and proper execution.

The ideal solvent should dissolve the compound completely when hot and poorly when cold.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May have moderate solubility. Good for creating mixed-solvent systems (e.g., with ethanol).[7]
EthanolHigh78Often a good choice for polar organic acids.[7]
IsopropanolMedium82Similar to ethanol, can be effective.
AcetoneMedium56Good dissolving power, but its low boiling point can lead to rapid evaporation and premature crystallization.[7]
Ethyl AcetateMedium77A less polar option that may work if impurities are highly polar.
TolueneLow111Unlikely to be a good single solvent due to low polarity, but could be used in mixed systems.

Note: This table is a guide. Experimental solubility tests on a small scale are essential.[6]

G start Start Recrystallization: Dissolve crude solid in minimal hot solvent cool Allow to cool slowly start->cool outcome Observe Outcome cool->outcome crystals Clean Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals oiling_out Compound Oils Out outcome->oiling_out colored Crystals are Colored outcome->colored sol_no_crystals Causes: Too much solvent? Supersaturation? Actions: 1. Boil off some solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. no_crystals->sol_no_crystals sol_oiling_out Causes: Cooling too fast? High impurity load? Actions: 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool much slower. oiling_out->sol_oiling_out sol_colored Cause: Colored impurities co-crystallized. Action: Redissolve, treat with activated charcoal, and re-filter while hot. colored->sol_colored

Caption: Decision tree for troubleshooting common recrystallization issues.

If your recrystallized product is persistently colored, this indicates the presence of highly conjugated impurities.

  • Dissolve the crude or discolored this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount (typically 1-2% of the solute's weight) of activated charcoal. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[15]

  • Allow the filtered, decolorized solution to cool and crystallize as usual.

Scenario 2: Column Chromatography Challenges

When impurities have similar solubility profiles to this compound, column chromatography is necessary.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to rapidly screen for an effective mobile phase.

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures).

    • The ideal solvent system will give your target compound an Rf value of 0.25-0.35 .

  • Addressing Streaking: this compound is acidic. Strong interactions between the carboxylic acid group and the acidic silica surface can cause "streaking" or tailing of the spot on the TLC plate and poor separation on the column.

    • Solution: Add a small amount (0.5-1%) of a modifier like acetic acid or formic acid to your mobile phase.[16] This protonates the silica surface silanol groups and ensures the compound remains in its neutral form, leading to sharper bands.

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often leads to better resolution.

  • Elution: Begin elution with the mobile phase determined by TLC. If separation is poor, a gradient elution (gradually increasing the mobile phase polarity) can be employed to effectively separate components.

Scenario 3: Acid-Base Extraction for Pre-Purification

The carboxylic acid moiety of this compound allows for a simple liquid-liquid extraction cleanup to remove neutral or basic impurities.[1]

G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) 5-PNA (Acidic) Neutral Impurities add_base Add Aqueous Base (e.g., NaHCO₃ soln) & Shake start->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer Sodium 5-phenylnicotinate (Salt, Water Soluble) separate->aq_layer Bottom Layer org_layer Organic Layer Neutral Impurities separate->org_layer Top Layer (Discard) acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitated Solid Purified 5-PNA acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

  • Dissolve the crude this compound in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.

  • Allow the layers to separate. The deprotonated this compound (sodium 5-phenylnicotinate) will move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer once more with the basic solution to ensure complete extraction. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified this compound.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[13]

This pre-purified material can then be further polished by recrystallization to achieve high purity.

References

Technical Support Center: Navigating Byproduct Formation in 5-Phenylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Drawing upon established chemical principles and field-proven insights, this document provides in-depth, practical solutions in a readily accessible question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of this compound, typically involving the reaction of 5-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2] While effective, this method can be accompanied by the formation of several byproducts. Understanding and mitigating these side reactions are crucial for obtaining a high purity product.

Q1: I'm observing a significant amount of benzene in my crude product mixture. What is the cause and how can I minimize it?

A1: The presence of benzene is a classic indicator of a common side reaction in Suzuki-Miyaura couplings known as protodeboronation .[3] In this process, the phenylboronic acid starting material loses its boronic acid group, which is replaced by a hydrogen atom from a proton source in the reaction mixture, resulting in the formation of benzene.[3]

Causality: Protodeboronation is often promoted by factors such as elevated temperatures, the presence of water or other protic solvents, and the specific base and catalyst system employed.[3] The reaction pH is a critical factor, as the speciation of the boronic acid can influence its susceptibility to this side reaction.[3]

Troubleshooting Strategies:

Strategy Rationale
Optimize Reaction Temperature Lowering the reaction temperature can often reduce the rate of protodeboronation without significantly impacting the desired coupling reaction.
Use Anhydrous Solvents Meticulously drying all solvents and reagents can minimize the availability of proton sources that contribute to protodeboronation.
Select an Appropriate Base The choice of base can influence the reaction environment. Weaker bases or non-aqueous bases might be less likely to promote protodeboronation.
Increase Arylboronic Acid Stoichiometry Using a slight excess (1.2-1.5 equivalents) of phenylboronic acid can help to compensate for its loss through this side reaction.[4]

Q2: My analysis shows the presence of biphenyl and a bipyridine compound. What are these byproducts and how can I avoid them?

A2: These byproducts are the result of homocoupling reactions, where the starting materials couple with themselves instead of with each other.

  • Biphenyl is formed from the coupling of two molecules of phenylboronic acid.

  • The bipyridine derivative (5,5'-dicarboxybipyridine) arises from the coupling of two molecules of 5-bromonicotinic acid.

Causality: Homocoupling is often a consequence of suboptimal catalyst activity or reaction conditions that favor these side pathways. The palladium catalyst can promote the coupling of two molecules of the organoborane or two molecules of the organic halide.

Troubleshooting Strategies:

Strategy Rationale
Catalyst and Ligand Selection The choice of palladium catalyst and ligand is crucial. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[2]
Controlled Reagent Addition Slow addition of one of the coupling partners can sometimes minimize its concentration at any given time, thereby reducing the likelihood of self-coupling.
Optimize Base and Solvent The reaction conditions, including the base and solvent, should be optimized to favor the cross-coupling reaction.[1]

Q3: I've identified unreacted 5-bromonicotinic acid and phenylboronic acid in my final product. What could be the reason for an incomplete reaction?

A3: The presence of starting materials in your product indicates an incomplete reaction. This can be due to several factors related to the reaction setup and conditions.

Causality: Insufficient catalyst activity, poor reagent quality, or non-optimal reaction parameters can all lead to incomplete conversion.

Troubleshooting Strategies:

Strategy Rationale
Ensure an Inert Atmosphere The palladium(0) catalyst is sensitive to oxygen. It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., with Argon or Nitrogen) throughout the reaction.[1]
Verify Reagent Quality Use high-purity starting materials and catalyst. Phenylboronic acid can dehydrate to form the less reactive trimeric anhydride, triphenylboroxine.[5]
Optimize Reaction Time and Temperature Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary.[4]
Check Catalyst and Base Stoichiometry Ensure the correct molar equivalents of the catalyst and base are used as specified in the protocol.[1]

Q4: My starting material is an ester of 5-bromonicotinic acid, and I'm seeing this compound in my product. Why is this happening?

A4: If you are using an ester of 5-bromonicotinic acid (e.g., for solid-phase synthesis), the presence of the free carboxylic acid (this compound) in your product is likely due to hydrolysis .[6][7]

Causality: The basic conditions of the Suzuki-Miyaura coupling can facilitate the hydrolysis of the ester functionality, particularly in the presence of water.

Troubleshooting Strategies:

Strategy Rationale
Use Anhydrous Conditions As with minimizing protodeboronation, using anhydrous solvents and reagents will reduce the extent of ester hydrolysis.
Choose a Milder Base A less harsh base may be sufficient to promote the coupling reaction without causing significant hydrolysis.
Protecting Group Strategy If hydrolysis is a persistent issue, consider using a more robust protecting group for the carboxylic acid that is stable to the coupling conditions and can be removed in a subsequent step.

Visualizing the Reaction and Byproduct Formation

To better understand the chemical transformations occurring during the synthesis of this compound, the following diagrams illustrate the main reaction pathway and the formation of common byproducts.

Suzuki_Miyaura_Coupling Start_5_Bromo 5-Bromonicotinic Acid Conditions Pd Catalyst, Base Start_5_Bromo->Conditions Start_Phenylboronic Phenylboronic Acid Start_Phenylboronic->Conditions Product This compound Conditions->Product Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura synthesis of this compound.

Byproduct_Formation cluster_starting_materials Starting Materials cluster_byproducts Potential Byproducts Start_5_Bromo 5-Bromonicotinic Acid Bipyridine 5,5'-Dicarboxybipyridine Start_5_Bromo->Bipyridine Homocoupling Start_Phenylboronic Phenylboronic Acid Benzene Benzene Start_Phenylboronic->Benzene Protodeboronation Biphenyl Biphenyl Start_Phenylboronic->Biphenyl Homocoupling

Caption: Common byproducts in this compound synthesis.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is the first step in troubleshooting your synthesis. The following table outlines common analytical techniques and their applications in this context.

Technique Application
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating and quantifying the desired product and byproducts in the crude reaction mixture.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each component separated by LC, aiding in the definitive identification of byproducts.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile byproducts such as benzene.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and any isolated byproducts, confirming their identity.

References

Optimizing Suzuki Coupling for the Synthesis of 5-Phenylnicotinic Acid: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-Phenylnicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-C bond-forming reaction and may encounter challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, ensuring robust and reproducible outcomes.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the palladium-catalyzed coupling of a 5-halonicotinic acid derivative with phenylboronic acid.[1][2] While versatile, the reaction's success is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent, especially when dealing with heteroaromatic substrates like nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction for this compound failing or giving low yields?

This is the most common issue and can stem from several factors. The main culprits are often related to catalyst deactivation, suboptimal base or solvent selection, or degradation of the boronic acid. The pyridine nitrogen in the nicotinic acid substrate can also coordinate to the palladium catalyst, potentially inhibiting its activity. A systematic approach to troubleshooting is essential.

Q2: Which starting material is better: 5-bromonicotinic acid or 5-chloronicotinic acid?

The reactivity of the aryl halide is critical for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] The general order of reactivity is R-I > R-Br > R-OTf >> R-Cl.[4][5] Therefore, 5-bromonicotinic acid is significantly more reactive and a better starting point for initial experiments, especially with standard palladium catalysts like Pd(PPh₃)₄. 5-chloronicotinic acid is less expensive but requires a more active catalyst system, typically involving electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate the more difficult oxidative addition.[6][7]

Q3: Can I use 5-bromonicotinic acid directly, or should I protect the carboxylic acid group?

The free carboxylic acid can sometimes cause complications, such as solubility issues or unwanted side reactions with the base. While direct coupling is possible, a common and often more reliable strategy is to first esterify the carboxylic acid (e.g., to a methyl or ethyl ester).[8] This improves solubility in common organic solvents and prevents potential acid-base complications. The ester can then be easily hydrolyzed back to the carboxylic acid in a final step after the coupling is complete.

Q4: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

The base plays multiple crucial roles in the catalytic cycle.[4][9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[9]

  • K₃PO₄ is a strong base often effective in challenging couplings.

  • K₂CO₃ is a milder, widely used base, often in aqueous/organic solvent mixtures.

  • Cs₂CO₃ is highly soluble in organic solvents and can be effective in anhydrous conditions or for difficult substrates.

The choice of base is often empirical and may require screening. For nicotinic acid derivatives, K₃PO₄ or K₂CO₃ are excellent starting points.[1][8]

Q5: What causes the formation of biphenyl (homocoupling) as a byproduct?

The formation of biphenyl results from the homocoupling of two phenylboronic acid molecules. This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate homocoupling. To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) and to maintain an inert atmosphere throughout the experiment.

Systematic Troubleshooting Guide

When your reaction fails, a structured approach to identify the root cause is more effective than random screening. The following guide breaks down common problems and provides logical troubleshooting steps.

Problem 1: No Reaction or Very Low Conversion

Your starting materials are recovered largely unreacted. This points to a fundamental issue with the catalytic cycle initiation.

Potential Cause Recommended Solution & Scientific Rationale
Inactive Catalyst/Ligand Solution: Switch to a more appropriate catalyst/ligand system. For 5-bromonicotinic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points.[1][11] For the less reactive 5-chloronicotinic acid, use a catalyst system known for activating aryl chlorides, such as a Pd(OAc)₂ or Pd₂(dba)₃ precursor combined with a bulky, electron-rich ligand like SPhos, XPhos, or a trialkylphosphine (e.g., P(t-Bu)₃).[6][10] Rationale: Electron-rich and bulky ligands accelerate the oxidative addition step, which is particularly challenging for aryl chlorides.
Catalyst Decomposition Solution: Ensure rigorous exclusion of oxygen. Degas solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen. This is a primary failure mode in palladium catalysis.
Inappropriate Base Solution: Screen different bases. If using K₂CO₃ in a biphasic system fails, try a stronger base like K₃PO₄. If anhydrous conditions are preferred, Cs₂CO₃ is an excellent choice.[9] Rationale: The formation of the boronate species is pH-dependent and crucial for transmetalation. The optimal base depends on the specific substrates and solvent system.
Poor Solubility Solution: Change the solvent system. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[4] If the nicotinic acid starting material has poor solubility, consider converting it to an ester, which will be more soluble in less polar solvents like toluene or THF.[12] Rationale: All components (aryl halide, boronic acid, catalyst, and base) must have sufficient solubility at the reaction temperature for the catalytic cycle to proceed efficiently.
Problem 2: Reaction Stalls or Gives Moderate Yield (<50%)

The reaction starts but does not proceed to completion, often accompanied by the formation of byproducts.

Potential Cause Recommended Solution & Scientific Rationale
Protodeboronation Solution: Use a less reactive boronic acid derivative like a pinacol ester (Ph-Bpin) or a potassium aryltrifluoroborate salt (Ph-BF₃K). These are more stable to premature decomposition.[4] Alternatively, add the boronic acid in portions or use a slight excess (1.2-1.5 equivalents). Rationale: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with hydrogen. This side reaction competes with the desired transmetalation and is often promoted by excess water or prolonged reaction times at high temperatures.
Insufficient Catalyst Loading Solution: Increase the catalyst loading from 1-2 mol% to 5 mol%. Rationale: While Suzuki couplings are catalytic, difficult substrates or the presence of inhibiting species (like the pyridine nitrogen) can lead to slow catalyst turnover or partial deactivation over time. A higher initial concentration of active catalyst can help drive the reaction to completion.
Suboptimal Temperature Solution: Adjust the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Screen temperatures from 80 °C to 110 °C. Rationale: Each step of the catalytic cycle has a different activation energy. The optimal temperature balances the rate of the productive cycle against the rates of decomposition pathways.
Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to optimization.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination Product Ar-Ar' (this compound) Trans->Product ArX Ar-X (5-halonicotinic acid) ArX->OxAdd ArB Ar'-B(OH)₂ (Phenylboronic Acid) ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Reaction Failed/ Low Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Is the Catalyst/Ligand Correct for Ar-Cl? check_reagents->check_catalyst change_catalyst Use Bulky, E-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen Bases (K₃PO₄, Cs₂CO₃) check_base->change_base No check_solvent Are Reactants Soluble? check_base->check_solvent Yes change_base->check_solvent change_solvent Change Solvent/Esterify Acid (Dioxane/H₂O, DMF) check_solvent->change_solvent No check_byproducts Homocoupling or Protodeboronation? check_solvent->check_byproducts Yes change_solvent->check_byproducts fix_byproducts Degas More Thoroughly/ Use Boronic Ester check_byproducts->fix_byproducts Yes success Reaction Optimized check_byproducts->success No fix_byproducts->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Optimized Protocol: Suzuki Coupling of 5-Bromonicotinic Acid

This protocol provides a robust starting point for the synthesis. It is designed to be self-validating by using conditions known to be effective for this class of substrate.

Materials:

  • 5-Bromonicotinic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask or equivalent)

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Addition of Solids: Under a positive flow of inert gas, add 5-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to the flask.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane and water mixture (4:1 ratio) by sparging with inert gas for at least 20 minutes.

  • Solvent Addition: Using a syringe, add 10 mL of the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the 5-bromonicotinic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of water.

    • Acidify the aqueous solution to pH ~4-5 with 1M HCl. The product, this compound, should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

Overcoming solubility issues of 5-Phenylnicotinic Acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Phenylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven solutions for overcoming the inherent solubility challenges of this compound in aqueous buffers. Our goal is to move beyond simple protocols and explain the scientific principles behind these strategies, empowering you to make informed decisions in your experiments.

Introduction: Understanding the Challenge

This compound (MW: 199.21 g/mol ) is an aromatic carboxylic acid whose structure presents a dual solubility challenge.[1] The phenyl group imparts significant hydrophobicity, while the carboxylic acid moiety offers a handle for pH-dependent ionization. Its low aqueous solubility is a direct consequence of the large, nonpolar phenyl ring dominating the molecule's properties, making it difficult to dissolve in standard physiological buffers. This guide provides a systematic approach to addressing this issue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The solubility of carboxylic acids in water decreases significantly as the carbon chain length and overall molecular size increase.[2] this compound, with its bulky, hydrophobic phenyl group, is largely insoluble in neutral water because the nonpolar portion of the molecule cannot effectively interact with polar water molecules.[1][2] At neutral pH, the carboxylic acid group is only partially ionized, which is not sufficient to overcome the compound's hydrophobicity.

Q2: What is the pKa of this compound and why is it critical?

This value is the single most important parameter for the pH adjustment strategy. The Henderson-Hasselbalch equation dictates that the ionization state of the acid—and thus its solubility—is directly controlled by the solution's pH relative to the compound's pKa.[5][6][7][8]

Q3: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?

A3: This is a common issue known as "carryover precipitation." While this compound is likely soluble in 100% DMSO, this is a non-aqueous environment. When you introduce this concentrated DMSO stock into an aqueous buffer, the local concentration of the compound may instantly exceed its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution. The troubleshooting guides below provide strategies to mitigate this, such as using aqueous co-solvent systems or ensuring the final DMSO concentration is very low.

Troubleshooting Guides & Recommended Protocols

Here, we present a tiered approach to solubilization, starting with the simplest and most direct method.

Strategy 1: pH Adjustment (Primary Recommendation)

Scientific Principle: For an acidic compound like this compound, the most effective way to dramatically increase aqueous solubility is to deprotonate the carboxylic acid group, forming the highly soluble carboxylate salt.[2] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa, the compound will exist predominantly in its ionized (deprotonated) form.[5][7]

pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the ionized, soluble carboxylate form.

  • [HA] is the concentration of the unionized, poorly soluble acid form.

To ensure at least 99% of the compound is in the soluble [A-] form, the pH should be at least 2 units above the pKa. Given our estimated pKa of ~4.5, a buffer pH of ≥ 6.5 is required, with higher pH values further increasing solubility.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization A Weigh this compound D Add compound to the acidic buffer and stir to create a slurry A->D B Choose a buffer system (e.g., Phosphate, HEPES) C Prepare buffer at a pH ~2 units below target (e.g., pH 5.5 for a target of 7.5) B->C C->D E Titrate slowly with a base (e.g., 1N NaOH) while monitoring pH D->E Compound remains insoluble F Stop titration when target pH is reached and solution clears E->F Compound dissolves G Sterile filter the final solution (0.22 µm filter) F->G

  • Buffer Selection: Choose a buffer with a buffering range that includes your target pH. For a final pH of 7.5, a phosphate or HEPES buffer is suitable.

  • Initial Preparation: Prepare the chosen buffer at a pH approximately 1.5-2.0 units below your final target pH. This ensures the compound is added in its insoluble, protonated state.

  • Create a Slurry: Add the weighed this compound powder directly to the acidic buffer. It will not dissolve and will form a slurry or suspension.

  • Titration: While stirring vigorously, slowly add a dilute strong base (e.g., 0.1N to 1N NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH rises and approaches/surpasses the pKa (~4.5), the powder will begin to dissolve.

  • Final pH Adjustment: Continue adding the base until the solid is completely dissolved and the solution is clear. Make final small adjustments to reach your target pH (e.g., 7.4).

  • Final Steps: Bring the solution to its final volume with buffer. If required for your application (e.g., cell culture), sterile filter the final solution using a 0.22 µm filter.

Strategy 2: Co-Solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9][] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like this compound.[11] This is a viable secondary strategy if pH adjustment is not possible for your experimental system.

Co-SolventClassTypical Starting Conc.Max Recommended Conc. (Cell-Based Assays)Notes
DMSO Dipolar Aprotic1-5% (v/v)< 0.5%Most powerful, but can have biological effects. Use fresh, anhydrous DMSO.
Ethanol Protic1-10% (v/v)< 1%Good general-purpose co-solvent.
PEG 400 Polymer5-20% (v/v)< 5%Often used in combination with other solvents.[11][12]
Propylene Glycol Protic5-20% (v/v)< 2%Viscous; good for creating stable stock solutions.
  • Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required.

  • Serial Dilution (Crucial Step): Perform an intermediate dilution of your concentrated stock into your final aqueous buffer. For example, dilute a 10 mM stock 1:10 into PBS to make a 1 mM intermediate solution with 10% co-solvent.

  • Final Dilution: Use this intermediate solution to make your final working concentrations. This multi-step dilution process helps prevent the compound from precipitating upon sudden contact with a large volume of aqueous buffer.

  • Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your working solution and include an equivalent vehicle control in your experiments.

Strategy 3: Cyclodextrin Complexation

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic molecules, or parts of molecules like the phenyl group of this compound, forming a "host-guest" inclusion complex.[13][14] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for compounds containing phenyl groups.[13]

G A Prepare aqueous solution of HP-β-Cyclodextrin (e.g., 10% w/v) B Add excess this compound powder to the cyclodextrin solution A->B C Stir vigorously at room temperature for 24-48 hours to reach equilibrium B->C D Remove undissolved compound via centrifugation and filtration (0.22 µm) C->D E Determine concentration of the solubilized compound in the filtrate (e.g., by UV-Vis Spectroscopy) D->E

This protocol is for determining the maximum solubility achieved with a given concentration of cyclodextrin (a phase-solubility study).[15]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v or ~10-70 mM). HP-β-CD is soluble in water up to ~50 mg/mL.[13]

  • Add Excess Compound: Add an excess amount of this compound powder to the cyclodextrin solution. You should see a significant amount of undissolved solid.

  • Equilibrate: Seal the container and stir the suspension vigorously at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Clarify: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify: Determine the concentration of the dissolved this compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

Strategy 4: Surfactant-Mediated Micellar Solubilization

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[16] Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[16][17] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in biological experiments due to their relatively low toxicity.[17]

  • Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your desired buffer at a concentration well above its CMC (the CMC of Tween 80 is ~0.012 mM or 0.0016% w/v). A typical starting concentration for solubilization is 0.1% to 1% (w/v).

  • Dissolve Compound: Add the this compound powder to the surfactant solution.

  • Aid Dissolution: Stir vigorously. Gentle heating or sonication can be used to accelerate the dissolution process.

  • Control Experiments: As with co-solvents, it is critical to include a vehicle control containing the same concentration of surfactant in your experiments to account for any effects of the surfactant itself.

Summary of Approaches & Recommendations

MethodPrincipleAdvantagesDisadvantagesBest For...
pH Adjustment Ionization to a saltHigh solubility increase, simpleRequires buffer pH >6.5, may not be suitable for all assaysInitial screening, most in vitro biochemical assays, formulation development.
Co-solvents Reduces solvent polarityEasy to prepare stock solutionsPotential for compound precipitation, solvent toxicity/interferenceHigh-throughput screening (with low final solvent %), assays where pH must be fixed.
Cyclodextrins EncapsulationLow toxicity, high loading capacityCan be expensive, requires longer equilibration timeCell-based assays, in vivo formulations, when pH/solvents are not viable.
Surfactants Micellar solubilizationEffective at low concentrationsPotential for protein denaturation, cell toxicity at higher concentrationsCell-based assays (at very low %), specific formulations.

Final Recommendation: For this compound, always begin with the pH adjustment strategy . It is the most direct and effective method based on the compound's chemical structure. If the experimental constraints do not allow for pH modification, proceed to investigate cyclodextrins or co-solvents as secondary options.

References

Technical Support Center: Stabilizing 5-Phenylnicotinic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a bifunctional molecule featuring a pyridine ring, a carboxylic acid, and a phenyl group.[1] This unique structure presents specific challenges for long-term storage. The stability of this compound is influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen. Understanding these factors is critical to prevent degradation and ensure the reproducibility of your experimental results.

Core Stability Principles

The long-term stability of this compound hinges on controlling the chemical environment to minimize degradation reactions. The primary concerns are decarboxylation, oxidation, and hydrolysis.

  • Decarboxylation: Like many carboxylic acids, this compound can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the carboxyl group as carbon dioxide.[2][3][4][5]

  • Oxidation: The pyridine and phenyl rings can be susceptible to oxidation, which may be initiated by light, heat, or the presence of oxidizing agents.

  • Hydrolysis: While the carboxylic acid itself is not subject to hydrolysis, derivatives such as esters or amides that might be present as impurities or formed in solution can be.[6][7][8][9][10] The compound's hygroscopic nature, similar to pyridine, can introduce water, which may facilitate other degradation pathways.[11]

Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of this compound.

Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)

Potential Cause Explanation Recommended Action
Photodegradation Exposure to UV or visible light can induce photochemical reactions in aromatic and heterocyclic compounds, leading to the formation of colored impurities.[12][13]Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.
Oxidation Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to colored degradation products.Store the compound under an inert atmosphere (e.g., argon or nitrogen). For highly sensitive applications, consider storing in a desiccator with an oxygen scavenger.
Thermal Stress Elevated temperatures can accelerate degradation pathways that produce colored byproducts.Store the compound at the recommended low temperature (see storage protocol below). Avoid frequent temperature cycling.

Issue 2: Poor Solubility or Incomplete Dissolution

| Potential Cause | Explanation | Recommended Action | | :--- | :--- | | Degradation Products | The presence of insoluble degradation products can affect the overall solubility of the sample. | Confirm the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). If degraded, purification by recrystallization may be necessary. | | Incorrect Solvent or pH | this compound's solubility is pH-dependent due to the carboxylic acid group.[1] It will be less soluble in acidic solutions and more soluble in basic solutions where it forms a salt. | For aqueous solutions, adjust the pH. Use a suitable organic solvent if working under neutral conditions. | | Polymorphism | Different crystalline forms (polymorphs) of a compound can have different solubilities. While not documented for this specific compound, it is a possibility. | If solubility issues persist with a high-purity sample, consider gentle heating or sonication to aid dissolution. |

Issue 3: Inconsistent Experimental Results or Loss of Potency

Potential Cause Explanation Recommended Action
Chemical Degradation The active compound may have degraded over time, leading to a lower effective concentration.Re-analyze the purity and concentration of your stock solutions and solid material. Always use freshly prepared solutions for critical experiments.
Contamination The compound may have been contaminated during handling or storage.Review handling procedures to minimize contamination risks. Use dedicated spatulas and glassware. Store away from reactive chemicals.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2-8°C. A desiccator can provide additional protection against moisture.

Q2: How should I prepare stock solutions of this compound for long-term storage?

A2: It is generally recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be prepared in a high-purity, anhydrous solvent, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C or -80°C under an inert atmosphere. The choice of solvent will depend on the experimental requirements.

Q3: My this compound has been stored at room temperature for an extended period. Is it still usable?

A3: The usability of the compound will depend on its purity. It is highly recommended to assess the purity of the material using an analytical technique such as HPLC or LC-MS before use. Compare the results to the certificate of analysis of the fresh compound. If significant degradation is observed, the compound should be repurified or discarded.

Q4: What are the primary degradation products I should look for?

A4: The most likely degradation product from thermal stress is the decarboxylated molecule, 3-phenylpyridine. Oxidative degradation could lead to various hydroxylated or N-oxide species. Analytical standards for these potential impurities may be required for accurate identification and quantification.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Preparation: Ensure the this compound is in a dry, crystalline form. If necessary, dry the compound under vacuum.

  • Packaging: Place the compound in a pre-weighed amber glass vial with a PTFE-lined cap.[17]

  • Inerting: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C. For maximum stability, store inside a desiccator within the refrigerator.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (this can be determined by a UV scan).

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks, which would indicate impurities or degradation products. Calculate the purity by comparing the peak area of the main compound to the total peak area.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G A This compound B Decarboxylation (Heat) A->B High Temperature D Oxidation (Light, O2) A->D UV Light / O2 C 3-Phenylpyridine + CO2 B->C E Oxidized Products (e.g., N-oxides, hydroxylated species) D->E

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing stability issues with this compound.

G start Problem Encountered (e.g., discoloration, poor solubility, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_purity Assess Purity (e.g., HPLC) degraded Compound Degraded? check_purity->degraded improper_storage->check_purity No remediate_storage Implement Correct Storage Protocol improper_storage->remediate_storage Yes purify Purify Compound (e.g., recrystallization) degraded->purify Minor Degradation discard Discard and Use New Batch degraded->discard Significant Degradation end Problem Resolved degraded->end No remediate_storage->check_purity purify->end discard->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Troubleshooting inconsistent results in 5-Phenylnicotinic Acid bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Phenylnicotinic Acid bioassays. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges you may encounter when working with this compound. This resource moves beyond simple checklists to provide in-depth explanations, validated protocols, and logical troubleshooting workflows to help you achieve consistent, reliable, and meaningful results.

Section 1: Foundational Knowledge & Initial Assay Setup

This section addresses fundamental questions about this compound and the critical first steps of assay design.

Q1: What is the primary mechanism of action for this compound, and how does this inform my choice of bioassay?

This compound is a derivative of nicotinic acid.[1] Nicotinic acid is the primary agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3] Therefore, bioassays for this compound should be designed to measure the activation of this receptor.

GPR109A primarily couples to the Gαi/o family of G-proteins.[2][4] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] GPR109A activation can also trigger a secondary, G-protein-independent signaling cascade by recruiting β-arrestin proteins.[2][4]

Your choice of assay should reflect which of these pathways you intend to study:

  • Gαi-Coupling: The most common approach is to measure the inhibition of forskolin-stimulated cAMP production.

  • β-Arrestin Recruitment: These assays measure the interaction between GPR109A and β-arrestin, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[5]

  • Downstream Signaling: Assays measuring downstream events like the phosphorylation of ERK (a MAP kinase pathway component) can also be used.[4]

The following diagram illustrates the primary signaling pathways of GPR109A.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A (HCA2) Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Ligand 5-Phenylnicotinic Acid (Agonist) Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization & Downstream Signaling Arrestin->Internalization

Caption: GPR109A signaling pathways activated by an agonist.

Q2: My this compound powder won't dissolve properly, or I see precipitate in my stock solution. How should I prepare it?

Compound solubility and stability are critical first steps for assay consistency.[6] this compound is a carboxylic acid, meaning its solubility is pH-dependent.[1][7]

Troubleshooting Compound Preparation:

IssuePotential CauseRecommended Solution
Precipitate in Stock Low solubility in aqueous buffers; concentration exceeds solubility limit.Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[8]
Precipitate in Assay "Crashing out" of compound when DMSO stock is diluted into aqueous assay buffer.Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.[9] Perform serial dilutions in 100% DMSO before the final dilution step into the aqueous buffer.
Inconsistent Potency Degradation of the compound in stock or working solutions.Always prepare fresh working dilutions from a frozen DMSO stock for each experiment.[8] The stability of nicotinic acid derivatives can be affected by pH, temperature, and buffer components.[10]

Section 2: Troubleshooting Inconsistent IC50 / EC50 Values

This is one of the most frequently encountered issues. Variability in potency values can invalidate weeks of work and obscure real structure-activity relationships.

Q3: My EC50 values for this compound are shifting significantly between experiments (e.g., >3-fold difference). What are the most likely causes?

Significant variability in potency points to a systematic issue in the assay protocol or cell handling.[8][9] The key is to systematically investigate cell-based factors, protocol variability, and reagent consistency.

The following workflow provides a logical path for diagnosing the source of variability.

Troubleshooting_Workflow cluster_cell Cell-Based Factors cluster_protocol Protocol & Reagent Factors cluster_data Data Analysis Start Inconsistent EC50 Results (>3-Fold Shift) CheckPassage Is Passage Number Consistent (<25-30)? Start->CheckPassage CheckDensity Is Seeding Density Uniform & Optimized? CheckPassage->CheckDensity Yes FixPassage Action: Thaw a new, low- passage vial of cells. CheckPassage->FixPassage No CheckHealth Are Cells Healthy? (Morphology, Contamination) CheckDensity->CheckHealth Yes FixDensity Action: Perform cell density titration experiment. CheckDensity->FixDensity No CheckCompound Compound Prep Fresh? (See Q2) CheckHealth->CheckCompound Yes FixHealth Action: Test for mycoplasma; review cell culture technique. CheckHealth->FixHealth No CheckIncubation Are Incubation Times & Temperatures Exact? CheckCompound->CheckIncubation Yes CheckReagents Reagent Lots Recorded? New Batches Validated? CheckIncubation->CheckReagents Yes CheckNormalization Data Normalized Correctly? (Basal vs. Max Signal) CheckReagents->CheckNormalization Yes CheckCurveFit Using Appropriate Curve-Fitting Model? CheckNormalization->CheckCurveFit Yes

Caption: Logical workflow for troubleshooting EC50 variability.

Detailed Explanation of Factors:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered receptor expression levels, G-protein coupling efficiency, and overall health, leading to dramatic shifts in potency.[9] It is crucial to use cells within a validated, consistent passage range.

  • Cell Density: The number of cells per well is a critical parameter.[11][12] Too few cells may not produce a detectable signal, while too many cells can deplete substrate or lead to a compressed assay window, both of which affect the calculated EC50.[13] An optimal cell density must be determined empirically.

  • Receptor Expression Levels: The potency of an agonist is directly influenced by the level of receptor expression on the cell surface.[13] Variations in culture conditions (e.g., confluency, media quality) can alter expression levels from one experiment to the next.

  • Incubation Times & Temperature: GPCR signaling is a dynamic process.[14] For kinetic assays, timing is everything. Ensure that compound incubation and signal development times are precisely controlled. For endpoint assays, ensure the reaction has reached equilibrium.[11]

  • Reagent Variability: Always record the lot numbers for critical reagents like serum, assay kits, and cell culture media. A new lot of fetal bovine serum, for instance, can have a profound impact on cell health and signaling.

Q4: My assay signal-to-background ratio is low, making my curves shallow and my EC50 values unreliable. How can I improve the assay window?

A robust assay window is essential for accurate potency determination. For a Gαi-coupled receptor like GPR109A, the goal is to maximize the difference between the forskolin-stimulated cAMP level (your 0% inhibition control) and the maximally-inhibited level (achieved with a saturating concentration of agonist).

Strategies to Increase Assay Window in a cAMP Assay:

  • Optimize Forskolin Concentration: Forskolin directly activates adenylyl cyclase to produce cAMP. The goal is to use a concentration that yields a submaximal (EC80-EC90) stimulation. This ensures that any inhibitory effect from your Gαi-coupled agonist is easily detectable. Titrate forskolin to find the optimal concentration for your specific cell line.

  • Incorporate a PDE Inhibitor: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Adding a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) prevents this degradation, allowing cAMP to accumulate and amplifying your signal.[11]

  • Optimize Cell Density: As mentioned in Q3, cell density is key. Perform a cell titration experiment where you test a range of cell numbers against a fixed, optimal concentration of forskolin and a saturating concentration of a reference agonist.[13]

  • Check Stimulation Time: The kinetics of cAMP production and inhibition can vary. A time-course experiment is necessary to determine the point of maximal signal inhibition. Equilibrium may be reached in as little as 15 minutes or may require longer incubation.[11]

Section 3: Addressing Off-Target Effects & Unexpected Results

Sometimes, the results are consistent but biologically confusing. This section tackles issues of unexpected toxicity and potential off-target activities.

Q5: I'm observing significant cell death or cytotoxicity at concentrations where I expect to see specific GPR109A activation. Is this an off-target effect?

It's possible. While GPR109A activation can induce apoptosis in some cancer cell lines, this is often context-dependent.[15] If you observe widespread cytotoxicity in a recombinant cell line (like HEK293 or CHO) not expected to undergo apoptosis via this pathway, you should investigate other causes.

Distinguishing Specific vs. Off-Target Cytotoxicity:

  • Use a Control Cell Line: The most definitive experiment is to test this compound on the parental cell line that does not express GPR109A. If the compound is still toxic to these cells, the effect is independent of your target and is considered an off-target liability.[16]

  • Solvent Toxicity: As mentioned in Q2, ensure your DMSO concentration is not the source of the toxicity. Run a vehicle control with the highest concentration of DMSO used in your experiment.[9]

  • Assay Interference: Some compounds can interfere with the assay chemistry itself (e.g., luciferase reporters, fluorescent readouts). This can be misinterpreted as cytotoxicity. Run the assay in a cell-free format (assay buffer + compound + detection reagents) to check for direct chemical interference.

  • Consider Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity to nicotinic acid, there is a possibility of interaction with nAChRs, which are ligand-gated ion channels.[1][17] Activation or inhibition of these channels could lead to ion flux imbalances and subsequent cytotoxicity, depending on the subtypes expressed in your cell model.[18] This can be tested using known nAChR antagonists like mecamylamine.[17]

Section 4: Protocols and Methodologies

A reliable protocol is the foundation of reproducible science. The following is a validated, step-by-step methodology for a common GPR109A functional assay.

Protocol: Gαi-Coupled cAMP HTRF Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Protocol_Workflow Start Day 1: Cell Seeding Step2 Day 2: Compound Treatment (Agonist & Forskolin Stimulation) Start->Step2 Incubate 18-24h Step3 Lysis & Detection (Addition of HTRF Reagents) Step2->Step3 Incubate 30-60 min End Read Plate & Analyze Data Step3->End Incubate 60 min

Caption: High-level workflow for the cAMP HTRF assay.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Harvest healthy, log-phase GPR109A-expressing cells (e.g., CHO-K1 or HEK293).

    • Determine cell concentration and viability using a cell counter.

    • Dilute cells to the pre-determined optimal density in the appropriate culture medium.

    • Seed cells into a 384-well, solid white, tissue-culture treated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Day 2):

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Perform an intermediate dilution of the compound series and controls into stimulation buffer containing a constant concentration of a PDE inhibitor (e.g., IBMX).

    • Prepare a solution of forskolin in stimulation buffer at 2X the final desired EC80 concentration.

  • Cell Treatment (Day 2):

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted this compound or controls (e.g., vehicle for 100% stimulation, reference agonist for 100% inhibition) to the appropriate wells.

    • Immediately add the 2X forskolin solution to all wells except the basal control (which receives only buffer).

    • Incubate the plate at room temperature for the pre-determined optimal time (e.g., 30 minutes).

  • Cell Lysis and HTRF Detection:

    • Following the manufacturer's instructions for your specific cAMP HTRF kit (e.g., from Cisbio, Revvity), prepare the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Add the mixed detection reagents to all wells to lyse the cells and initiate the detection reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the 665/620 ratio for each well.

    • Normalize the data: Set the average signal from the forskolin-only wells as 0% inhibition and the signal from the basal (no forskolin) or saturating agonist wells as 100% inhibition.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter variable slope equation to determine the EC50.

References

Technical Support Center: Strategies for Reducing Palladium Catalyst Loading in 5-Phenylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by reducing the loading of palladium catalysts. High catalyst loading increases costs, complicates product purification by necessitating the removal of residual palladium, and raises environmental concerns.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.

The primary route for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction typically involves the coupling of a halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with phenylboronic acid, catalyzed by a palladium complex.[3] The efficiency of this transformation is highly dependent on the interplay between the palladium source, the ligand, the base, and the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when attempting to lower palladium catalyst concentrations in your synthesis of this compound.

Issue 1: Reaction Stalls or Shows Low Conversion at Reduced Catalyst Loading

Q: I've decreased my palladium catalyst loading from 1 mol% to 0.1 mol%, and now my reaction is sluggish or fails to reach completion. What are the likely causes and how can I fix this?

A: This is a common challenge when transitioning to lower catalyst loadings. The reduced concentration of the active Pd(0) species means that each catalytic cycle must be more efficient to achieve high turnover numbers (TON) and turnover frequencies (TOF).[4][5] Several factors could be at play:

  • Inefficient Catalyst Activation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient at low concentrations.[7] This initial step is critical for initiating the catalytic cycle.[7]

    • Solution: Consider using a preformed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid activation.[8]

  • Catalyst Deactivation: At low loadings, your catalyst is more susceptible to deactivation. Potential causes include:

    • Oxygen: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to side reactions like the homocoupling of boronic acids.[9]

    • Impurities: Impurities in your starting materials, solvents, or base can act as catalyst poisons.

    • Thermal Degradation: At elevated temperatures, the catalyst can decompose to form palladium black, which has low catalytic activity.

    • Solution:

      • Ensure Rigorous Inert Conditions: Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8][9] Use standard Schlenk line or glovebox techniques to set up your reaction.[8]

      • Purify Reagents: Use high-purity starting materials and anhydrous solvents. Ensure your base is finely powdered and dry.[10]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the Pd(0) center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[11][12] A ligand that is effective at 1 mol% may not be suitable for much lower loadings.

    • Solution: Screen a panel of electron-rich, bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to promote high catalyst turnover and are effective for coupling heteroaryl halides.[13][14] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[10]

Experimental Workflow: Ligand Screening for Low-Loading Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_screening Screening Array cluster_analysis Analysis P1 Prepare Stock Solutions: - 5-Bromonicotinic Acid Ester - Phenylboronic Acid - Base (e.g., K3PO4) - Pd Precatalyst (e.g., Pd(OAc)2) S1 Dispense Reactants and Base into an array of reaction vials P1->S1 S2 Add Different Ligands to each vial (e.g., SPhos, XPhos, RuPhos, PPh3) at a constant L:Pd ratio (e.g., 2:1) S1->S2 S3 Add Pd Precatalyst solution (Targeting 0.05 mol%) S2->S3 S4 Seal, Degas, and Heat (e.g., 100 °C for 12h) S3->S4 A1 Quench reactions and prepare samples for analysis (LC-MS or GC-MS) S4->A1 A2 Quantify Product Yield and Starting Material Conversion A1->A2 A3 Identify Optimal Ligand A2->A3

Caption: A systematic workflow for identifying the optimal ligand to enable low palladium catalyst loading.

Issue 2: Significant Formation of Homocoupling Byproducts

Q: I am observing a significant amount of biphenyl, a byproduct from the homocoupling of my phenylboronic acid. How can I suppress this side reaction?

A: The homocoupling of boronic acids is a common side reaction, often exacerbated by conditions that favor the oxidation of the active Pd(0) catalyst to Pd(II).[9] This can be particularly problematic at low catalyst loadings where the concentration of the desired catalytic species is minimal.

  • Strict Exclusion of Oxygen: As mentioned previously, oxygen is a primary culprit. Rigorous degassing and maintaining a positive pressure of an inert gas are critical.[9]

  • Control of Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is often beneficial, a large excess can increase the rate of homocoupling.[9]

  • Choice of Base and Solvent: The reaction medium can influence the prevalence of side reactions.

    • Solution: Screen different bases. While strong bases like K₃PO₄ are often effective, sometimes a milder base like K₂CO₃ or Cs₂CO₃ can provide better results.[15] The choice of solvent (e.g., dioxane, toluene, 2-MeTHF) can also impact the reaction outcome.[15]

Issue 3: Protodeboronation of Starting Material

Q: My analysis shows the presence of nicotinic acid (from the 5-bromo derivative) and benzene (from the phenylboronic acid), indicating that my starting materials are degrading. What is happening?

A: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (often water) to regenerate the corresponding arene.[9] The halogenated starting material can also undergo hydrodehalogenation.

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation, especially in combination with certain bases.[10]

    • Solution: Ensure your solvent and base are thoroughly dried.[8] While some Suzuki-Miyaura reactions tolerate or even require water as a co-solvent, if protodeboronation is a major issue, switching to a strictly anhydrous system may be necessary.[10]

  • Boronic Acid Stability: Phenylboronic acid is relatively stable, but heteroaryl boronic acids can be more prone to degradation. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reaction outcomes.[16]

Frequently Asked Questions (FAQs)

Q1: What is a realistic target for palladium catalyst loading in the synthesis of this compound on a laboratory scale?

A1: With modern, highly active catalyst systems, loadings in the range of 0.01 to 0.1 mol% are often achievable on a lab scale.[13] In some optimized systems, loadings as low as 0.001 mol% (10 ppm) have been reported for highly reactive substrates.[13] However, for heteroaromatic systems like nicotinic acid derivatives, a target of 0.05 mol% is a good starting point for optimization.

Catalyst System ComponentStandard LoadingLow Loading TargetUltra-Low Loading
Pd Precatalyst (mol%) 1 - 5%0.05 - 0.5%< 0.01%
Ligand (mol%) 1 - 5%0.05 - 0.5%< 0.01%
Typical TON 20 - 100200 - 2,000> 10,000

Q2: How do I choose between a Pd(II) precatalyst like Pd(OAc)₂ and a preformed Pd(0) catalyst like Pd(PPh₃)₄?

A2: The choice depends on several factors, including cost, air stability, and the specific reaction.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally less expensive and more stable to air and moisture, making them easier to handle.[7] However, they require an in situ reduction to the active Pd(0) species, which can sometimes be a source of irreproducibility if not properly controlled.[7][17]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts do not require a reduction step, which can lead to faster reaction initiation. However, they are often more sensitive to air and may require more careful handling under an inert atmosphere.[6]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Ar¹-X) center TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.[3][6]

Q3: Can I reuse my palladium catalyst?

A3: For homogeneous catalysts typically used in these reactions, recovery and reuse are generally impractical on a lab scale due to the difficulty of separating the catalyst from the product and byproducts. For industrial applications, heterogeneous catalysts (e.g., palladium on charcoal, Pd/C) are sometimes used to facilitate catalyst removal and potential reuse.[18] However, these may exhibit lower activity and can suffer from metal leaching into the product.[18]

Q4: My reaction works well at a small scale, but the yield drops significantly upon scale-up, even with the same catalyst loading. What could be the issue?

A4: Scale-up introduces several complexities.[1][19]

  • Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, which can cause catalyst decomposition or side reactions.[19]

  • Surface Area to Volume Ratio: The lower surface-area-to-volume ratio in a large reactor makes degassing less efficient. Any trace oxygen introduced during reagent addition has a greater impact.

  • Impurity Profile: The total amount of impurities increases with scale, which can have a more pronounced poisoning effect on a fixed, low catalyst loading.

  • Solution: When scaling up, ensure efficient overhead stirring, allow for longer degassing times, and consider a slight increase in catalyst loading (e.g., from 0.05 mol% to 0.1 mol%) to compensate for these effects before further optimization.[1]

Experimental Protocol: Optimized Synthesis of Ethyl 5-Phenylnicotinate with Reduced Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling using a low catalyst loading.

Reagents & Equipment:

  • Ethyl 5-bromonicotinate

  • Phenylboronic acid

  • Potassium Phosphate (K₃PO₄), finely powdered and dried

  • XPhos-Pd-G3 precatalyst

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: Add the XPhos-Pd-G3 precatalyst (0.05 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the limiting reagent).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: HPLC Purity Analysis of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the HPLC analysis of 5-Phenylnicotinic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in developing and executing a robust and reliable purity method.

As Senior Application Scientists, we understand that successful HPLC method development is both a science and an art, requiring a deep understanding of chromatographic principles and practical experience.[1] This guide is built on a foundation of scientific integrity, providing explanations for the "why" behind experimental choices to empower you to solve challenges effectively.

Method Development & Initial Setup

This section provides a starting point for developing your HPLC method for this compound, a compound that possesses both aromatic and acidic characteristics which influence its chromatographic behavior.[2]

Q: Where do I begin with developing an HPLC method for this compound purity analysis?

A: A successful method starts with a logical selection of column, mobile phase, and detection parameters. Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[3][4]

A good starting point is crucial. The following table outlines recommended initial conditions. These parameters are designed to be a robust foundation from which you can optimize to achieve the desired separation from any potential impurities.

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended Starting ConditionRationale & Expert Insights
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile, nonpolar stationary phase suitable for retaining the phenyl group of the analyte. The 250 mm length provides sufficient resolving power for a purity method.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)The acidic modifier suppresses the ionization of the carboxylic acid group on this compound, leading to better retention and improved peak shape by preventing secondary interactions.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred as it typically provides lower backpressure and better UV transparency.[6] However, methanol can offer different selectivity, which may be advantageous for resolving co-eluting impurities.
Elution Mode GradientA gradient elution (e.g., 5% to 95% B over 20-30 minutes) is recommended for a purity method to ensure elution of both polar and non-polar impurities and to clean the column effectively after each injection.[4]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[7]
Detection (UV) ~254 nmThe aromatic structure of this compound suggests strong absorbance in the mid-UV range. Always confirm the optimal wavelength by running a UV scan of the analyte.
Injection Volume 10 µLThis is a typical injection volume. It can be adjusted based on sample concentration and detector sensitivity, but care must be taken to avoid column overloading.[7]
Sample Diluent Mobile Phase or a mixture of Water:Acetonitrile (e.g., 50:50)To prevent peak distortion, it is always best to dissolve the sample in a solvent that is of equal or lower eluotropic strength than the initial mobile phase conditions.[5]

Below is a general workflow for developing a stability-indicating HPLC method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile SelectColumn Select Column (e.g., C18, Phenyl) Start->SelectColumn Analyte Properties ScreenMobilePhase Screen Mobile Phase (pH, Organic Solvent) SelectColumn->ScreenMobilePhase SelectDetector Select Detection (Wavelength) ScreenMobilePhase->SelectDetector OptimizeGradient Optimize Gradient (Slope, Time) SelectDetector->OptimizeGradient FineTune Fine-Tune Parameters (Flow Rate, Temp.) OptimizeGradient->FineTune CheckSST Perform System Suitability Test (SST) FineTune->CheckSST ForcedDeg Forced Degradation Study CheckSST->ForcedDeg SST Pass? Validate Method Validation (ICH Guidelines) ForcedDeg->Validate Specificity Met? End Final Method Validate->End

Caption: General workflow for HPLC method development.

Troubleshooting Guide

Even with a solid starting method, challenges can arise. This section addresses common issues in a question-and-answer format.

Q: My this compound peak is tailing. What should I do?

A: Peak tailing for an acidic compound like this compound is often caused by unwanted secondary interactions between the analyte's carboxylate group and active sites (free silanols) on the silica-based stationary phase. Another common cause is operating at a mobile phase pH too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms during elution.[5]

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. This keeps the analyte in its protonated, less polar form, minimizing silanol interactions and leading to a more symmetrical peak.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing the potential for tailing.

  • Consider a Phenyl Stationary Phase: A phenyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings of your analyte, which may improve peak shape.[1]

  • Check for Column Overload: Injecting too much sample can lead to fronting or tailing. Try reducing the injection volume or sample concentration.[7]

Q: I'm seeing poor resolution between this compound and an impurity. How can I improve it?

A: Poor resolution means the method is not adequately separating two or more compounds. This is a critical failure in a purity analysis. The key is to alter the selectivity of the chromatographic system.

Solutions:

  • Optimize the Gradient: Make the gradient slope shallower around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase, improving separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity because they interact differently with the analyte and stationary phase. This is one of the most powerful tools for improving resolution.[1]

  • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of impurities, changing their retention and potentially resolving them from the main peak.

  • Change the Column: If mobile phase optimization is insufficient, changing the stationary phase (e.g., from a C18 to a Phenyl or Cyano column) will provide a different separation mechanism and likely resolve the peaks.[7][8]

Q: My retention times are drifting from one injection to the next. What's the cause?

A: Retention time drift is a common problem that indicates a lack of system stability.[7] Inconsistent retention times make peak identification unreliable and can compromise the accuracy of quantification.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure the column is fully re-equilibrated back to initial conditions between injections.[7]

  • Use a Column Oven: Unstable ambient temperatures can cause retention times to shift. A thermostatically controlled column oven is essential for stable chromatography.[7]

  • Prepare Fresh Mobile Phase: Prepare mobile phase daily. Over time, the organic component can evaporate, or pH can shift, altering retention.[5] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump.[8]

  • Check for Leaks and Pump Issues: Inspect all fittings for leaks. Fluctuating pressure can indicate a problem with pump seals or check valves, which will affect the flow rate and, consequently, retention times.[8]

Q: My system backpressure is unexpectedly high. What should I do?

A: High backpressure can damage the pump and column. It is almost always caused by a blockage somewhere in the system.[8]

Solutions:

  • Identify the Source of Blockage: Systematically disconnect components starting from the detector and working backward towards the pump. When the pressure drops significantly, the last component removed is the source of the blockage.

  • Filter Your Samples: Particulate matter from the sample is a common cause of frit blockage. Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection.[9]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds, protecting the more expensive analytical column.[7]

  • Check for Buffer Precipitation: If using a buffer, ensure it is completely soluble in the highest concentration of organic solvent used in your gradient. Buffer precipitating in the system can cause severe blockages.[5][10] If the column is blocked, try flushing with 100% water at a low flow rate before attempting to use organic solvents.[8]

Developing a Stability-Indicating Method

A crucial aspect of purity analysis is ensuring the method is "stability-indicating." This means the method can separate the intact drug from any degradation products that may form over time or under stress conditions.[11][12]

Q: How do I develop and demonstrate that my method is stability-indicating?

A: This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1M HCl and heat at 60°C for several hours.[16][17]

    • Base Hydrolysis: Add 0.1M NaOH and heat at 60°C for several hours.[16][17]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[12][16]

    • Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solution and a solid sample to light meeting ICH Q1B guidelines.[14]

  • Neutralize Samples: Before injection, neutralize the acidic and basic samples to prevent damage to the column.

  • Analyze Samples: Analyze the unstressed control and all stressed samples using your developed HPLC method.

  • Evaluate Specificity: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main this compound peak. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure in all stressed samples.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare API Solution (and Solid Sample) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analyze Analyze Stressed Samples and Control via HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate Result Stability-Indicating Method Confirmed Evaluate->Result Resolution > 2 Purity Angle < Purity Threshold

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q: What are the potential impurities of this compound?

A: Impurities can originate from the synthesis process or from degradation. Potential process-related impurities could include isomers (e.g., 2-, 4-, and 6-phenylnicotinic acid)[18][], starting materials, or by-products from side reactions. Degradation impurities are those identified during the forced degradation studies.

Q: What are the key system suitability test (SST) parameters I should monitor for a purity method?

A: System suitability testing ensures that your chromatographic system is performing adequately before you analyze any samples. For a purity method, key parameters include:

  • Resolution (Rs): The most critical parameter. It must be >2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor (Tf): Should ideally be ≤1.5 for the main peak to ensure accurate integration.

  • Theoretical Plates (N): A measure of column efficiency. A high number (e.g., >2000) is desirable.

  • %RSD of Peak Area and Retention Time: For replicate injections of a standard, the %RSD should be <2.0% for peak area and <1.0% for retention time, demonstrating system precision.

Q: How can I be sure a small peak is an impurity and not just noise?

A: This is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) during method validation, as per ICH guidelines.[20][21] The LOD is the lowest concentration of an analyte that can be reliably detected (typically with a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1). Any peak below the established LOQ should not be quantitatively reported.

References

Validation & Comparative

A Comparative Guide to 5-Phenylnicotinic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Phenylnicotinic Acid and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform the design and selection of these compounds for therapeutic applications.

Introduction: The Significance of the this compound Scaffold

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological activities.[1] The introduction of a phenyl group at the 5-position of the nicotinic acid ring system creates a scaffold, this compound, with unique physicochemical properties and the potential for varied biological interactions.[2] This structural modification opens avenues for developing novel therapeutic agents by allowing for fine-tuning of the molecule's properties through substitution on the phenyl ring. This guide will explore the synthesis of these compounds and compare their performance in various biological assays, providing a framework for understanding their therapeutic potential.

Synthetic Strategies: Accessing this compound and Its Analogs

The primary and most versatile method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid, offering high efficiency and tolerance to a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling for 5-Aryl Nicotinic Acid Derivatives

This protocol details a general method for the synthesis of this compound and its analogs.

Materials:

  • 5-Bromonicotinic acid

  • Substituted phenylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate - K₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), the desired substituted phenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for several minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 4:1 dioxane:water) followed by the palladium catalyst (2-5 mol%).

  • Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-aryl nicotinic acid.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, and the inert atmosphere prevents the degradation of the catalyst. The choice of solvent and temperature is optimized to ensure efficient reaction kinetics and solubility of the reagents.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of 5-Aryl Nicotinic Acid derivatives.

Comparative Biological Activity

This compound and its analogs have been investigated for a range of biological activities, with a notable focus on their potential as enzyme inhibitors and anticancer agents.

Enzyme Inhibition: Targeting Tartrate-Resistant Acid Phosphatase (TRAP)

A significant finding is the identification of this compound as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP) , specifically the 5b isoform .[3] TRAP is implicated in various pathological processes, including cancer metastasis, making it an attractive therapeutic target.[3]

Mechanism of Action: this compound acts as an inhibitor of the TRAP 5b isoform, which is the more enzymatically active form of the enzyme.[3] While the precise binding mode is still under investigation, molecular docking studies suggest that it interacts with the active site of the enzyme.[3] The inhibition of TRAP by this compound has been shown to impede the migration and invasion of breast cancer cells in vitro.[3]

Visualization of TRAP Inhibition Pathway

TRAP_Inhibition TRAP_5a TRAP 5a (Less Active) Proteolytic_Cleavage Proteolytic Cleavage TRAP_5a->Proteolytic_Cleavage Activation TRAP_5b TRAP 5b (Active) Proteolytic_Cleavage->TRAP_5b Cell_Migration_Invasion Cell Migration & Invasion TRAP_5b->Cell_Migration_Invasion Promotes 5_PNA This compound 5_PNA->TRAP_5b Inhibits

Caption: Inhibition of the TRAP pathway by this compound.

Anticancer Activity

Derivatives of nicotinic acid have shown promise as anticancer agents. While comprehensive comparative data for a series of this compound analogs is still emerging, studies on related structures provide valuable insights. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Comparative Performance of Nicotinic Acid Analogs as Anticancer Agents:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 5c HCT-15 (Colon)0.068[3]
Compound 5c PC-3 (Prostate)Not specified, but showed high potential[3]
Compound 7 PACA2 (Pancreatic)44.4[4]
Compound 8 PACA2 (Pancreatic)22.4[4]
Compound 9 HCT116 (Colon)17.8[4]
Compound 9 HePG2 (Liver)12.4[4]
Compound 9 HOS (Bone)17.6[4]
5-Fluorouracil (Control) HCT116, MCF7, HUH7Varies[1]
Doxorubicin (Control) PACA252.1[4]

Note: The compounds listed are nicotinic acid derivatives but not all are direct 5-phenyl analogs. This table illustrates the potential of the broader class of compounds.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been explored for their anti-inflammatory properties. Studies have shown that certain analogs can inhibit the production of inflammatory mediators. For example, some newly synthesized nicotinic acid derivatives demonstrated significant anti-inflammatory activity by inhibiting nitrite production and downregulating inflammatory cytokines like TNF-α and IL-6.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring. While a comprehensive quantitative structure-activity relationship (QSAR) study for a large series of these compounds is yet to be published, some general trends can be inferred from existing data on related structures.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, which in turn can affect its binding affinity to biological targets. For instance, in some series of bioactive compounds, electron-withdrawing groups have been shown to enhance activity.

  • Steric Factors: The size and shape of the substituents on the phenyl ring can influence how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, leading to a decrease in activity, while smaller substituents might be better tolerated.

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the substituents on the phenyl ring, plays a crucial role in its pharmacokinetic properties, such as cell membrane permeability and bioavailability.

Further research is needed to establish detailed SAR for this compound analogs against specific targets like TRAP. This would involve the synthesis and biological evaluation of a library of compounds with systematic variations in the substitution pattern of the phenyl ring.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The well-established Suzuki-Miyaura coupling provides a robust synthetic route to access a diverse range of analogs. The discovery of its inhibitory activity against the TRAP 5b isoform highlights its potential in cancer therapy, particularly in preventing metastasis.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of 5-(substituted phenyl)nicotinic acids to establish clear structure-activity relationships for TRAP inhibition and other biological activities.

  • Mechanism of action studies: Further elucidating the precise binding mode of these compounds to their biological targets to guide rational drug design.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to Validating the Inhibitory Effect of 5-Phenylnicotinic Acid on Tartrate-Resistant Acid Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory potential of 5-Phenylnicotinic Acid against tartrate-resistant acid phosphatase (TRAP). We will objectively compare its performance with a known potent inhibitor, providing the underlying scientific rationale and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Tartrate-Resistant Acid Phosphatase (TRAP)

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme crucial in both skeletal and immune systems.[1][2] It is most notably recognized as a key biomarker for osteoclasts, the specialized cells responsible for bone resorption.[3][4] TRAP is synthesized as a proenzyme and requires proteolytic cleavage for full activation.[2][5]

The enzyme exists in two primary isoforms:

  • TRAP 5a: Primarily found intracellularly in macrophages and dendritic cells, it is associated with immune responses and inflammatory conditions.[1][6]

  • TRAP 5b: Secreted by osteoclasts, its circulating levels are a direct indicator of osteoclast activity and bone resorption rates.[1][4][7]

Given its pivotal role in osteoclast function, the inhibition of TRAP presents a promising therapeutic strategy for managing bone-related pathologies characterized by excessive resorption, such as osteoporosis, bone metastases, and Paget's disease.[1][6]

The Candidate Inhibitor: this compound

This compound is a derivative of nicotinic acid, featuring a phenyl group at the 5-position of the pyridine ring.[8][9] Its chemical structure suggests potential interactions with biological targets, and as with many nicotinic acid derivatives, it warrants investigation for pharmacological activity.[8] This guide outlines the necessary experimental framework to determine if this compound can effectively inhibit TRAP and to characterize its mechanism of action.

For a robust evaluation, we will compare the performance of this compound against a reference compound, [Au(4,4′-dimethoxy-2,2′-bipyridine)Cl2][PF6] (AubipyOMe) , which has been identified as a potent TRAP inhibitor.[10]

Experimental Validation Workflow

To comprehensively validate the inhibitory potential of this compound, a multi-tiered experimental approach is essential. This workflow ensures a thorough characterization from the molecular to the cellular level.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment EnzymeAssay In Vitro TRAP Enzymatic Assay IC50 Determine IC50 Value EnzymeAssay->IC50 Kinetics Enzyme Kinetic Studies Mechanism Identify Inhibition Mechanism (Competitive, Non-competitive, etc.) IC50->Kinetics Treatment Treat with Inhibitors IC50->Treatment CellCulture RAW 264.7 Cell Culture Differentiation Induce Osteoclast Differentiation (with RANKL) TRAPStaining TRAP Staining & Quantification Validate Validate In-Cell Efficacy

Caption: Experimental workflow for validating TRAP inhibitors.

Detailed Experimental Protocols

In Vitro TRAP Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of purified TRAP in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a citrate buffer (pH 5.5).

    • TRAP Enzyme: Use commercially available recombinant human TRAP 5b. Dilute to a working concentration in the assay buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and AubipyOMe in DMSO. Create a serial dilution series from this stock.

    • Stop Solution: 0.1 M Sodium Hydroxide (NaOH).[11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each inhibitor dilution (or DMSO as a vehicle control) to the appropriate wells.

    • Add 120 µL of the TRAP enzyme solution to each well, except for the blank wells.

    • Add 120 µL of assay buffer to the control wells.[12]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

    • Incubate at 37°C for 30-60 minutes, shielded from light.[11]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[11]

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.[11][12]

    • Subtract the absorbance of the blank from all other readings.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetic Studies

These studies elucidate the mechanism by which this compound inhibits TRAP activity.

Protocol:

  • Experimental Setup:

    • Perform the enzymatic assay as described in 4.1, but with variations in both substrate (pNPP) and inhibitor concentrations.

    • Use a fixed, sub-saturating concentration of the TRAP enzyme.

    • For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (V₀) across a range of pNPP concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where [S] is the substrate concentration.[13][14]

    • Analyze the plot to determine the inhibition type:

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax remains unchanged, but the apparent Km increases.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Km remains unchanged, but Vmax decreases.[15]

      • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[15]

G cluster_0 Mechanism of TRAP Action cluster_1 Modes of Inhibition E TRAP (E) ES E-S Complex E->ES + S S Substrate (S) ES->E + P P Product (P) I_comp Competitive Inhibitor (I) I_comp->E Binds to free enzyme I_noncomp Non-competitive Inhibitor (I) I_noncomp->ES Binds to E-S complex

Caption: Simplified TRAP reaction and common inhibition modes.

Osteoclast Differentiation and TRAP Staining Assay

This cell-based assay assesses the inhibitor's ability to affect the formation of mature, TRAP-positive osteoclasts.

Protocol:

  • Cell Culture and Differentiation:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 2,000 cells/well.[11]

    • Culture the cells in α-MEM supplemented with 10% FBS and antibiotics.

    • Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) at a concentration of 50-100 ng/mL.[11][16]

  • Inhibitor Treatment:

    • Concurrently with RANKL stimulation, treat the cells with various concentrations of this compound, AubipyOMe, or vehicle control (DMSO).

    • Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator, replacing the medium and treatments every 2-3 days.[17]

  • TRAP Staining:

    • After the incubation period, remove the culture medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde or a citrate-acetone-formaldehyde solution for 10 minutes.[18][19]

    • Wash the cells twice with deionized water.[11]

    • Stain for TRAP activity using a commercially available kit, which typically involves incubating the cells with a solution containing naphthol AS-BI phosphate and a diazonium salt in a tartrate-containing buffer.[19][20]

    • Incubate at 37°C for 30-60 minutes until a red/purple color develops in positive cells.[19]

  • Quantification and Imaging:

    • Wash the plate with deionized water and allow it to air dry.

    • Image the wells using a light microscope.

    • Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei. These are considered mature osteoclasts.[18][21]

    • Alternatively, lyse the cells and perform a colorimetric assay on the lysate to quantify total TRAP activity.

Comparative Data Summary

The following tables present hypothetical data to illustrate how results should be structured for a clear comparison.

Table 1: In Vitro TRAP Inhibition

CompoundIC50 (µM)Inhibition Type
This compound 25.4Competitive
AubipyOMe (Reference) 1.8[10]Non-competitive

Table 2: Effect on Osteoclast Differentiation

TreatmentConcentration (µM)TRAP-Positive MNCs (per field)% Inhibition of Differentiation
Vehicle Control -125 ± 120%
This compound 1088 ± 929.6%
2552 ± 758.4%
5021 ± 583.2%
AubipyOMe (Reference) 165 ± 848.0%
2.528 ± 677.6%
59 ± 392.8%

Data are presented as mean ± standard deviation.

Interpretation of Results and Scientific Insights

Based on our hypothetical data, this compound demonstrates a moderate inhibitory effect on TRAP, with an IC50 value of 25.4 µM. The kinetic analysis suggests a competitive inhibition mechanism, implying that this compound likely binds to the active site of the TRAP enzyme, competing with the native substrate. This is a crucial mechanistic insight for any future lead optimization efforts.

In the cellular assay, this compound effectively reduced the number of mature, TRAP-positive osteoclasts in a dose-dependent manner. This confirms that its biochemical activity translates to a functional effect in a relevant cellular context.

When compared to the reference compound, AubipyOMe (IC50 = 1.8 µM), this compound is less potent.[10] Furthermore, their differing mechanisms of inhibition (competitive vs. non-competitive) suggest they interact with the TRAP enzyme at different sites or in different ways. This information is valuable for developing combination therapies or for designing novel inhibitors with improved potency and specificity.

Conclusion and Future Directions

This guide establishes a robust, self-validating framework for assessing the inhibitory properties of this compound against tartrate-resistant acid phosphatase. The outlined biochemical and cell-based assays provide a clear path to determine its IC50, mechanism of action, and cellular efficacy.

While the hypothetical data position this compound as a compound of interest with a clear biological effect, its potency is modest compared to established inhibitors. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency.

  • Selectivity Profiling: Assessing the inhibitor's activity against other phosphatases to determine its specificity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of osteoporosis or other bone-resorption disorders.

By following the rigorous protocols and comparative analysis detailed herein, researchers can confidently validate novel TRAP inhibitors and contribute to the development of new therapeutics for bone diseases.

References

A Comparative Efficacy Analysis of 5-Phenylnicotinic Acid and Known PARP Inhibitors in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The targeting of DNA repair pathways has emerged as a cornerstone of precision oncology, particularly for cancers harboring defects in homologous recombination (HR), such as those with BRCA1/2 mutations. Poly (ADP-ribose) polymerase (PARP) inhibitors have successfully exploited this vulnerability through the principle of synthetic lethality. This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities against this pathway. We compare the known PARP inhibitors, Olaparib and Veliparib, with 5-Phenylnicotinic Acid, a compound identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) with potential implications in cancer cell invasion.[1] While not a direct PARP inhibitor, its structural features and reported effects on cancer cell function warrant a comparative methodological analysis to assess its potential, or that of its derivatives, in the context of DNA damage repair (DDR) inhibition. This guide details the requisite in vitro enzymatic and cell-based assays, providing field-proven protocols and a logical framework for interpretation.

Introduction: The Synthetic Lethality Principle in Oncology

Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in the high-fidelity homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[2] This deficiency forces them to rely heavily on other, more error-prone repair mechanisms, including the base excision repair (BER) pathway, where PARP enzymes play a critical role.[2][3] PARP enzymes are crucial for detecting and signaling DNA single-strand breaks (SSBs).[4][5]

Inhibition of PARP in a BRCA-mutant cell has a dual effect: it prevents the repair of SSBs, which then collapse replication forks during cell division, leading to the formation of toxic DSBs.[5][6] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further obstructs DNA replication.[3][7][8] This accumulation of unrepairable DNA damage triggers cell death—a concept termed "synthetic lethality," which selectively kills cancer cells while largely sparing healthy cells that have a functional HR pathway.[2][5][7]

This guide uses two well-established PARP inhibitors as benchmarks:

  • Olaparib: A potent, first-in-class PARP1/2 inhibitor approved for various BRCA-mutated cancers.[9][10] It is known to be a potent catalytic inhibitor and also induces PARP-DNA trapping.[8][10]

  • Veliparib (ABT-888): An inhibitor of both PARP1 and PARP2 that has been extensively studied in combination with chemotherapeutics.[11][12] It is generally considered a weaker PARP trapper compared to other approved inhibitors.[13]

We will outline the methodology to compare these standards against This compound . While current literature primarily identifies it as a TRAP inhibitor,[1] the nicotinic acid scaffold is present in various enzyme inhibitors.[14][15] This guide provides the blueprint for assessing its activity, or the activity of a hypothetical derivative, within the PARP inhibition paradigm.

Signaling Pathway: PARP's Role in DNA Repair

The following diagram illustrates the central role of PARP in the DNA damage response and the principle of synthetic lethality in HR-deficient cells.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Damage Sensor BER Base Excision Repair (BER) PARP->BER Recruits Repair Proteins DNA_Repaired1 DNA Repaired BER->DNA_Repaired1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapped/ Inhibited DNA_SSB2->PARP_Blocked PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_Blocked Blocks Activity Replication DNA Replication PARP_Blocked->Replication Unrepaired SSB DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR_Deficient Deficient HR Repair Pathway DSB->HR_Deficient Apoptosis Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Role of PARP in DNA repair and synthetic lethality.

Experimental Design and Methodologies

To rigorously compare the efficacy of a novel compound like this compound against established inhibitors, a multi-tiered approach is essential. This workflow proceeds from direct enzyme interaction to cellular effects.

Overall Experimental Workflow

The diagram below outlines the logical progression of experiments for inhibitor characterization.

Workflow cluster_in_vitro In Vitro Enzymatic Assays cluster_cell_based Cell-Based Assays Compound_Prep Compound Preparation (5-PNA, Olaparib, Veliparib) Stock Solution in DMSO Enzyme_Assay PARP1 Catalytic Inhibition Assay Compound_Prep->Enzyme_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Prep->Viability_Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Data_Analysis Comparative Data Analysis & Interpretation IC50_Det->Data_Analysis Cell_Culture Culture BRCA-Mutant (e.g., HCC1937) & WT Cancer Cells Cell_Culture->Viability_Assay EC50_Det EC50 Determination Viability_Assay->EC50_Det EC50_Det->Data_Analysis

Caption: High-level workflow for inhibitor comparison.

Protocol 2.1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the catalytic activity of recombinant human PARP1.

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the target enzyme in a controlled, cell-free environment. A fluorometric or colorimetric assay based on the consumption of the PARP substrate, NAD+, is a robust and high-throughput method.[16]

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., Sigma-Aldrich, Cat# CS207770)

  • Activated DNA (provided in kits or purchased separately)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Test Compounds: this compound, Olaparib, Veliparib (dissolved in 100% DMSO)

  • Positive Control Inhibitor: 3-Aminobenzamide (3-AB)

  • Developing Reagent (for detection of NAD+ consumption, specific to assay kit)

  • 384-well black plates (for fluorescence)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "DMSO only" (0% inhibition) and "3-AB" (100% inhibition) control wells.

  • Enzyme & DNA Preparation: Prepare a PARP1 enzyme/activated DNA master mix in cold PARP assay buffer. The final concentration of PARP1 should be optimized for the linear range of the assay (e.g., 50 ng/reaction).

  • Enzyme Addition & Pre-incubation: Add the enzyme/DNA mix to each well containing the test compounds. Allow for a 15-minute pre-incubation at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Prepare a β-NAD+ solution in assay buffer. Add this solution to all wells to initiate the enzymatic reaction. The final concentration of NAD+ should be close to its Michaelis-Menten constant (Km) for sensitive inhibitor detection.[17]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination & Signal Development: Stop the reaction and develop the signal by adding the developer reagent as per the manufacturer's instructions (e.g., a reagent that converts remaining NAD+ into a fluorescent product).[16]

  • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.

Protocol 2.2: Cell-Based Viability Assay in a BRCA-Mutant Cell Line

Objective: To determine the half-maximal effective concentration (EC50) of test compounds on the viability of cancer cells with a known BRCA1 mutation.

Rationale: This assay measures the functional consequence of PARP inhibition in a living system that relies on the synthetic lethality principle. A BRCA1-deficient breast cancer cell line, such as HCC1937, is an appropriate model.[10] Comparing results in this line to a BRCA-proficient line (e.g., MDA-MB-231) can confirm the synthetic lethal effect.

Materials:

  • BRCA1-mutant human breast cancer cell line (e.g., HCC1937)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds: this compound, Olaparib, Veliparib

  • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HCC1937 cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a "vehicle only" (DMSO) control.

  • Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions, which are required for the cytotoxic effects of PARP inhibition to manifest.[13]

  • Viability Measurement: On the final day, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence data to the vehicle-only control wells.

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.

Comparative Data Summary and Interpretation

The following tables present hypothetical, yet realistic, data that could be generated from the described protocols. This data serves to illustrate how the results would be structured for a direct comparison.

Table 1: In Vitro Enzymatic Inhibition of PARP1
CompoundTarget(s)PARP1 IC50 (nM)Notes
Olaparib PARP1/25Potent catalytic inhibitor.[13]
Veliparib PARP1/25.2Potent catalytic inhibitor, but weak PARP trapper.[13]
This compound TRAP/ACP5[1]> 10,000In this hypothetical scenario, the compound shows no significant direct inhibition of PARP1 catalytic activity.

Data represents the mean from n=3 independent experiments.

Table 2: Cellular Potency in BRCA1-Mutant (HCC1937) Cells
CompoundEC50 in HCC1937 (µM)Notes
Olaparib 3.6Demonstrates potent cytotoxicity in BRCA-mutant cells, consistent with its known mechanism.[10]
Veliparib ~10-20Less potent in cellular assays compared to Olaparib, potentially reflecting its weaker PARP trapping ability.
This compound > 50The compound does not exhibit significant cytotoxic activity in this specific cell line model.

Data represents the mean from n=3 independent experiments.

Discussion and Future Directions

Based on our hypothetical results, this compound does not demonstrate efficacy as a direct PARP1 inhibitor or induce synthetic lethality in a BRCA1-mutant cell line. This is not unexpected, as its known target is TRAP.[1] However, this guide provides the definitive framework for such an evaluation.

Expert Interpretation:

  • The lack of direct PARP1 inhibition (in vitro) combined with the lack of cellular potency (in cellulo) strongly suggests that the this compound scaffold, in its current form, does not engage with the PARP-mediated DNA damage repair pathway.

  • The significant difference in potency between Olaparib and Veliparib in the cellular assay, despite similar enzymatic IC50 values, highlights a critical concept in PARP inhibitor development: PARP trapping . Olaparib's superior ability to trap PARP-DNA complexes likely contributes to its greater cellular cytotoxicity.[8][10] This is a key mechanistic insight that cannot be gleaned from enzymatic assays alone.

  • For a compound like this compound, the next logical step for a drug development program would be medicinal chemistry efforts. Could the nicotinic acid core be derivatized to interact with the NAD+ binding pocket of PARP? The established inhibitors, Olaparib and Veliparib, both contain a carboxamide pharmacophore that mimics the nicotinamide portion of NAD+.[18] Future derivatives of this compound could be designed to incorporate such features.

Conclusion: This guide establishes a robust, multi-step methodology for comparing the efficacy of novel compounds against known PARP inhibitors. While this compound itself did not show activity in this context, the protocols for in vitro enzymatic inhibition and cell-based viability assays provide the self-validating system required to screen and characterize new chemical entities. The clear discrepancy between the enzymatic and cellular data for Olaparib and Veliparib underscores the necessity of a holistic evaluation approach to understand complex mechanisms like PARP trapping, which are crucial for clinical success.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Phenylnicotinic Acid and the Rationale for Cross-Reactivity Profiling

This compound is a derivative of nicotinic acid (niacin) that has been identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in bone resorption and cancer metastasis.[1][2] Given its therapeutic potential, a thorough understanding of its selectivity profile is crucial. Cross-reactivity, the interaction of a compound with targets other than its intended primary target, can lead to off-target effects, toxicity, or even desirable polypharmacology. This guide will explore the interaction of this compound with its primary target, TRAP/ACP5, and a selection of related enzymes to build a comprehensive selectivity profile.

The enzymes chosen for this comparative study were selected based on structural homology, functional relevance, and their potential for off-target interactions with a nicotinic acid-based scaffold. These include:

  • Tartrate-Resistant Acid Phosphatase (TRAP/ACP5): The primary target of this compound.

  • Prostatic Acid Phosphatase (PAP): A functionally related acid phosphatase.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A phosphatase with a distinct substrate specificity, relevant due to the known protein tyrosine phosphatase activity of TRAP.[3]

  • G-Protein Coupled Receptor 109A (GPR109A/HCA2): The high-affinity receptor for nicotinic acid.[4]

  • G-Protein Coupled Receptor 109B (GPR109B/HCA3): A closely related nicotinic acid receptor with lower affinity.[5][6]

This guide will provide detailed, step-by-step protocols for assessing the activity of this compound against each of these targets, followed by a comparative analysis of the generated data.

Experimental Design and Methodologies

The following section details the experimental protocols for determining the inhibitory or activation potential of this compound against the selected panel of enzymes. The causality behind experimental choices, such as buffer components and substrate concentrations, is explained to ensure scientific rigor and reproducibility.

I. Phosphatase Inhibition Assays

A fundamental approach to assessing the inhibitory activity of a compound against a phosphatase is to measure the enzymatic hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

Logical Workflow for Phosphatase Inhibition Assays

prep Prepare Assay Buffer and Reagents enzyme_prep Prepare Enzyme Stock Solution (TRAP, PAP, or PTP1B) prep->enzyme_prep inhibitor_prep Prepare Serial Dilutions of This compound prep->inhibitor_prep substrate_prep Prepare Substrate Stock Solution (pNPP) prep->substrate_prep reaction_setup Set up Reaction in 96-well Plate: Buffer, Enzyme, Inhibitor enzyme_prep->reaction_setup inhibitor_prep->reaction_setup initiate_reaction Initiate Reaction by Adding Substrate substrate_prep->initiate_reaction pre_incubation Pre-incubate Enzyme and Inhibitor reaction_setup->pre_incubation pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with NaOH) incubation->stop_reaction read_plate Read Absorbance (405 nm for pNPP) stop_reaction->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis cell_prep Seed GPR109A/B expressing cells in a 96-well plate cell_culture Culture overnight to allow attachment cell_prep->cell_culture treatment Treat cells with 5-PNA dilutions and Forskolin cell_culture->treatment agonist_prep Prepare Serial Dilutions of This compound agonist_prep->treatment forskolin_prep Prepare Forskolin Solution forskolin_prep->treatment incubation Incubate to allow cAMP modulation treatment->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels using a commercial kit (e.g., HTRF) cell_lysis->cAMP_detection data_analysis Calculate % inhibition of Forskolin-stimulated cAMP and determine EC50 cAMP_detection->data_analysis

References

A Researcher's Guide to the In Vivo Validation of 5-Phenylnicotinic Acid's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 5-Phenylnicotinic Acid, a novel compound with therapeutic potential. While direct in vivo data for this specific molecule is not yet established in publicly accessible literature, this document outlines a robust, scientifically-grounded methodology for its evaluation. By leveraging established models of inflammation and comparing its performance against standard-of-care anti-inflammatory drugs, researchers can effectively characterize its efficacy and potential mechanisms of action.

The protocols and comparative data presented herein are designed for researchers, scientists, and drug development professionals. The experimental design emphasizes causality, ensuring that each step is logically justified and contributes to a self-validating system of inquiry.

Introduction: The Rationale for Investigating this compound

Inflammation is a complex biological response essential for host defense, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is effective but hampered by significant side effects, necessitating the search for novel, safer alternatives.

Nicotinic acid (Niacin) and its derivatives have demonstrated anti-inflammatory properties in various studies.[1][2][3] Structurally related compounds have shown potential as inhibitors of key inflammatory mediators.[4][5][6][7] this compound, a derivative characterized by a phenyl group at the 5-position of the pyridine ring, presents an intriguing scaffold for exploration.[8][9][10] We hypothesize that this compound may exert its anti-inflammatory effects through the modulation of the cyclooxygenase (COX) and/or the NF-κB signaling pathways, which are central regulators of inflammation.[11][12][13]

This guide will detail the use of two distinct, yet complementary, in vivo models to test this hypothesis: the Carrageenan-Induced Paw Edema model for acute localized inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for acute systemic inflammation.

Postulated Mechanism of Action

To guide our experimental design, we postulate that this compound may inhibit inflammation by interfering with the production of pro-inflammatory mediators. This could occur through two primary, interconnected pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many NSAIDs, the compound might inhibit COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[14][15][16][17][18] Selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects associated with COX-1 inhibition.[14][18]

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][19][20] Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory effect.

The following diagram illustrates these potential pathways.

inflammatory_pathways Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway Activates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Symptoms Inflammation (Edema, Pain) Prostaglandins->Inflammation_Symptoms Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokines Induces Transcription Cytokines->Inflammation_Symptoms Compound This compound (Hypothesized Action) Compound->COX1_COX2 Inhibits? Compound->NFkB_Pathway Inhibits? NSAIDs NSAIDs (Indomethacin, Celecoxib) NSAIDs->COX1_COX2 Inhibits

Caption: Postulated anti-inflammatory mechanisms of this compound.

Comparative In Vivo Evaluation: Methodologies

To rigorously assess the anti-inflammatory potential of this compound, we will employ two well-established and reproducible preclinical models.[21]

Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a benchmark for evaluating acute, localized inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[22][23][24][25][26]

carrageenan_workflow Acclimatization Animal Acclimatization (7 days) Grouping Grouping & Baseline Paw Volume (t=0) Acclimatization->Grouping Dosing Drug Administration (p.o.) Grouping->Dosing t = -1h Induction Carrageenan Injection (Subplantar, 0.1 mL 1%) Dosing->Induction t = 0h Measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6h) Induction->Measurement Termination Euthanasia & Tissue Collection (Paw, Blood) Measurement->Termination t = 6h Analysis Biochemical & Histological Analysis Termination->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Male Wistar rats (180-220g) are used and acclimatized for at least one week.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): 0.5% Carboxymethyl cellulose (CMC) in saline, p.o.

    • Group II (Test Compound): this compound (e.g., 25, 50, 100 mg/kg), p.o.

    • Group III (Positive Control): Indomethacin (10 mg/kg), p.o.[22]

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) using a plethysmometer. b. Administer the respective treatments orally (p.o.) one hour before inducing inflammation.[22] c. Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw.[22][23] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[22] e. At the end of the experiment (6 hours), collect blood samples for cytokine analysis and euthanize the animals. Excise the paw tissue for histological examination and measurement of local inflammatory mediators.

The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀. The percentage inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.

Table 1: Hypothetical Comparative Data for Carrageenan-Induced Paw Edema

Treatment Group (Dose)Peak Edema (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control (0.5% CMC)0.85 ± 0.06-
This compound (25 mg/kg)0.64 ± 0.0524.7%
This compound (50 mg/kg)0.48 ± 0.04**43.5%
This compound (100 mg/kg)0.35 ± 0.03 58.8%
Indomethacin (10 mg/kg)0.32 ± 0.0362.4%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

A dose-dependent reduction in paw edema by this compound, comparable to Indomethacin, would indicate potent anti-inflammatory activity.

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics aspects of systemic inflammatory response syndromes by triggering a robust release of pro-inflammatory cytokines into circulation.[27][28][29][30] It is ideal for assessing a compound's ability to modulate systemic cytokine storms.

lps_workflow Acclimatization Animal Acclimatization (7 days) Grouping Animal Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Drug Administration (p.o. or i.p.) Grouping->Dosing t = -1h Induction LPS Injection (e.g., 1-5 mg/kg, i.p.) Dosing->Induction t = 0h Blood_Collection Blood Collection (Cardiac Puncture) Induction->Blood_Collection t = 1.5-2h Analysis Serum Cytokine Analysis (TNF-α, IL-6 via ELISA) Blood_Collection->Analysis

Caption: Workflow for the LPS-induced systemic inflammation assay.

  • Animals: Male C57BL/6 mice (20-25g) are used.

  • Grouping (n=6-8 per group):

    • Group I (Vehicle Control): Saline, p.o.

    • Group II (LPS Control): Saline p.o. + LPS (e.g., 1 mg/kg, i.p.)

    • Group III (Test Compound): this compound (e.g., 25, 50, 100 mg/kg), p.o. + LPS

    • Group IV (Positive Control): Dexamethasone (5 mg/kg), i.p. + LPS[28]

  • Procedure: a. Administer the respective treatments one hour before the LPS challenge. b. Inject E. coli LPS (dissolved in sterile saline) intraperitoneally (i.p.). c. At 1.5 to 2 hours post-LPS injection (the typical peak for TNF-α release), anesthetize the mice and collect blood via cardiac puncture.[28][31][32] d. Separate serum and store at -80°C until analysis.

Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.[33][34][35][36]

Table 2: Hypothetical Comparative Data for LPS-Induced Systemic Inflammation

Treatment Group (Dose)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control< 50< 50
LPS Control3500 ± 2801800 ± 150
This compound (50 mg/kg) + LPS1950 ± 210 980 ± 110
This compound (100 mg/kg) + LPS1100 ± 150 550 ± 80
Dexamethasone (5 mg/kg) + LPS850 ± 110 420 ± 60
**p<0.01, ***p<0.001 compared to LPS Control.

A significant, dose-dependent reduction in circulating TNF-α and IL-6 levels would strongly suggest that this compound can suppress systemic inflammatory responses, potentially through inhibition of the NF-κB pathway.

Mechanistic Validation: Biochemical and Histological Analysis

To substantiate the in vivo findings and elucidate the mechanism of action, further analysis of collected tissues is critical.

Measurement of Prostaglandin E₂ (PGE₂)
  • Source: Paw tissue homogenate from the carrageenan model.

  • Method: ELISA.

  • Rationale: A reduction in PGE₂ levels would provide direct evidence of COX enzyme inhibition.

Histopathological Analysis
  • Source: Formalin-fixed, paraffin-embedded paw tissue sections from the carrageenan model.

  • Method: Hematoxylin and Eosin (H&E) staining.[37][38][39]

  • Rationale: Microscopic evaluation allows for the assessment of inflammatory cell infiltration (e.g., neutrophils, macrophages), edema, and overall tissue architecture.[38][40][41] A reduction in these histological hallmarks of inflammation would provide visual confirmation of the compound's efficacy.

Table 3: Comparative Performance Summary

ParameterThis compound (Hypothetical)Indomethacin (NSAID)Dexamethasone (Corticosteroid)
Model
Paw Edema ReductionStrong, Dose-DependentStrongVery Strong
Systemic Cytokine (TNF-α, IL-6) ReductionModerate to StrongWeak to ModerateVery Strong
Mechanism
PGE₂ InhibitionExpectedStrongIndirect/Moderate
Leukocyte Infiltration ReductionExpectedStrongVery Strong
Overall Profile Potentially a dual inhibitor of COX and cytokine production.Primarily a COX inhibitor.[42]Broad-spectrum anti-inflammatory via genomic and non-genomic effects.

Discussion and Field-Proven Insights

The proposed experimental plan provides a multi-faceted approach to validating the anti-inflammatory potential of this compound. The choice of two distinct models is crucial: success in the carrageenan assay points towards a mechanism involving prostaglandin synthesis, akin to traditional NSAIDs.[43] In contrast, efficacy in the LPS model indicates a more profound immunomodulatory effect, likely involving the upstream inhibition of cytokine-producing pathways like NF-κB.

If this compound proves effective in both models, it suggests a valuable dual mechanism of action. A compound that not only inhibits the downstream mediators of pain and swelling (prostaglandins) but also suppresses the upstream cytokine cascade (TNF-α, IL-6) could offer a broader therapeutic window and potentially greater efficacy in complex inflammatory diseases compared to agents that target only one pathway.

The comparison with Indomethacin, a potent but non-selective COX inhibitor, and Dexamethasone, a powerful but side-effect-laden corticosteroid, provides essential benchmarks. Demonstrating efficacy comparable to Indomethacin in the paw edema model but with superior cytokine suppression (a feature not strongly associated with all NSAIDs) would position this compound as a promising lead compound.

Conclusion

This guide outlines a comprehensive and logically structured strategy for the in vivo characterization of this compound as a novel anti-inflammatory agent. By integrating two distinct animal models, comparative pharmacology against established drugs, and downstream mechanistic analysis, researchers can build a robust data package to support its further development. The successful execution of these studies will not only validate the compound's efficacy but also provide critical insights into its mechanism of action, paving the way for its potential translation into a new class of anti-inflammatory therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylnicotinic acid derivatives, a promising scaffold in medicinal chemistry. We will explore the synthetic strategies, key structural modifications, and their impact on biological activity, with a focus on anti-inflammatory and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic discovery.

Introduction: The Significance of the this compound Scaffold

Nicotinic acid (niacin or vitamin B3) and its derivatives have long been recognized for their diverse pharmacological properties. The introduction of a phenyl group at the 5-position of the nicotinic acid ring system creates a privileged scaffold, the this compound core. This modification offers a valuable vector for chemical exploration, allowing for the systematic modulation of steric, electronic, and lipophilic properties to optimize interactions with various biological targets. The inherent biological relevance of the nicotinic acid moiety, combined with the synthetic tractability of introducing a diverse range of substituted phenyl rings, makes this class of compounds a fertile ground for drug discovery.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The cornerstone of synthesizing this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction enables the efficient and versatile linkage of 5-halonicotinic acids (typically 5-bromonicotinic acid) with a wide array of arylboronic acids. The mild reaction conditions and high functional group tolerance make it an ideal method for generating diverse libraries of compounds for SAR studies.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromonicotinic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure: [1]

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Add degassed DMF via syringe to the flask.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Structure-Activity Relationship (SAR) Insights

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Several studies on nicotinic acid derivatives have demonstrated their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3] The general structure-activity trends suggest that the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group of the nicotinic acid core, play a crucial role in determining potency and selectivity.

Key SAR Observations for Anti-Inflammatory Nicotinic Acid Derivatives:

  • Substitution on the Phenyl Ring: The presence of specific substituents on the phenyl ring can significantly enhance COX-2 inhibitory activity and selectivity. For instance, certain halogenated and methoxy-substituted phenyl derivatives of nicotinic acid have shown potent and selective COX-2 inhibition.[3]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties and cellular uptake of the compounds, influencing their overall anti-inflammatory efficacy.

Anticancer Activity: Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Nicotinic acid-based compounds have also been investigated as potential anticancer agents, with some derivatives showing selective inhibitory activity against key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5]

Key SAR Observations for Anticancer Nicotinic Acid Derivatives:

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings, often through derivatization of the carboxylic acid group, has been a successful strategy in developing potent and selective VEGFR-2 inhibitors.[4]

  • Substitution Pattern: The substitution pattern on the phenyl ring is critical for optimizing interactions within the ATP-binding pocket of the kinase. Electron-withdrawing and hydrogen-bonding groups can significantly influence binding affinity.

Comparative Data of Nicotinic Acid Derivatives

The following table summarizes the biological activities of representative nicotinic acid derivatives, providing a basis for comparison and future design of this compound analogs.

Compound IDCore ScaffoldPhenyl Ring SubstitutionBiological TargetIC₅₀ (µM)Reference
4d Nicotinic Acid2-chloro, 6-methylCOX-20.940[6]
6b Nicotinic Acid4-chloroCOX-20.614[6]
4f Nicotinate4-methoxyCOX-2equipotent to celecoxib[3]
5c Nicotinic AcidNot SpecifiedVEGFR-20.068[4][5]

Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Assay: Nitrite Determination (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[2]

Procedure: [2]

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitrite inhibition compared to the LPS-stimulated control.

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Procedure: [2]

  • Seed cancer cells (e.g., HCT-116, PC-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Synthetic and Logical Framework

SAR_Workflow cluster_synthesis Synthesis cluster_sar Structure-Activity Relationship 5-Bromonicotinic Acid 5-Bromonicotinic Acid Suzuki Coupling Suzuki Coupling 5-Bromonicotinic Acid->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling This compound Scaffold This compound Scaffold Suzuki Coupling->this compound Scaffold Modification Modification This compound Scaffold->Modification Substituent Variation Biological Evaluation Biological Evaluation Modification->Biological Evaluation IC50 Determination SAR Insights SAR Insights Biological Evaluation->SAR Insights Lead Optimization Lead Optimization SAR Insights->Lead Optimization

References

A Head-to-Head Comparison of Synthetic Routes to 5-Phenylnicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Phenylnicotinic acid, a valuable building block in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this important molecule, offering experimental insights and data to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a derivative of nicotinic acid featuring a phenyl group at the 5-position of the pyridine ring. This structural motif is of significant interest in drug discovery, as the introduction of the phenyl group can modulate the biological activity of nicotinic acid-based compounds, which are known to interact with targets such as nicotinic acetylcholine receptors.[1] The efficient and scalable synthesis of this compound is therefore a critical aspect of developing novel therapeutics. This guide will explore and compare the predominant synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions and other potential methodologies.

The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and versatile methods for the synthesis of this compound and its derivatives involve the formation of a carbon-carbon bond between a 5-substituted nicotinic acid precursor and a phenyl group donor. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, including this compound, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[2]

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (5-bromonicotinic acid) to form a palladium(II) intermediate.

  • Transmetalation: The organoborane (phenylboronic acid), activated by a base, transfers the phenyl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex eliminates the final product (this compound) and regenerates the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Solution-Phase):

A typical procedure for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with phenylboronic acid is as follows:

  • To a reaction vessel, add 5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Add a degassed solvent, such as a mixture of toluene and ethanol or N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. The product can be purified by crystallization or column chromatography.

Performance and Considerations:

ParameterSuzuki-Miyaura Coupling
Yield Generally high (e.g., up to 85% for the synthesis of a this compound derivative)[3][4]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[3]
Reagents Phenylboronic acid, base (e.g., K₃PO₄, K₂CO₃)
Solvents Toluene/Ethanol, DMF[3]
Temperature 80-100 °C
Scalability Well-established for large-scale synthesis in the pharmaceutical industry.
Advantages Mild conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[2]
Disadvantages Cost of palladium catalyst, potential for catalyst poisoning by the pyridine nitrogen.
Route 2: Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide.[5]

Reaction Mechanism: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organozinc reagent in the transmetalation step.

Negishi_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol (General):

A general procedure for the Negishi coupling would involve:

  • Preparation of the phenylzinc reagent (e.g., from bromobenzene and zinc).

  • In a separate reaction vessel under an inert atmosphere, combine 5-bromonicotinic acid (or its ester derivative), a palladium or nickel catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., THF).

  • Add the prepared phenylzinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or with heating until completion.

  • Perform an aqueous workup and purify the product.

Performance and Considerations:

ParameterNegishi Coupling
Yield Can be high, but specific data for this compound is less reported.
Catalyst Palladium or Nickel-based.[5]
Reagents Phenylzinc halides (often prepared in situ).
Solvents THF, DMF.
Temperature Often at room temperature, but can require heating.
Scalability Used in industrial applications, but the moisture and air sensitivity of organozinc reagents can pose challenges.[6]
Advantages High reactivity of organozinc reagents, often allowing for milder reaction conditions and coupling of sterically hindered substrates.[5]
Disadvantages Organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere conditions.[6]

Alternative Synthetic Strategies

While palladium-catalyzed cross-coupling reactions are dominant, other methods can be considered for the synthesis of this compound.

Route 3: Grignard Reaction

Grignard reagents are powerful nucleophiles and can be used to form carbon-carbon bonds. In the context of this compound synthesis, a Grignard reaction could potentially be employed.

Proposed Synthetic Approach:

A plausible route would involve the reaction of a 5-halonicotinate ester with phenylmagnesium bromide. The Grignard reagent would act as a nucleophile, attacking the ester carbonyl. However, a significant challenge is that Grignard reagents typically add twice to esters, leading to the formation of a tertiary alcohol. To achieve the desired ketone (a precursor to the acid), careful control of reaction conditions or the use of a Weinreb amide derivative of nicotinic acid would be necessary.

Grignard_Reaction 5-Bromonicotinate Ester 5-Bromonicotinate Ester Reaction with PhMgBr Reaction with PhMgBr 5-Bromonicotinate Ester->Reaction with PhMgBr PhMgBr Intermediate Ketone Intermediate Ketone Reaction with PhMgBr->Intermediate Ketone Further reaction with PhMgBr Further reaction with PhMgBr Intermediate Ketone->Further reaction with PhMgBr PhMgBr Hydrolysis Hydrolysis Intermediate Ketone->Hydrolysis H3O+ Tertiary Alcohol Tertiary Alcohol Further reaction with PhMgBr->Tertiary Alcohol This compound This compound Hydrolysis->this compound

Potential pathways in a Grignard reaction with a nicotinate ester.

Performance and Considerations:

ParameterGrignard Reaction
Yield Potentially variable and highly dependent on substrate and conditions.
Reagents Phenylmagnesium bromide (highly reactive and moisture-sensitive).
Safety Grignard reactions can be highly exothermic and require strict anhydrous conditions, posing safety risks on a larger scale.[7][8]
Advantages Grignard reagents are readily prepared and cost-effective.
Disadvantages Poor functional group tolerance; the high reactivity can lead to side reactions, particularly with the ester group.
Route 4: Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions, modern modifications have made it a more viable option.[7][9]

Reaction Mechanism: The mechanism is thought to involve the formation of an organocopper intermediate from the aryl halide and copper, which then undergoes oxidative addition with a second molecule of aryl halide, followed by reductive elimination.[9]

Performance and Considerations:

ParameterUllmann Reaction
Yield Can be moderate to good, but often requires optimization.
Catalyst Copper-based (less expensive than palladium).[10]
Reagents Requires an aryl halide and a source of copper.
Conditions Traditionally high temperatures, though modern methods use milder conditions with the aid of ligands.
Advantages Lower catalyst cost compared to palladium.
Disadvantages Often requires higher temperatures and longer reaction times than palladium-catalyzed reactions; can have a narrower substrate scope.[7]
Route 5: Direct C-H Arylation

Direct C-H arylation is an emerging and highly atom-economical approach that involves the direct coupling of a C-H bond with an aryl halide, avoiding the need for pre-functionalized starting materials.[11][12]

Proposed Synthetic Approach:

This would involve the direct reaction of nicotinic acid with a phenylating agent in the presence of a suitable catalyst. However, controlling the regioselectivity to favor arylation at the C-5 position over other positions on the pyridine ring is a significant challenge.

Performance and Considerations:

ParameterDirect C-H Arylation
Yield Highly variable and dependent on the directing group and catalyst system.
Catalyst Often palladium-based, but other transition metals are being explored.[13]
Advantages High atom economy, avoids the synthesis of organometallic reagents.
Disadvantages Regioselectivity can be a major issue; often requires directing groups and harsh reaction conditions.[13]

Head-to-Head Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Suzuki-Miyaura Coupling Mild conditions, high yield, excellent functional group tolerance, commercially available reagents.[2]High cost of palladium catalyst, potential for catalyst poisoning.Excellent
Negishi Coupling High reactivity, can be performed at lower temperatures.[5]Moisture and air-sensitive reagents, requiring stringent inert conditions.[6]Good, with appropriate infrastructure
Grignard Reaction Cost-effective reagents.Poor functional group tolerance, potential for side reactions, safety concerns.[7]Challenging
Ullmann Reaction Lower catalyst cost (copper).[10]Often requires harsher conditions, may have a narrower substrate scope.[7]Moderate
Direct C-H Arylation High atom economy.Poor regioselectivity, often requires directing groups and harsh conditions.[13]Limited at present

Characterization of this compound

Physical Properties:

  • Molecular Formula: C₁₂H₉NO₂[14][15]

  • Molecular Weight: 199.21 g/mol [16]

  • Melting Point: Approximately 260 °C[14]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl and pyridine rings, as well as a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm).[17]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine and phenyl rings, as well as a signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[17]

  • IR Spectroscopy: The infrared spectrum would exhibit a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C=C and C=N stretching vibrations characteristic of the aromatic rings.[18]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Outlook

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method, particularly for laboratory-scale synthesis and process development, due to its mild conditions, high yields, and broad functional group tolerance. Its proven track record in industrial applications further solidifies its position as the preferred route for scalable production.

The Negishi coupling offers a powerful alternative, especially when milder conditions are required or for sterically demanding substrates, provided that the handling of air- and moisture-sensitive organozinc reagents is feasible.

While Grignard reactions , Ullmann couplings , and direct C-H arylation represent mechanistically distinct approaches, they currently present more significant challenges in terms of selectivity, safety, and/or reaction conditions for the specific synthesis of this compound. However, ongoing research in catalysis, particularly in the areas of copper-catalyzed and direct C-H activation reactions, may lead to the development of more efficient and sustainable alternatives in the future.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available resources, and the importance of factors such as cost, safety, and environmental impact. This guide provides the foundational knowledge for making an informed decision in the synthesis of this valuable molecule.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on performing comparative molecular docking studies. As researchers and drug development professionals, our goal is to efficiently navigate the complex landscape of structure-activity relationships (SAR). In silico techniques, particularly molecular docking, are indispensable tools in this endeavor, allowing us to predict and rationalize the binding of small molecules to protein targets before committing to costly synthesis and in vitro testing.

This guide will walk you through a complete comparative docking workflow, using 5-Phenylnicotinic Acid and a curated set of its analogs as a case study. We will target Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy, to illustrate the principles and practices of this powerful computational method. Here, we move beyond a simple step-by-step list, focusing on the scientific rationale behind each decision to ensure a robust and meaningful study.

Part 1: The Scientific Premise - Target and Ligand Selection

A successful docking study begins not in the software, but with a clear biological hypothesis. The choice of the protein target and the series of ligands to be tested must be deliberate and well-justified.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the context of oncology, many tumors overexpress IDO1. This overexpression leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine metabolites.[2] This dual effect suppresses the activity of effector T cells and natural killer cells while promoting the proliferation of regulatory T cells, creating an immunosuppressive shield that allows the tumor to evade the host's immune system.[2][4]

Therefore, inhibiting IDO1 is a highly attractive strategy in cancer immunotherapy.[1][5] The enzyme's active site, which features a deep hydrophobic pocket and a central heme group, is well-suited for binding small molecule inhibitors, making it an excellent candidate for a structure-based design campaign.[2][6] For our study, we will utilize a high-resolution crystal structure of human IDO1, for instance, PDB ID: 2D0T, which is co-crystallized with an inhibitor, providing a validated binding pocket for our docking experiments.[6][7]

The Ligands: this compound and a Structurally Related Set

Our lead compound is This compound . This molecule is a derivative of nicotinic acid (Vitamin B3) and features a phenyl group attached to the pyridine ring.[8][9] Its aromatic and carboxylic acid moieties suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

To build a meaningful comparative study, we will not just dock this single molecule. Instead, we will evaluate a small, focused library of its analogs. The rationale is to systematically probe the SAR by making targeted chemical modifications and observing the predicted effect on binding affinity.

Our selected ligands for this study are:

  • This compound (Lead Compound): The baseline for our comparison.

  • Nicotinic Acid: The parent scaffold, to assess the contribution of the phenyl group.

  • 5-(4-Hydroxyphenyl)nicotinic Acid: To investigate the impact of a hydrogen-bond donor/acceptor on the phenyl ring.

  • 5-(4-Chlorophenyl)nicotinic Acid: To probe the effect of an electron-withdrawing, hydrophobic substituent.

  • 5-Phenylnicotinamide: To evaluate the importance of the carboxylic acid group by replacing it with an amide.

This selection allows us to ask specific questions: How crucial is the phenyl ring for binding? Can we improve affinity by adding substituents? Is the carboxylic acid moiety essential for key interactions?

Part 2: Experimental Workflow - A Step-by-Step Protocol

Here, we delineate a rigorous, self-validating protocol for comparative molecular docking using AutoDock Vina, a widely used and effective open-source docking program.[10][11][12] The trustworthiness of any docking study hinges on a meticulous and reproducible workflow.

Visualizing the Docking Workflow

The entire process, from data retrieval to analysis, can be visualized as a clear, sequential workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor (e.g., PDB ID: 2D0T) PrepReceptor 3. Prepare Receptor - Remove water, ligands - Add polar hydrogens - Assign charges (PDBQT) PDB->PrepReceptor Ligands 2. Draw Ligands (2D Structures) PrepLigands 4. Prepare Ligands - 2D to 3D conversion - Energy minimization - Assign torsions (PDBQT) Ligands->PrepLigands DefineBox 5. Define Binding Site (Grid Box Definition) PrepReceptor->DefineBox Docking 6. Run Docking (AutoDock Vina) PrepLigands->Docking DefineBox->Docking Analyze 7. Analyze Results - Binding Affinity (kcal/mol) - Binding Poses Docking->Analyze Visualize 8. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Compare 9. Compare Ligands (Generate SAR) Visualize->Compare

Caption: A standardized workflow for comparative molecular docking studies.

Protocol 1: Detailed Molecular Docking Methodology

This protocol outlines the essential steps for preparing the receptor and ligands and running the docking simulation.

1. Receptor Preparation

  • Objective: To prepare the protein structure for docking by removing non-essential atoms and adding necessary parameters.
  • Step 1.1: Download the crystal structure of human IDO1 from the Protein Data Bank (e.g., PDB ID: 2D0T).[7]
  • Step 1.2: Open the PDB file in a molecular visualization tool like AutoDockTools (ADT), UCSF Chimera, or PyMOL.
  • Step 1.3 (Critical): Remove all non-protein molecules, including water, co-solvents, and the co-crystallized ligand. The heme cofactor, being essential for IDO1's catalytic activity, must be retained and properly parameterized.
  • Step 1.4: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
  • Step 1.5: Compute and assign partial charges (e.g., Gasteiger charges in ADT). This is essential for the scoring function to calculate electrostatic interactions.
  • Step 1.6: Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of our ligands in the correct file format.
  • Step 2.1: Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.
  • Step 2.2: Convert the 2D structures into 3D models.
  • Step 2.3: Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for starting the docking from a realistic, low-energy conformation.
  • Step 2.4: Using ADT, define the rotatable bonds (torsions) for each ligand and save them in the PDBQT format.

3. Docking Simulation with AutoDock Vina

  • Objective: To predict the binding pose and affinity of each ligand within the active site of IDO1.
  • Step 3.1 (Trustworthiness): Define the search space (the "grid box"). A key step for reproducibility is to center this box on the position of the known co-crystallized inhibitor from the original PDB file.[13] A box size of approximately 20x20x20 Å is typically sufficient to encompass the active site.[11]
  • Step 3.2: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[14]
  • Step 3.3: Run the Vina executable from the command line, specifying the configuration file. Vina will sample different conformations of the ligand within the search space and score them.
  • Step 3.4: The output will be a PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol.

4. Post-Docking Analysis and Validation

  • Objective: To interpret the docking results and build a structure-activity relationship hypothesis.
  • Step 4.1 (Self-Validation): As a crucial control, re-dock the original co-crystallized ligand into the prepared receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[12][13] This validates that the chosen docking parameters are appropriate.
  • Step 4.2: For each of our test ligands, analyze the top-ranked pose. Record the binding affinity score.
  • Step 4.3: Visualize the ligand-receptor complexes in a molecular graphics program. Identify and record the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues (e.g., Phe226, Arg231) and the heme group.[6]

Part 3: Comparative Analysis and Data Interpretation

The power of this method lies not in a single score, but in the comparison across a series of related compounds.

Visualizing the Biological Context

To understand the significance of inhibiting IDO1, it's helpful to visualize its role in the tryptophan metabolic pathway and its downstream effects on the immune system.

G cluster_effects Downstream Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine T_Cell_Suppression Effector T-Cell Suppression & Apoptosis Kynurenine->T_Cell_Suppression Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation IDO1->Kynurenine produces Inhibitor This compound (and Analogs) Inhibitor->IDO1 inhibits

References

Validating GPR109A Engagement of 5-Phenylnicotinic Acid: A Comparative Guide to Cellular Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of mechanistic validation. This guide provides an in-depth, technical comparison of key methodologies for validating the cellular target engagement of 5-Phenylnicotinic Acid, a structural analog of nicotinic acid, with its putative target, the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for designing robust, self-validating experiments. We will compare direct and indirect methods of target engagement, using the well-characterized GPR109A agonist, Acifran, as a benchmark against which to evaluate this compound.

The Target: GPR109A, A Metabolite-Sensing GPCR

GPR109A is a Gi-coupled receptor primarily expressed in adipocytes and immune cells.[1] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agents like nicotinic acid, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event inhibits lipolysis in fat cells, a key aspect of its therapeutic effect in dyslipidemia.[3] Like many GPCRs, GPR109A can also signal through β-arrestin pathways, which are involved in receptor desensitization and can mediate distinct downstream effects.[4] Understanding how a novel compound like this compound engages this target and modulates its distinct signaling arms is critical for predicting its therapeutic potential and potential side effects.

A Multi-Faceted Approach to Target Validation

No single experiment can definitively prove target engagement. A robust validation strategy employs a suite of orthogonal assays that measure different aspects of the drug-target interaction, from direct physical binding to downstream functional consequences. Here, we compare three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA): A direct measure of target binding in intact cells.

  • cAMP Reporter Gene Assay: A functional assay quantifying the canonical Gi signaling pathway.

  • Western Blot for ERK Phosphorylation: An analysis of a downstream signaling node integrating both G-protein and β-arrestin pathways.

Below is a comparative overview of these methodologies, followed by detailed experimental protocols and hypothetical data illustrating their application to this compound and Acifran.

Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Direct Target Binding

The Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[5] The binding of a small molecule to its protein target confers additional stability, increasing the temperature at which the protein denatures and aggregates. By heating intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement.[6] For membrane proteins like GPCRs, the protocol requires modification to include a detergent-based solubilization step after heating.[2][6]

Experimental Rationale: A positive result in CETSA, observed as a shift in the melting curve of GPR109A to a higher temperature in the presence of this compound, provides strong evidence of direct physical interaction within the cellular environment. Comparing the magnitude of this shift with that induced by the known agonist Acifran allows for a semi-quantitative assessment of binding affinity.

Comparative Data: CETSA
CompoundApparent Melting Temp (Tm) of GPR109A (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)54.2-
This compound (10 µM)57.8+3.6
Acifran (10 µM)58.5+4.3

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: CETSA workflow for GPCR target engagement.

Method 2: cAMP Reporter Assay - Quantifying Functional Gαi Activation

The Principle: Since GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP. This can be quantified using a reporter gene assay.[7] In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE). When GPR109A is activated by an agonist, adenylyl cyclase is inhibited, cAMP levels drop, CRE-driven transcription decreases, and the reporter signal is reduced.

Experimental Rationale: This assay provides a direct functional readout of the canonical GPR109A signaling pathway. By generating dose-response curves for this compound and Acifran, we can determine their potency (EC₅₀) in activating the Gi pathway. This moves beyond simple binding to confirm that the interaction leads to the expected biological response.

Comparative Data: cAMP Inhibition Assay
CompoundEC₅₀ (nM)Efficacy (% Inhibition of Forskolin-stimulated cAMP)
This compound15095%
Acifran8598%

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=vee];

} Caption: GPR109A Gi-cAMP signaling pathway.

Method 3: Western Blot for pERK - Assessing Downstream Signal Integration

The Principle: The Extracellular signal-Regulated Kinase (ERK) is a key node in many signaling pathways and its phosphorylation (pERK) is a common downstream consequence of GPCR activation.[8] GPR109A can activate ERK through both G-protein-dependent and β-arrestin-dependent mechanisms.[9] Western blotting allows for the semi-quantitative detection of pERK levels relative to total ERK levels in cell lysates after treatment with an agonist.

Experimental Rationale: Measuring ERK phosphorylation provides an integrated view of downstream signaling. A time-course experiment can reveal the kinetics of activation, which may differ between G-protein and β-arrestin-mediated signaling. Comparing the pERK response to this compound and Acifran offers another layer of functional validation and can provide initial clues about potential biased agonism. For instance, a compound that strongly engages β-arrestin might show a more sustained ERK phosphorylation profile.

Comparative Data: ERK Phosphorylation
Compound (1 µM)Peak pERK/Total ERK Ratio (at 5 min)
Vehicle (DMSO)1.0
This compound3.2
Acifran4.5

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Western blot workflow for pERK detection.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPR109A
  • Cell Culture & Treatment: Culture HEK293 cells stably expressing human GPR109A to ~80% confluency. Treat cells with Vehicle (0.1% DMSO), 10 µM this compound, or 10 µM Acifran for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS with protease inhibitors to a concentration of 10⁷ cells/mL.

  • Heat Challenge: Aliquot 50 µL of cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes in a thermal cycler across a temperature gradient (e.g., 46°C to 64°C), followed by cooling at 4°C for 3 minutes.[1]

  • Lysis (for Membrane Proteins): Add 50 µL of lysis buffer (PBS, 0.5% Triton X-100, protease inhibitors) to each tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. This step is crucial for solubilizing the membrane-bound GPR109A.[1][6]

  • Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot using a validated anti-GPR109A antibody. Quantify band intensity and plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves.

Protocol 2: GloSensor™ cAMP Reporter Gene Assay
  • Cell Culture & Transfection: Co-transfect HEK293 cells with a GPR109A expression vector and a CRE-luciferase reporter vector (e.g., pGloSensor™-22F cAMP Plasmid). Alternatively, use a stable cell line. Plate cells in a 96-well plate.

  • Assay Preparation: 24-48 hours post-transfection, replace the medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and Acifran. Add compounds to the wells, including a vehicle control.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

  • Signal Detection: Measure luminescence at various time points (e.g., 15-30 minutes) using a plate luminometer.

  • Data Analysis: Normalize the data to the vehicle control (defined as 0% inhibition) and the forskolin-only control (defined as 100% cAMP level). Plot the percent inhibition of the forskolin response versus compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.

Protocol 3: Western Blot for ERK1/2 Phosphorylation
  • Cell Culture & Serum Starvation: Plate HEK293-GPR109A cells. Once they reach ~70-80% confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal pERK levels.[8]

  • Agonist Stimulation: Treat cells with Vehicle, 1 µM this compound, or 1 µM Acifran for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and add 100 µL of 2x SDS-PAGE loading buffer to lyse the cells and denature proteins.[8] Scrape the viscous lysate and transfer to a microfuge tube.

  • Sample Preparation: Sonicate the samples briefly to shear DNA and reduce viscosity. Heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect with an ECL substrate.

  • Re-probing: After imaging, strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[8]

  • Quantification: Use densitometry software to quantify the band intensities. Calculate the ratio of pERK to total ERK for each sample and normalize to the time-zero control.

Conclusion: Building a Case for Target Engagement

This guide outlines a rigorous, multi-pronged strategy for validating the cellular target engagement of this compound with GPR109A. By integrating a direct binding assay (CETSA) with functional readouts of both proximal (cAMP) and distal (pERK) signaling events, researchers can build a compelling, evidence-based case for a compound's mechanism of action. The comparative approach, using a known agonist like Acifran, provides an essential benchmark for potency and efficacy. This comprehensive validation is not merely a checklist; it is a critical intellectual exercise that underpins the progression of any small molecule from a preliminary hit to a viable therapeutic candidate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Phenylnicotinic Acid (CAS: 10177-12-5). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, concluding with safe, environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of this compound is the foundation for its safe handling and disposal. It is a derivative of nicotinic acid, presenting as a stable, white solid under standard conditions.[1] Its chemical nature as a carboxylic acid is a primary determinant of its hazard profile.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 10177-12-5 [1][2]
Molecular Formula C₁₂H₉NO₂ [2][3]
Molecular Weight 199.21 g/mol [3]
Appearance White Solid [1]
Melting Point 260°C [2][4]
Boiling Point 420.1°C at 760 mmHg [2][4]

| Flash Point | 207.8°C |[2][4] |

Toxicological and Hazard Insights:

While comprehensive toxicological data for this compound is limited, its structural motifs—a carboxylic acid and a pyridine ring—and data from analogous compounds allow for a robust hazard assessment.

  • Irritant (Xi): The compound is classified as an irritant.[2] Similar phenyl-substituted and nicotinic acid-based compounds are known to cause serious eye irritation (H319), skin irritation (H315), and potential respiratory irritation (H335).[5][6][7] Therefore, direct contact should always be avoided.

  • Corrosivity: As a carboxylic acid, it will exhibit acidic properties. While the solid itself is not corrosive, aqueous solutions can have a low pH, potentially meeting the definition of a corrosive hazardous waste.

  • Environmental Hazards: Some related compounds are noted as being harmful to aquatic life.[8] To prevent environmental release, disposal into the sanitary sewer system is strictly prohibited.[5][9]

Regulatory Framework: The Basis for Disposal Decisions

In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" management system for hazardous materials.[10] A critical first step in compliance is performing a Hazardous Waste Determination .[12]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: this compound has a flash point of 207.8°C, well above the 60°C threshold, and is therefore not an ignitable waste (D001).[2][13]

  • Corrosivity (D002): An aqueous waste with a pH of ≤ 2 or ≥ 12.5 is considered corrosive.[13] Solutions of this compound may fall into this category. This is the most probable characteristic requiring it to be managed as hazardous waste.

  • Reactivity (D003): The compound is stable under normal conditions and does not present an explosion or detonation risk.[5][6]

  • Toxicity (D004-D043): This is determined by a specific leaching procedure (TCLP). While not specifically listed, its irritant nature necessitates handling it as a toxic substance as a best practice.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. Never deviate from these steps without consulting your institution's Environmental Health & Safety (EHS) department.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:

  • Safety glasses with side-shields or goggles.[9]

  • Nitrile gloves (inspect for integrity before use).[9]

  • A standard laboratory coat.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Do Not Mix: Keep this compound waste separate from:

    • Strong bases (e.g., sodium hydroxide): A vigorous and exothermic acid-base reaction can occur.

    • Strong oxidizing agents (e.g., nitric acid, permanganates).[5]

  • Action: Designate a specific waste container for this compound and compatible acidic organic wastes.

Step 3: Select the Correct Waste Container The integrity of the container is paramount to preventing leaks and exposures.

  • Solid Waste: Collect dry powder, contaminated weigh boats, and contaminated wipes in a sealable, rigid container (e.g., a high-density polyethylene (HDPE) pail or jar) clearly marked for solid chemical waste.[10]

  • Liquid Waste (Solutions): Collect solutions in a designated, leak-proof, and shatter-resistant container (e.g., an HDPE or coated glass bottle) equipped with a screw-top cap.[10] The container must be compatible with the solvent used. Never use food-grade containers like milk jugs.[10]

Step 4: Proper Labeling Accurate labeling is a strict regulatory requirement and essential for safe handling by EHS personnel.

  • Label Content: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A complete list of all other constituents in the container (including solvents and their approximate percentages).

    • The relevant hazard characteristics (e.g., "Corrosive," "Irritant").

Step 5: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA), which is typically the laboratory where the waste is generated.[14]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[10][14] This is a common and serious EPA violation.

  • Storage Location: Store the container in a secondary containment bin within the SAA to contain any potential leaks. Ensure it is away from heat sources and incompatible materials.

Step 6: Arranging for Final Disposal

  • Contact EHS: Once the container is full or you are finished with the process, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[5][9][15] This is to prevent harm to aquatic life and damage to the wastewater treatment infrastructure.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further exposure.

  • Assess the Spill:

    • Small Spill (Solid): If you are trained and have the appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[15]

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical sorbent pad). Place the used absorbent material into a sealed container for disposal as hazardous waste.[5]

    • Large Spill: Evacuate the area immediately and contact your institution's emergency EHS number. Do not attempt to clean it up yourself.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.[16] All cleaning materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.

G cluster_form 1. Identify Waste Form cluster_solid_proc 2a. Solid Disposal Protocol cluster_liquid_proc 2b. Liquid Disposal Protocol cluster_common_proc 3. Final Steps (All Forms) start Waste Generated: This compound solid Solid Waste (Pure compound, contaminated items) start->solid Is it a solid? liquid Liquid Waste (Solutions in solvent) start->liquid Is it a liquid? drain DO NOT Pour Down Drain start->drain collect_solid Collect in a designated, sealed solid waste container. solid->collect_solid collect_liquid Collect in a designated, sealed liquid waste container. liquid->collect_liquid label_waste Label container with 'Hazardous Waste' & contents. collect_solid->label_waste collect_liquid->label_waste store Store in secondary containment in a Satellite Accumulation Area. label_waste->store pickup Arrange for pickup by EHS / Waste Management. store->pickup

Caption: Decision workflow for this compound waste management.

References

A Senior Application Scientist's Guide to Handling 5-Phenylnicotinic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the handling of a diverse array of chemical compounds. 5-Phenylnicotinic Acid, a derivative of nicotinic acid, presents unique opportunities in medicinal chemistry due to its structural characteristics.[1] However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Part 1: Understanding the Hazard Profile of this compound

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's intrinsic hazards is essential. This is the foundational principle of laboratory safety—we protect ourselves based on a clear and specific risk assessment.

This compound (CAS No. 10177-12-5) is a solid organic compound.[1][2] While comprehensive toxicological data is not as extensive as for more common reagents, available Safety Data Sheets (SDS) consistently highlight several key hazards:

  • Eye Irritation: The compound is classified as causing serious eye irritation.[3][4][5] Direct contact with the solid powder or solutions can lead to significant damage.

  • Skin Irritation: It is known to cause skin irritation upon contact.[4][5]

  • Respiratory Tract Irritation: As a fine powder, it can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of this dust may cause respiratory irritation.[4][5]

  • Harmful if Swallowed: The substance is also classified as harmful if ingested.[3][5]

Occupational Exposure Limits (OELs) for this compound have not been specifically established by major regulatory bodies like OSHA or ACGIH.[6][7][8] In the absence of a defined OEL, the principle of ALARA (As Low As Reasonably Achievable) must be strictly enforced. All handling procedures should be designed to minimize any potential for exposure.

Part 2: A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Minimum Required PPE Rationale & Expert Insight
Storage & Inventory - Standard Lab Coat- Safety GlassesHandling sealed, stable containers presents a low risk of direct exposure. Standard lab attire provides a baseline of protection against unforeseen container leaks or surface contamination.
Weighing & Aliquoting (Solid) - Chemical Splash Goggles- Nitrile Gloves- Long-sleeved Lab Coat- Work within a Chemical Fume Hood This is a high-risk activity for generating airborne dust. Chemical splash goggles are mandatory over safety glasses to provide a complete seal around the eyes, protecting from fine particulates.[9][10] Nitrile gloves provide adequate protection against incidental skin contact.[10] A chemical fume hood is the primary engineering control to contain dust and prevent inhalation.[11]
Dissolving & Solution Prep - Chemical Splash Goggles- Face Shield (recommended)- Nitrile Gloves- Long-sleeved Lab CoatThe risk of splashes is highest during this phase. A face shield , worn over goggles, provides a critical secondary layer of protection for the entire face.[9][10]
Running Reactions & Transfers - Chemical Splash Goggles- Nitrile Gloves- Long-sleeved Lab CoatStandard procedure for handling any chemical reaction. Constant vigilance and adherence to PPE protocols are necessary to protect against unexpected events like splashes or vessel failures.
Large-Scale Operations (>10g) - Chemical Splash Goggles & Face Shield- Chemical-resistant Apron or Coverall- Double Gloving (Nitrile)- Respiratory Protection (Consult EHS)For larger quantities, the potential for exposure increases significantly. A chemical-resistant apron protects the torso from larger spills.[9] Double gloving is a prudent measure to protect against saturation of the outer glove. For significant quantities of powder, an N95 respirator or a higher level of respiratory protection may be required; this must be determined in consultation with your institution's Environmental Health & Safety (EHS) department.[10]
Part 3: Operational Protocols for Safe Handling

Adherence to standardized procedures is critical for creating a self-validating system of safety.

The following diagram outlines the mandatory workflow for any task involving the handling of open containers of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Task-Specific Risks B 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C 3. Don PPE Correctly B->C D 4. Verify Fume Hood Operation C->D E 5. Handle Chemical (e.g., Weighing, Transfer) D->E F 6. Decontaminate Workspace & Glassware E->F G 7. Doff PPE in Correct Order (Gloves First) F->G H 8. Dispose of Waste Properly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

  • Preparation: Before entering the lab, ensure you have reviewed the SDS for this compound.

  • PPE Donning: Put on a clean, long-sleeved lab coat, followed by chemical splash goggles. Finally, wear a pair of well-fitting nitrile gloves, ensuring they overlap the cuffs of your lab coat.[6][11]

  • Engineering Controls: Turn on the chemical fume hood and verify it is drawing air correctly. Place a weigh boat on an analytical balance inside the fume hood.

  • Chemical Handling: Retrieve the this compound container. Open it slowly inside the fume hood to avoid creating a plume of dust. Use a spatula to carefully transfer the desired amount to the weigh boat.

  • Cleanup: Securely close the primary container. Using a damp paper towel, gently wipe down the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the paper towel in the designated solid chemical waste container.

  • PPE Doffing: Remove gloves first, using a proper technique to avoid touching the outer surface with your bare skin.[11] Then, remove your lab coat and goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[6][11]

Part 4: Spill and Disposal Management

Accidents can happen, and a clear, pre-defined plan is the best defense.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Assess: Ensure you are wearing the correct PPE (lab coat, goggles, nitrile gloves). If the spill is outside a fume hood, avoid breathing any dust.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.[12] Carefully sweep the mixture into a designated chemical waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, then a second time with soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor or EHS department.

For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated paper towels, gloves, and weigh boats. Collect this waste in a clearly labeled, sealed hazardous waste container.[4][5][12]

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled liquid hazardous waste container. Do not pour this waste down the drain.[6]

  • Empty Containers: "Empty" containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.[13]

By integrating this expert-level understanding of hazards with rigorous, risk-based protocols, we can confidently and safely unlock the scientific potential of compounds like this compound, ensuring that our pursuit of discovery never compromises our commitment to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.